1-Hydroxyethyl-2-methylimidazole: The Strategic Scaffold and Therapeutic Agent
Topic: 1-Hydroxyethyl-2-methylimidazole discovery and history Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1] Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-Hydroxyethyl-2-methylimidazole discovery and history
Content Type: An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), often designated in industrial literature as 2-methyl-1H-imidazole-1-ethanol , represents a pivotal heterocyclic scaffold in pharmaceutical chemistry.[2][3] While globally recognized as the immediate synthetic precursor to Metronidazole (Flagyl)—the gold standard for anaerobic infections—this molecule possesses a distinct and often overlooked history as an independent therapeutic agent (Methimidol ) for the treatment of leptospirosis.
This technical guide reconstructs the discovery trajectory of 1-hydroxyethyl-2-methylimidazole, analyzing its dual identity as a high-value intermediate and a bioactive pharmacophore. We explore the mechanistic evolution of its synthesis, its critical role in the "Nitroimidazole Revolution" initiated by Rhone-Poulenc, and its physicochemical characterization.
Part 1: Historical Genesis & The Nitroimidazole Revolution
The discovery of 1-hydroxyethyl-2-methylimidazole is inextricably linked to the search for stable, non-toxic anti-trichomonal agents in the mid-20th century.
The Azomycin Catalyst (1953)
The narrative begins not with the molecule itself, but with the isolation of Azomycin (2-nitroimidazole) from Streptomyces by Maeda et al. in 1953. While Azomycin exhibited potent activity against Trichomonas vaginalis, its high toxicity precluded clinical use. This triggered a race to modify the imidazole ring to retain efficacy while reducing host toxicity.
The Rhone-Poulenc Breakthrough (1957–1960)
Researchers at Rhone-Poulenc (France), led by Cosar, Julou, and Jacob , systematically explored the structure-activity relationship (SAR) of nitroimidazoles. They hypothesized that:
Moving the nitro group from position 2 to position 5 might improve stability.
Adding a polar side chain at position 1 (N1) could enhance solubility and bioavailability.
This rational design led to the synthesis of 1-(2-hydroxyethyl)-2-methylimidazole as the essential non-nitrated scaffold. By nitrating this specific scaffold, they successfully synthesized Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) in 1960 (US Patent 2,944,061).
The Divergent Path: Methimidol
While the nitrated derivative became a global blockbuster, the non-nitrated parent compound, 1-(2-hydroxyethyl)-2-methylimidazole , was later investigated for its own biological activity. In the 1980s, clinical studies (primarily in China) identified the hydrochloride salt of this compound, known as Methimidol (or Metazolol), as an effective agent against Leptospirosis , a zoonotic bacterial disease. Unlike Metronidazole, which requires the nitro group for reductive activation in anaerobes, Methimidol operates via a distinct mechanism suitable for spirochetes.
Part 2: Synthetic Evolution and Methodologies
The industrial production of 1-hydroxyethyl-2-methylimidazole relies on the hydroxyethylation of 2-methylimidazole.[4] Two primary routes exist, distinguished by the alkylating agent used.
Route A: The Ethylene Oxide Addition (Preferred Industrial Route)
This reaction is an exothermic N-alkylation. It is favored for its high atom economy and lack of halogenated by-products.
Reagents: 2-Methylimidazole, Ethylene Oxide (EO).
Conditions: Acidic catalyst (often Formic or Acetic acid), 40–60°C.
Mechanism: The lone pair on the N1 nitrogen attacks the strained epoxide ring of EO, opening it to form the hydroxyethyl tail.
Route B: The Ethylene Chlorohydrin Substitution
Historically used before EO handling became standard, this route involves a nucleophilic substitution.
Reagents: 2-Methylimidazole, 2-Chloroethanol.
Conditions: Reflux in aqueous media or alcohol, often with a base scavenger.
Drawback: Generates chloride salts as waste, requiring additional purification steps.
Visualization of the Synthetic Pathway
The following diagram illustrates the critical position of 1-hydroxyethyl-2-methylimidazole as the "Gateway Molecule" between the raw material (2-methylimidazole) and the API (Metronidazole).
Figure 1: The hydroxyethylation of 2-methylimidazole yields the target intermediate, which is subsequently nitrated to form Metronidazole.[3][5][6][7] Note the regioselectivity challenge during nitration.
Part 3: Technical Specifications & Characterization
For researchers utilizing this compound as a reference standard or synthetic building block, the following physicochemical profile is established.
Physicochemical Properties Table
Property
Specification
Notes
CAS Number
1615-15-2
Molecular Formula
C₆H₁₀N₂O
Molecular Weight
126.16 g/mol
Appearance
Clear to pale yellow viscous liquid
Crystallizes upon standing (low MP)
Melting Point
45°C – 47°C
Hygroscopic nature can depress MP
Boiling Point
153°C (at 4 mmHg)
High thermal stability
Solubility
Soluble in Water, Ethanol, Acetone
Highly polar due to -OH and Imidazole N
pKa
~7.8
Basic N3 nitrogen allows salt formation
Impurity Profiling
In the context of Metronidazole manufacturing, 1-hydroxyethyl-2-methylimidazole is a Process Related Impurity .
Detection: High Performance Liquid Chromatography (HPLC).
Limit: Typically controlled to <0.10% in the final API.
Significance: Presence indicates incomplete nitration. Unlike the nitro-product, this impurity lacks the characteristic UV absorbance at 320 nm (nitro group), requiring detection at lower wavelengths (210–220 nm).
Part 4: Experimental Protocol (Synthesis & Purification)
Disclaimer: This protocol is for research purposes only and requires a fume hood and appropriate PPE.
Synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole (Lab Scale)
Objective: To synthesize the target intermediate via the Ethylene Carbonate route (safer alternative to Ethylene Oxide for lab scale).
Reagents:
2-Methylimidazole (8.2 g, 0.1 mol)
Ethylene Carbonate (9.7 g, 0.11 mol)
Catalyst: Potassium Carbonate (0.5 g)
Solvent: Toluene (50 mL)
Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and thermometer.
Reaction: Charge 2-methylimidazole, ethylene carbonate, and potassium carbonate into the flask. Add toluene.
Heating: Heat the mixture to reflux (approx. 110°C). CO₂ evolution will be observed as the carbonate ring opens and decarboxylates.
Monitoring: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).
Workup: Cool the reaction mixture to room temperature. The product may separate as an oil or precipitate depending on purity.
Purification: Decant the toluene. Dissolve the residue in a minimum amount of hot ethyl acetate. Cool to 0°C to induce crystallization.
Yield: Filter the crystals and dry under vacuum. Expected yield: 75–85%.
The biological activity of the imidazole core changes drastically with substitution:
With Nitro Group (Metronidazole): Activated by ferredoxin in anaerobes to form toxic radical species.
Without Nitro Group (Methimidol): Acts via inhibition of specific enzymes in Leptospira, though the precise mechanism remains less characterized than its nitro-counterpart.
Toxicology Profile
Acute Toxicity: LD50 (Oral, Mouse) ~1500 mg/kg.
Neurotoxicity: Like many imidazoles, high systemic doses can induce CNS excitation and convulsions. This is a critical safety parameter when considering it as a drug (Methimidol) versus an intermediate.
Non-Pharma Applications
Epoxy Curing: The tertiary amine in the imidazole ring acts as a catalytic curing agent for epoxy resins, widely used in semiconductor encapsulation.
Corrosion Inhibition: The nitrogen lone pairs facilitate adsorption onto metal surfaces, protecting copper and steel from oxidation.
References
Jacob, R. M., et al. (1960). Nitroimidazole Derivatives. US Patent 2,944,061. Rhone-Poulenc.[8] Link
Maeda, K., et al. (1953). Azomycin, a new antibiotic. Journal of Antibiotics, 6(4), 182. Link
Zhang, Z. X., et al. (1980).[9] The synthesis of 'methimidol' and its derivatives--a new antileptospirosis drug. Acta Pharmaceutica Sinica, 15(12), 719-724. Link
Wang, L., et al. (1981).[9] Clinical observation of treatment of 281 cases of leptospirosis with methimidol hydrochloride. Chinese Journal of Internal Medicine, 20(2). Link
Ebel, K., et al. (2012). Imidazoles.[1][2][3][7][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
1-Hydroxyethyl-2-methylimidazole (CAS 1615-15-2): A Comprehensive Technical Guide for Synthesis, Polymer Curing, and Pharmaceutical Applications
Executive Summary 1-Hydroxyethyl-2-methylimidazole (CAS No. 1615-15-2), systematically known as 2-(2-methylimidazol-1-yl)ethanol, is a highly versatile N1-substituted imidazole derivative[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Hydroxyethyl-2-methylimidazole (CAS No. 1615-15-2), systematically known as 2-(2-methylimidazol-1-yl)ethanol, is a highly versatile N1-substituted imidazole derivative[1]. Characterized by its dual functionality—a catalytically active tertiary amine and a pendant primary hydroxyl group—this compound serves as a critical intermediate in pharmaceutical synthesis and a high-performance latent accelerator in thermosetting polymer networks.
This technical whitepaper deconstructs the mechanistic behavior of 1-hydroxyethyl-2-methylimidazole, detailing its green synthesis pathways, its catalytic role in epoxy resin curing (specifically for high-frequency copper-clad laminates), and its utility in drug development[2][3].
Mechanistic Insights: Green Synthesis via N1-Alkylation
Historically, the N1-alkylation of imidazoles relied heavily on alkyl halides. While effective, this route generates stoichiometric amounts of inorganic salt waste (industrial brine), posing severe environmental and purification challenges[2].
To align with modern green chemistry paradigms, the synthesis of 1-hydroxyethyl-2-methylimidazole now utilizes alkylene carbonates (such as propylene carbonate or ethylene carbonate) as both the solvent and the alkylating agent[2].
The Causality of the Carbonate Route:
When 2-methylimidazole reacts with propylene carbonate in the presence of a tertiary amine catalyst (e.g., DMAP), the imidazole nitrogen nucleophilically attacks the carbonate. This intermediate undergoes spontaneous decarboxylation (loss of CO₂). The expulsion of CO₂ provides the thermodynamic driving force that pushes the reaction to completion. Furthermore, the absence of halide salts allows for a clean, hot phase-separation, drastically simplifying downstream purification[2].
Workflow for the green synthesis of 1-hydroxyethyl-2-methylimidazole via N1-alkylation.
Application Focus: Advanced Epoxy Resin Curing
In the formulation of high-frequency copper-clad plates and advanced composites, achieving a balance between "pot life" (working time) and rapid high-temperature curing is the primary engineering challenge. 1-Hydroxyethyl-2-methylimidazole acts as a superior latent curing accelerator compared to standard unsubstituted imidazoles[3].
The Causality of the Hydroxyethyl Substitution:
Latency & Hydrogen Bonding: The pendant hydroxyl group forms transient hydrogen bonds with the oxirane oxygen of the epoxy resin. This pre-organizes the complex but sterically hinders the tertiary nitrogen at room temperature, extending the pot life of the resin mixture.
Thermal Activation: Upon reaching the curing temperature (typically >120°C), thermal kinetic energy disrupts these hydrogen bonds. The tertiary nitrogen of the imidazole ring then attacks the less sterically hindered carbon of the epoxy ring, generating a zwitterionic alkoxide intermediate.
Network Integration: Unlike volatile accelerators that outgas and create micro-voids in the polymer matrix, the primary hydroxyl group of 1-hydroxyethyl-2-methylimidazole can covalently react with the epoxy network via etherification. This permanent anchoring enhances the Glass Transition Temperature (Tg) and thermal stability of the final copper-clad plate[3].
Catalytic cycle of epoxy ring-opening and anionic polymerization driven by the imidazole.
Application Focus: Pharmaceutical Intermediates
Beyond polymer science, the N1-substituted imidazole core is a privileged scaffold in drug discovery. 1-Hydroxyethyl-2-methylimidazole provides a rigid, pharmacologically active heterocyclic pharmacophore with a highly reactive primary alcohol handle[4].
Medicinal chemists utilize this handle for downstream esterification, etherification, or halogenation to synthesize complex Active Pharmaceutical Ingredients (APIs), particularly in the development of antifungal agents, thromboxane synthase inhibitors, and novel ionic liquids for drug delivery systems[2][4].
Quantitative Data & Comparative Analysis
To guide formulation decisions, the following tables summarize the physicochemical baseline of the compound and its comparative performance in thermosetting networks.
Table 1: Physicochemical Properties
Property
Value
Causality / Scientific Significance
CAS Number
1615-15-2
Unique chemical identifier for regulatory compliance.
Molecular Formula
C₆H₁₀N₂O
Dictates stoichiometric calculations for resin formulations[1].
Molecular Weight
126.16 g/mol
Higher MW than 2-MI reduces volatility during high-temp curing.
Functional Groups
Tertiary amine, Primary alcohol
Enables dual-role as a nucleophilic catalyst and reactive diluent[2].
Table 2: Comparative Epoxy Curing Profile
Accelerator Type
Pot Life (at 25°C)
Activation Temp
Volatility / Outgassing
Final Network Tg
2-Methylimidazole (2-MI)
Short (< 2 days)
80 - 100°C
High (Causes micro-voids)
Moderate
1-Hydroxyethyl-2-methylimidazole
Long (> 7 days)
120 - 140°C
Low (Anchors into matrix)
High (> 150°C)
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each phase before proceeding.
Protocol A: Green Synthesis via N1-Alkylation
Objective: Synthesize 1-hydroxyethyl-2-methylimidazole with minimal environmental impact.
Reagent Preparation: In a round-bottom flask, combine 82g of 2-methylimidazole, 102g of propylene carbonate, 184g of toluene (azeotropic solvent), and 1g of DMAP (catalyst)[2].
Thermal Reflux: Heat the mixture to 120°C and reflux for 6 hours. Causality: This specific temperature provides the activation energy required for the decarboxylation step, driving the equilibrium toward the N1-alkylated product.
Phase Separation: Transfer the mixture to a separatory funnel while still hot (>80°C). Allow the layers to separate. Causality: The polar product partitions into the lower layer, allowing facile separation from the non-polar toluene and unreacted organics without the need for aqueous washing.
Vacuum Distillation: Isolate the lower layer and subject it to vacuum distillation. Causality: Vacuum conditions lower the boiling point, preventing thermal degradation of the target molecule during purification.
System Validation: Analyze the distillate via GC-MS. The protocol is validated when the chromatogram shows >98% purity, specifically verifying the complete absence of the unreacted 2-methylimidazole peak.
Protocol B: Formulation of High-Frequency Epoxy Prepreg
Objective: Utilize the synthesized compound as a latent accelerator in a copper-clad plate formulation.
Resin Solvation: Dissolve 100 parts of dicyclopentadiene novolac epoxy resin in 20 parts of 2-butanone[3]. Causality: 2-butanone lowers the viscosity for uniform mixing and has an ideal evaporation rate for subsequent B-staging.
Accelerator Integration: Add 0.3 parts of 1-hydroxyethyl-2-methylimidazole to the resin liquid and stir at 300 rpm for 10 minutes[3]. Causality: Ensures homogeneous dispersion, allowing the hydroxyl groups to form stabilizing hydrogen bonds with the epoxy matrix.
B-Staging (Prepreg Formation): Impregnate a fiberglass cloth with the resin liquid and heat at 110°C for 5 minutes to evaporate the 2-butanone. Causality: Removes the solvent without triggering the thermal activation threshold of the latent accelerator.
Lamination & Curing: Stack the prepregs with copper foil and press at 180°C under high pressure for 90 minutes. Causality: The high temperature shatters the hydrogen bonds, unleashing the tertiary amine to initiate the anionic ring-opening polymerization.
System Validation: Perform Dynamic Mechanical Analysis (DMA) on the cured laminate. The protocol is validated if the Glass Transition Temperature (Tg) exceeds 150°C, confirming optimal cross-link density and successful covalent integration of the accelerator.
References
1. - National Center for Biotechnology Information.
2. - Sigma-Aldrich Product Catalog.
3. - Google Patents.
4. - Google Patents.
2-(2-Methyl-1H-imidazol-1-yl)ethanol: A Comprehensive Technical Guide on Properties, Synthesis, and Industrial Applications
Executive Summary As a dual-purpose molecule, 2-(2-Methyl-1H-imidazol-1-yl)ethanol (CAS: 1615-15-2) occupies a unique intersection between pharmaceutical quality control and advanced polymer chemistry. In the pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a dual-purpose molecule, 2-(2-Methyl-1H-imidazol-1-yl)ethanol (CAS: 1615-15-2) occupies a unique intersection between pharmaceutical quality control and advanced polymer chemistry. In the pharmaceutical sector, it is rigorously monitored as Metronidazole Impurity 18 , a byproduct that can compromise the efficacy of anaerobic antibacterial formulations[1]. Conversely, in materials science, its precise molecular architecture—combining a sterically hindered Lewis base with a reactive hydroxyl tail—makes it an exceptionally valuable latent catalyst for epoxy and urethane resins[2],[3].
This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synthetic pathways, and field-proven experimental protocols for both drug development professionals and polymer scientists.
Physicochemical Profiling & Molecular Causality
The utility of 2-(2-Methyl-1H-imidazol-1-yl)ethanol is dictated by three critical structural features:
The N3 Imidazole Nitrogen: Acts as a strong nucleophile and Lewis base, driving catalytic ring-opening reactions.
The C2 Methyl Group: Provides localized steric hindrance. This is the primary mechanism that delays catalytic activity at room temperature, granting formulations an extended "pot life"[2].
The N1 Hydroxyethyl Tail: Imparts high polarity for aqueous/methanolic solubility and allows the molecule to covalently bond into polymer matrices, preventing long-term chemical leaching[2].
Logical flow from synthesis of CAS 1615-15-2 to its pharma and polymer applications.
Pharmaceutical Relevance: The Metronidazole Connection
Metronidazole is a frontline API synthesized via the nitration of 2-methylimidazole to yield 2-methyl-5-nitroimidazole, followed by N-alkylation with an agent like 2-chloroethanol or ethylene oxide[5].
The Causality of Impurity Formation:
If the initial nitration step fails to achieve 100% conversion, the residual unreacted 2-methylimidazole is carried forward into the alkylation reactor. This precursor undergoes identical N-alkylation, yielding 2-(2-Methyl-1H-imidazol-1-yl)ethanol (Metronidazole Impurity 18)[1]. Because this impurity lacks the critical 5-nitro group—which is mechanistically responsible for generating the cytotoxic free radicals that disrupt anaerobic bacterial DNA—its presence directly dilutes the API's therapeutic efficacy[5]. Consequently, rigorous Analytical Method Validation (AMV) is required to quantify this impurity during Quality Control (QC)[1].
Polymer Chemistry: Latent Catalysis in Epoxy and Urethane Systems
In advanced materials, particularly alkali-soluble photosensitive compositions used for Printed Circuit Boards (PCBs), 2-(2-Methyl-1H-imidazol-1-yl)ethanol functions as a highly specialized amine catalyst[3].
The Causality of Latency:
When mixed into an epoxy resin, the unshared electron pair on the N3 nitrogen initiates the anionic polymerization of epoxide groups. However, the adjacent C2 methyl group creates a steric shield. At room temperature, this hindrance significantly reduces the rate of nucleophilic attack, thereby extending the "pot life" of the mixed ink[2]. Upon thermal activation (heating), the kinetic barrier is overcome, resulting in rapid, uniform cross-linking. Furthermore, the terminal hydroxyl group reacts with the matrix, permanently anchoring the catalyst and preventing outgassing or leaching in high-temperature environments[2],[3].
Experimental Methodologies
Protocol A: Analytical Method Validation (AMV) Standard Preparation
Objective: To create a self-validating reference standard system for HPLC quantification of Metronidazole Impurity 18.
Standard Stock Solution: Accurately weigh 10.0 mg of 2-(2-Methyl-1H-imidazol-1-yl)ethanol reference standard[1] into a 100 mL volumetric flask.
Dissolution: Add 50 mL of the designated mobile phase (e.g., Methanol:Water 20:80 v/v). Sonicate for 5 minutes. Scientific Insight: The high polarity of the hydroxyl and imidazole groups ensures rapid, complete dissolution without the need for aggressive organic solvents.
Volume Make-up: Dilute to the 100 mL mark with the mobile phase to achieve a 100 µg/mL stock solution. Invert 5 times to homogenize.
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume to achieve a 10 µg/mL working standard for HPLC injection.
Protocol B: Formulation of Alkali-Soluble Photosensitive PCB Ink
Objective: To formulate a high-heat-resistant, non-cracking dry film for PCBs utilizing latent amine catalysis[3].
Step-by-step experimental workflow for formulating an alkali-soluble photosensitive PCB ink.
Step-by-Step Procedure:
Component B Preparation: In a high-speed dispersion machine, combine 19.4 parts of epoxy resin (e.g., CNE202) and 2.4 parts of a thiol compound. Disperse at 1500 rpm for 15 minutes to ensure a homogeneous cross-linker distribution[3].
Component A Preparation: Mechanically disperse 40-60% alkali-soluble photosensitive resin, 1-10% photoinitiator, 20-40% titanium dioxide, and 0.1-2% 2-(2-Methyl-1H-imidazol-1-yl)ethanol (amine catalyst)[3].
Blending Phase: Pour 15-25 parts of Component B into 75-85 parts of Component A. Stir at 1000 rpm for 15 minutes. Scientific Insight: The steric hindrance of the catalyst prevents premature epoxy ring-opening during this high-shear, heat-generating mixing phase.
Degassing (Critical Step): Allow the mixture to stand undisturbed for 15 minutes. This self-validating step eliminates entrapped air bubbles, ensuring the final cured film does not suffer from micro-cracking or structural weak points at high temperatures[3].
Application: Screen-print the homogenized ink onto the PCB, followed by UV photocuring and thermal baking.
Safety, Handling, and Storage
According to GHS classifications, 2-(2-Methyl-1H-imidazol-1-yl)ethanol is classified under H302 (Harmful if swallowed) and H318 (Causes serious eye damage) [4],.
PPE Requirements: Nitrile gloves, safety goggles (GHS05/GHS07 compliant), and a well-ventilated fume hood are mandatory during handling[4].
Storage: It is classified as a Class 10 combustible liquid. Store tightly sealed in a cool, dry environment (typically 2-8 °C for high-purity analytical standards) away from strong oxidizing agents[4].
Synthesis and Applications of 1-(2-Hydroxyethyl)-2-methylimidazole: A Technical Whitepaper
Abstract 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2) is a highly versatile heterocyclic building block characterized by a rigid imidazole core tethered to a reactive primary alcohol[1]. This compound is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2) is a highly versatile heterocyclic building block characterized by a rigid imidazole core tethered to a reactive primary alcohol[1]. This compound is a critical synthon in the development of pharmaceutical agents, advanced polymer curing systems, and high-performance electroplating baths. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for its synthesis, prioritizing scalable and environmentally conscious methodologies.
Chemical Identity & Structural Significance
The molecular architecture of 1-(2-Hydroxyethyl)-2-methylimidazole—also formally known as 2-(2-methyl-1H-imidazol-1-yl)ethanol—features a sterically hindered 2-methylimidazole ring substituted at the N1 position with a hydroxyethyl moiety[2].
The dual functionality of this molecule dictates its utility:
The Imidazole Nitrogen (N3): Retains its basicity and nucleophilicity, allowing it to act as a potent ligand for transition metals or as a catalyst in epoxy resin curing.
The Primary Hydroxyl Group: Provides a reactive handle for subsequent esterification, etherification, or polymerization reactions[3].
Comparative Synthetic Strategies
The synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole is fundamentally driven by the N-hydroxyethylation of 2-methylimidazole. Selecting the appropriate alkylating agent is a balance between atom economy, safety, and scalability[4].
Synthesis Route
Alkylating Agent
Yield Potential
Reaction Temp
Primary Byproducts
Environmental & Safety Profile
Route A (Oxirane)
Ethylene Oxide
High (>90%)
20–60 °C
None
High Risk: Highly toxic, explosive gas requiring specialized pressurized reactors.
Route B (Halide)
2-Chloroethanol
Moderate (70–80%)
80–100 °C
Inorganic salts (e.g., KCl)
Moderate: Generates stoichiometric salt waste; requires strong bases.
Route C (Carbonate)
Ethylene Carbonate
High (85–95%)
150–180 °C
CO₂ gas
Low (Green): Safe, solid reagent at RT; byproduct is easily vented[3].
Mechanistic Causality in Hydroxyethylation (Ethylene Carbonate Route)
While Route A offers perfect atom economy, Route C (Ethylene Carbonate) is the modern industry standard due to its superior safety profile and operational simplicity[3].
The Causality of the Reaction:
Ethylene carbonate acts as a masked equivalent of ethylene oxide. The reaction is initiated by the nucleophilic attack of the basic imidazole nitrogen (N1) on the electrophilic alkylene carbon of ethylene carbonate. This attack forces the cleavage of the C-O bond, generating a transient ring-opened carbonate half-ester intermediate.
The thermodynamic driving force of this reaction is thermal decarboxylation . At elevated temperatures (>150 °C), the intermediate collapses, irreversibly extruding carbon dioxide (CO₂) gas. This irreversible gas evolution shifts the chemical equilibrium entirely toward the formation of the target N-alkylated product, preventing reversible side reactions.
Mechanistic pathway of 2-methylimidazole hydroxyethylation using ethylene carbonate.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to design protocols that are self-validating—where the physical phenomena of the reaction inherently confirm its progress.
Protocol A: Solvent-Free Synthesis via Ethylene Carbonate (Preferred)
This method leverages Le Chatelier's principle, using gas evolution as an intrinsic progress indicator.
Reagent Charging: To a dry, 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas bubbler, add 2-methylimidazole (1.0 eq, 82.1 g) and ethylene carbonate (1.05 eq, 92.5 g).
Thermal Activation: Heat the neat mixture gradually to 150–160 °C under a continuous nitrogen sweep. Causality: The slight excess of ethylene carbonate compensates for trace sublimation, while the solvent-free environment maximizes reactant collision frequency.
Self-Validating Monitoring: Observe the gas bubbler. The onset of vigorous bubbling indicates the decarboxylation of the intermediate[3].
Completion: Maintain the temperature until CO₂ evolution completely ceases (typically 4–6 hours). The cessation of gas is a definitive, self-validating signal that the carbonate intermediate has been fully consumed.
Purification: Cool the crude mixture to 60 °C. Purify via fractional vacuum distillation. The target compound distills at 130–133 °C (at 0.15–0.25 Torr), yielding a pale yellow to colorless viscous liquid[1].
Protocol B: Classical Alkylation via 2-Chloroethanol
Used when high-temperature reactors are unavailable. Relies on salt precipitation for validation.
Preparation: In a 500 mL flask, dissolve 2-methylimidazole (1.0 eq, 82.1 g) and anhydrous K₂CO₃ (1.5 eq, 207.3 g) in 250 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF, a polar aprotic solvent, enhances the nucleophilicity of the imidazole nitrogen by leaving the anion poorly solvated[4].
Controlled Addition: Add 2-chloroethanol (1.1 eq, 88.6 g) dropwise at room temperature over 30 minutes to prevent thermal runaway from the exothermic S_N2 substitution.
Reaction: Heat the suspension to 80 °C for 12 hours.
Self-Validation: The continuous precipitation of fine, white KCl salts visually confirms the successful displacement of the chloride leaving group.
Workup: Filter the inorganic salts under vacuum. Concentrate the DMF filtrate under reduced pressure, extract with ethyl acetate, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄ before final distillation.
Downstream Industrial Applications
1. Advanced Electroplating (Zincate Baths)
In alkaline zinc-nickel alloy electroplating, 1-(2-Hydroxyethyl)-2-methylimidazole is deployed as a high-performance complexing and brightening agent. Its inclusion stabilizes the eutectoid rate of nickel against zinc, expanding the permissible current density range and preventing abnormal deposition (e.g., burning) at high current densities[5].
2. Polymer Chemistry & Epoxy Curing
The compound acts as a latent curing agent for epoxy resins. The primary hydroxyl group allows it to be covalently incorporated into polyurethane matrices, while the tertiary nitrogen of the imidazole ring catalyzes the ring-opening of epoxide groups, leading to highly crosslinked, thermally stable polymer networks.
3. Pharmaceutical Intermediates
It serves as a foundational synthon in medicinal chemistry, particularly in the multi-step synthesis of nitroimidazole-class antimicrobials and antifungal agents, where the hydroxyethyl chain is critical for modulating the drug's aqueous solubility and pharmacokinetics[4].
1-Hydroxyethyl-2-methylimidazole molecular weight and formula
Technical Whitepaper: 1-(2-Hydroxyethyl)-2-methylimidazole ( )[1] Abstract 1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2), often synonymous with Methimidol , represents a critical bifunctional heterocycle in both p...
1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2), often synonymous with Methimidol , represents a critical bifunctional heterocycle in both pharmaceutical synthesis and advanced materials science.[1] Structurally characterized by a 2-methylimidazole core N-alkylated with an ethanol side chain, this molecule serves as the non-nitrated scaffold for the nitroimidazole antibiotic class (e.g., Metronidazole) and as a high-latency catalytic hardener for epoxy resin systems.[1] This technical guide provides a rigorous analysis of its molecular properties, a green-chemistry synthesis protocol, and a mechanistic breakdown of its dual-utility in drug development and polymer crosslinking.[1]
Part 1: Physicochemical Characterization[1]
The precise characterization of 1-(2-Hydroxyethyl)-2-methylimidazole is foundational for stoichiometry in curing formulations and yield calculations in API synthesis.[1]
Molecular Identity & Constants[1]
Property
Value
Unit
Verification Note
Chemical Name
1-(2-Hydroxyethyl)-2-methylimidazole
-
IUPAC
Common Synonyms
2-Methylimidazole-1-ethanol; Methimidol
-
[1]
CAS Registry
1615-15-2
-
Primary Identifier
Molecular Formula
-
Confirmed
Molecular Weight
126.16
g/mol
Based on standard atomic weights
Appearance
White to pale yellow crystalline solid
-
Purity dependent
Melting Point
64 – 68
°C
[2]
Solubility
High in , Ethanol, Acetone
-
Polar nature of -OH and Imidazole
pKa
~7.8 (Conjugate acid)
-
Estimated (Imidazole N3)
Structural Logic
The molecule consists of a five-membered imidazole ring.[1] The N1 position is substituted with a hydroxyethyl group (
), rendering the molecule a "pseudo-diol" intermediate, while the C2 position holds a methyl group ().[1]
Significance of C2-Methyl: Provides steric hindrance that increases latency in epoxy curing compared to non-substituted imidazoles.[1]
Significance of N1-Substitution: Removes the acidic proton on N1, preventing auto-association and lowering the melting point compared to 2-methylimidazole (
While industrial routes often utilize Ethylene Oxide (EO), this guide presents a Green Chemistry approach using Ethylene Carbonate . This method avoids the high toxicity and explosion hazards of EO, making it suitable for bench-scale optimization and pilot plants.
Protocol: Hydroxyethylation via Ethylene Carbonate
Solvent: Solvent-free (Melt) or Toluene (if reflux required)[1]
Step-by-Step Methodology:
Melt Phase Initiation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-Methylimidazole (82.1 g, 1.0 mol). Heat to 145°C until fully molten.
Reaction Phase: Maintain temperature at 150°C for 4–6 hours. Monitor reaction progress via HPLC (see Section 4) until 2-MI content is <0.5%.[1]
Decarboxylation Verification: The reaction is driven to completion by the irreversible loss of
. Cessation of bubbling indicates endpoint.
Workup:
Cool the mixture to 80°C.
Apply high vacuum (<10 mmHg) to distill off unreacted Ethylene Carbonate.[1]
The crude product can be recrystallized from Acetone/Ethyl Acetate (1:1) to yield white crystals.[1]
Synthesis Pathway Visualization[1]
Figure 1: Green synthesis pathway utilizing Ethylene Carbonate to avoid hazardous Ethylene Oxide handling.
Part 3: Application Science[1]
Materials Science: Latent Epoxy Curing
In the electronics and composites industry, this compound is a "Latent Hardener." It is unreactive at room temperature (providing long pot life) but cures rapidly above 100°C.[1]
Mechanism:
The curing mechanism is anionic polymerization . The tertiary nitrogen (N3) attacks the epoxide ring, forming a zwitterion. The alkoxide generated then propagates the chain reaction. The hydroxyl group on the ethyl tail acts as a proton donor, facilitating the ring-opening of the epoxy and regenerating the active catalytic species [3].
Figure 2: Catalytic cycle of epoxy curing.[1] The pendant -OH group assists in proton transfer, accelerating the cure compared to simple alkyl-imidazoles.[1]
Methimidol: The hydrochloride salt of 1-(2-Hydroxyethyl)-2-methylimidazole is pharmacologically active as an anti-leptospiral agent known as Methimidol [4].[1]
Metronidazole Precursor: While Metronidazole contains a nitro group at position 5, the hydroxyethyl backbone is identical. Industrial synthesis often involves nitrating 2-methylimidazole first, then hydroxyethylating.[1] However, this compound serves as a critical impurity reference standard in Metronidazole quality control (USP/EP methods) to ensure the absence of non-nitrated precursors.
Part 4: Analytical Protocols (HPLC)
To validate the synthesis or purity of the material, the following HPLC method is recommended.
1-(2-Hydroxyethyl)-2-methylimidazole: ~3.8 min (More hydrophobic due to ethyl chain).[1]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 74169, 1-(2-Hydroxyethyl)-2-methylimidazole. Retrieved from [Link][1][2]
Heise, M. S., & Martin, G. C. (1989). Curing mechanism of epoxy resins with imidazole accelerators. Macromolecules, 22(1), 99-104.[1] (Contextual grounding for Figure 2 mechanism).
Wang, L., et al. (2012).[3] Synthesis and anti-leptospira activity of Methimidol derivatives. Journal of Pharmaceutical Analysis. (Verifies Pharma application).
Spectroscopic Profile of 1-Hydroxyethyl-2-methylimidazole: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Hydroxyethyl-2-methylimidazole (CAS No: 1615-15-2, Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ). As a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Hydroxyethyl-2-methylimidazole (CAS No: 1615-15-2, Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ). As a crucial intermediate in pharmaceutical synthesis and a component in polymer chemistry, a thorough understanding of its structural and electronic characteristics is paramount.[1] This document details the predicted and expected features in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) of 1-Hydroxyethyl-2-methylimidazole. The interpretations are grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, namely 2-methylimidazole and ethanol, which represent the core functional components of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signature of this important heterocyclic compound.
Introduction
1-Hydroxyethyl-2-methylimidazole is a substituted imidazole that possesses both a heterocyclic aromatic ring and a primary alcohol functionality. This unique combination of chemical features makes it a versatile building block in organic synthesis. The imidazole ring is a common motif in many biologically active molecules, while the hydroxyl group offers a reactive site for further functionalization. Accurate and unambiguous characterization of this molecule is essential for quality control, reaction monitoring, and the elucidation of its role in various chemical processes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.
This guide will systematically explore the expected spectroscopic data for 1-Hydroxyethyl-2-methylimidazole. Each section will provide a theoretical basis for the expected spectral features, followed by a detailed interpretation of the predicted data.
Molecular Structure and Predicted Spectroscopic Behavior
A foundational understanding of the molecular structure is critical for predicting its spectroscopic behavior. The structure of 1-Hydroxyethyl-2-methylimidazole is presented below.
Caption: Molecular structure of 1-Hydroxyethyl-2-methylimidazole.
The workflow for the spectroscopic analysis and structural elucidation of this molecule is a multi-faceted approach, integrating data from various techniques to build a cohesive picture.
Caption: Workflow for the synthesis and spectroscopic characterization of 1-Hydroxyethyl-2-methylimidazole.
Infrared (IR) Spectroscopy
3.1. Theoretical Principles
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite a bond to a higher vibrational state. The position, intensity, and shape of these absorption bands provide valuable information about the functional groups present. For 1-Hydroxyethyl-2-methylimidazole, key functional groups include the O-H of the alcohol, the C-N and C=N bonds of the imidazole ring, and the C-H bonds of the alkyl and aromatic moieties.
3.2. Experimental Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation: The sample can be analyzed as a KBr pellet (for solids), a thin film (for oils), or in a suitable solvent that does not have interfering absorptions in the regions of interest.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
3.3. Predicted IR Data and Interpretation
The predicted IR absorption bands for 1-Hydroxyethyl-2-methylimidazole are summarized in the table below, with interpretations based on the known absorptions of 2-methylimidazole and ethanol.[2][3][4][5]
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Interpretation
3400-3200
Strong, Broad
O-H stretch
The broadness is due to intermolecular hydrogen bonding of the alcohol group. This is a characteristic feature of alcohols.[2][3]
3150-3000
Medium
Aromatic C-H stretch
Associated with the C-H bonds on the imidazole ring.
2950-2850
Medium
Aliphatic C-H stretch
Corresponding to the C-H bonds of the ethyl and methyl groups.
~1650-1550
Medium-Strong
C=N and C=C stretch
These absorptions are characteristic of the imidazole ring system.
~1470-1430
Medium
C-H bend
Bending vibrations of the CH₂ and CH₃ groups.
~1260-1000
Strong
C-N and C-O stretch
The strong C-O stretching vibration of the primary alcohol is expected in this region, along with C-N stretching from the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
4.1. ¹H NMR Spectroscopy
4.1.1. Theoretical Principles
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing information about the number of neighboring protons.
4.1.2. Experimental Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition: A ¹H NMR spectrum is acquired, and the data is processed (Fourier transformation, phasing, and baseline correction).
4.1.3. Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of 1-Hydroxyethyl-2-methylimidazole will exhibit distinct signals for each unique proton environment. The predicted chemical shifts, multiplicities, and integration values are presented below, with reasoning based on the spectra of 2-methylimidazole and ethanol.[6][7][8][9]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.0-6.8
Doublet
1H
H-4 or H-5
The two protons on the imidazole ring are in different chemical environments and will appear as doublets due to coupling with each other.
~6.8-6.6
Doublet
1H
H-5 or H-4
Similar to the above, this is the other imidazole proton.
~4.0
Triplet
2H
N-CH₂ -CH₂-OH
These protons are adjacent to the CH₂-OH group and will be split into a triplet. The attachment to the nitrogen atom causes a downfield shift.
~3.7
Triplet
2H
N-CH₂-CH₂ -OH
These protons are adjacent to both the N-CH₂ group and the OH group and will be split into a triplet by the N-CH₂ protons.
~2.5 (variable)
Singlet (broad)
1H
OH
The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be exchanged with D₂O.
~2.3
Singlet
3H
CH₃
The methyl group protons are equivalent and not coupled to other protons, thus appearing as a singlet.
4.2. ¹³C NMR Spectroscopy
4.2.1. Theoretical Principles
Similar to ¹H NMR, the chemical shift of a carbon atom in ¹³C NMR is dependent on its electronic environment. Carbons attached to electronegative atoms or involved in double bonds are deshielded and appear at higher chemical shifts.
4.2.2. Experimental Protocol
Instrumentation: A high-field NMR spectrometer with a carbon probe.
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired, where each unique carbon atom appears as a single line.
4.2.3. Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum of 1-Hydroxyethyl-2-methylimidazole will show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The predicted chemical shifts are based on data from 2-methylimidazole and ethanol.[1]
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~145
C-2
The carbon atom in the imidazole ring situated between the two nitrogen atoms is significantly deshielded.
~127
C-4 or C-5
Aromatic carbon in the imidazole ring.
~121
C-5 or C-4
The other aromatic carbon in the imidazole ring.
~60
N-CH₂-C H₂-OH
The carbon atom directly attached to the electronegative oxygen atom will be shifted downfield.[1]
~48
N-C H₂-CH₂-OH
The carbon atom attached to the nitrogen atom of the imidazole ring.
~14
C H₃
The methyl carbon will appear at a characteristic upfield chemical shift.
Mass Spectrometry (MS)
5.1. Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.
5.2. Experimental Protocol
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Ionization: Electron Ionization (EI) is a common method for small molecules.
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
5.3. Predicted Mass Spectrum and Fragmentation
The mass spectrum of 1-Hydroxyethyl-2-methylimidazole is expected to show a molecular ion peak ([M]⁺˙) at m/z 126. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. A plausible fragmentation pathway is outlined below.
Caption: Predicted major fragmentation pathway for 1-Hydroxyethyl-2-methylimidazole in EI-MS.
Interpretation of Key Fragments:
m/z 126 ([M]⁺˙): The molecular ion, corresponding to the intact molecule.
m/z 111 ([M-CH₃]⁺): Loss of a methyl radical from the 2-position of the imidazole ring.
m/z 95 ([M-CH₂OH]⁺): Cleavage of the bond between the two ethyl carbons, with the loss of a hydroxymethyl radical. This is a common fragmentation for primary alcohols.
m/z 81 ([M-CH₂CH₂OH]⁺): Loss of the entire hydroxyethyl side chain, resulting in the stable 2-methylimidazolium cation. This is expected to be a prominent peak.
Conclusion
The spectroscopic characterization of 1-Hydroxyethyl-2-methylimidazole is a critical step in its application in research and industry. This guide provides a detailed predictive analysis of its IR, ¹H NMR, ¹³C NMR, and mass spectra. By understanding the expected spectral features, researchers can confidently identify and characterize this compound, ensuring its purity and facilitating its use in further synthetic transformations. The presented data and interpretations, based on the well-understood spectroscopy of its constituent functional groups, offer a robust framework for the structural elucidation of this and related imidazole derivatives.
References
Atkins, P. W. (1998). Physical Chemistry. Oxford University Press.
Doc Brown's Chemistry. (2025). C-13 NMR spectrum of ethanol. Retrieved from [Link]
Doc Brown's Chemistry. (2025). Mass spectrum of ethanol. Retrieved from [Link]
Doc Brown's Chemistry. (2025). Infrared spectrum of ethanol. Retrieved from [Link]
J&K Scientific. (2016). 1-(2-Hydroxyethyl)-2-methylimidazole. Retrieved from [Link]
LibreTexts Chemistry. (2021). IR Spectroscopy of Alcohols.
NIST. (n.d.). 2-Methylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
ChemistNate. (2020, September 2). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O) [Video]. YouTube.
LibreTexts Chemistry. (2023, February 11). Interpreting C-13 NMR Spectra.
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
ResearchGate. (n.d.). a¹H NMR spectrum of 2-methylimidazole. b¹³C NMR Spectrum of 2-methylimidazole. [Image].
ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. [Image].
PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]
Quantum-resonance. (2025, June 10). NMR spectrum of ethanol.
OpenLearn. (n.d.). The science of alcohol: Week 8: 1.4.1 Principles of mass spectrometry.
TTB. (2023, November 28).
SpectraBase. (n.d.). 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts.
ResearchGate. (n.d.). FT-IR spectrum of 2-methylimidazole. [Image].
SIELC Technologies. (2018, February 16). Separation of 2-Methylimidazole on Newcrom R1 HPLC column.
PubChem. (n.d.). N-(2-Hydroxyethyl)imidazole. Retrieved from [Link]
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Image].
The Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol.
PubChem. (n.d.). 2-Ethylimidazole. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Subject: Physical/Chemical Properties, Synthesis, and Applications
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2), often abbreviated as 2-methylimidazole-1-ethanol, is a bifunctional heterocyclic compound characterized by a tertiary amine within an imidazole ring and a primary hydroxyl group on the N1-side chain.[1][2]
While widely recognized in materials science as a high-performance latent curing agent for epoxy resins—offering a balance of shelf stability and rapid reactivity at elevated temperatures—it also possesses significant pharmaceutical relevance. It serves as the active pharmaceutical ingredient (API) Methimidol (specifically its hydrochloride salt), an anti-leptospira agent, and acts as a versatile intermediate in the synthesis of nitroimidazole antibiotics.
This guide provides a rigorous technical analysis of its physicochemical constants, reaction mechanisms, and industrial applications, distinguishing it from structurally similar but pharmacologically distinct analogs like Methimazole.
The molecule consists of a 2-methylimidazole core N-alkylated with a hydroxyethyl group.[2][3][4]
N3 Nitrogen: Pyridine-like nitrogen with a lone pair in the
orbital, responsible for the compound's basicity and nucleophilic catalytic activity.
C2 Methyl Group: Provides steric hindrance and electron-donating inductive effects (+I), increasing the basicity of N3 relative to unsubstituted imidazole.
N1 Hydroxyethyl Tail: Introduces a primary alcohol functionality, allowing for dual-mode reactivity (nucleophilic attack via N3 and chain transfer/etherification via -OH).
Critical Distinction: Do not confuse Methimidol (CAS 1615-15-2) with Methimazole (CAS 60-56-0). Methimazole is a thione-containing antithyroid drug, whereas Methimidol is an imidazole alcohol used in treating leptospirosis.
Physical Properties[3][4][7][8][9][10]
The following data represents high-purity crystalline material.
Conjugate acid of N3; comparable to 2-methylimidazole
pKa (Acidic)
~14.7 (Calc.)
Deprotonation of the hydroxyl group
Chemical Properties & Reactivity[8][11]
Nucleophilicity & Basicity
The N3 nitrogen is a strong nucleophile. The electron-donating methyl group at the C2 position enhances the electron density at N3, making it more reactive toward electrophiles (e.g., epoxides, alkyl halides) than simple imidazole. However, the hydroxyethyl group at N1 exerts a mild electron-withdrawing inductive effect, slightly modulating this basicity.
Hydroxyl Group Derivatization
The primary hydroxyl group allows for esterification, etherification, or oxidation. In epoxy curing matrices, this group actively participates in the polymerization network via chain-transfer mechanisms, reacting with epoxide rings to form ether linkages, thereby increasing cross-link density.
Thermal Stability
The compound is stable at room temperature but exhibits thermal latency. In epoxy mixtures, it remains relatively inert below its melting point (~64°C), but upon melting, it solubilizes in the resin and initiates rapid curing. This "phase-change" latency is a key feature for one-pot adhesive formulations.
Synthesis & Manufacturing
The industrial synthesis typically involves the N-alkylation of 2-methylimidazole.
Primary Synthetic Route
Reaction: 2-Methylimidazole + Ethylene Oxide
1-(2-Hydroxyethyl)-2-methylimidazole
Conditions: The reaction is exothermic and typically conducted in an autoclave or pressurized reactor.
Figure 1: Synthetic pathway via ethoxylation of 2-methylimidazole.
Applications in Drug Development & Materials Science
Pharmaceutical Applications
While often overshadowed by its industrial uses, the pharmaceutical relevance of CAS 1615-15-2 is specific and significant.
Anti-Leptospira Agent (Methimidol): The hydrochloride salt of this compound is known as Methimidol . It has been used clinically (particularly in Asian markets) for the treatment of leptospirosis, a bacterial disease affecting humans and animals.
Intermediate for Nitroimidazoles: It serves as a structural scaffold. Nitration at the C5 position yields 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, a direct precursor to metronidazole-type antibiotics.
Epoxy Curing Mechanism (Latent Catalyst)
In drug delivery device manufacturing (e.g., medical device bonding), this compound acts as a latent curing agent.
Mechanism:
Initiation: The N3 nitrogen attacks the epoxide ring, forming a zwitterionic adduct.
Propagation: The alkoxide anion produced attacks another epoxide, or the hydroxyl group on the imidazole side-chain reacts with an epoxide (etherification).
Network Formation: The catalytic regeneration of the imidazole allows it to continue initiating new chains, while the hydroxyl group becomes chemically bound into the polymer matrix.
Figure 2: Dual-pathway curing mechanism involving both the tertiary amine and the hydroxyl group.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.
GHS Signal Word:DANGER (due to potential for serious eye damage).
Hazard Category
Precautionary Measure
Eye Contact
Wear chemical safety goggles. Risk of serious damage (H318).
Use local exhaust ventilation. Avoid dust generation.
Storage
Store in a cool, dry place. Hygroscopic – keep tightly sealed to prevent hydrolysis or clumping.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74169, 1-(2-Hydroxyethyl)-2-methylimidazole. PubChem. Available at: [Link]
Ricciardi, F., et al. "Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins." Journal of Polymer Science: Polymer Chemistry Edition, Vol 21, 1475-1490.
Avanscure Lifesciences. Pharma Ingredients Bulk Supplier: 1-(2-Hydroxyethyl)-2-methylimidazole. Available at: [Link] (Verified CAS and pharmaceutical intermediate status).
A Critical Analysis of Synthesis, Epoxy Latency, and Molecular Utility[1]
Executive Summary
1-(2-Hydroxyethyl)-2-methylimidazole (HEMI), also known as 2-methylimidazole-1-ethanol, represents a pivotal heterocyclic building block in polymer science and pharmaceutical chemistry.[1] Unlike simple alkyl-imidazoles, HEMI possesses a dual-functional nature: the nucleophilic imidazole ring and the pendant hydroxyl group. This bifunctionality drives its primary industrial application as a latent curing accelerator for epoxy resins, where it balances shelf-life stability with rapid cross-linking at elevated temperatures.[1][2][3] Furthermore, its structural homology to nitroimidazole antibiotics makes it a critical reference standard in drug development and metabolite profiling.
Physicochemical Profile
HEMI is characterized by its hygroscopic nature and specific thermal behavior, which dictates its handling in moisture-sensitive environments like semiconductor encapsulation.[1]
Property
Specification
CAS Number
1615-15-2
IUPAC Name
2-(2-methyl-1H-imidazol-1-yl)ethanol
Molecular Formula
C₆H₁₀N₂O
Molecular Weight
126.16 g/mol
Appearance
White to pale yellow crystalline solid (or supercooled liquid)
Melting Point
64 – 65 °C
Boiling Point
~298 °C (at 760 mmHg); 130–133 °C (at 0.2 mmHg)
Density
~1.12 g/cm³
pKa
~7.8 (Conjugate acid of imidazole ring)
Solubility
Soluble in water, alcohols, acetone; Insoluble in non-polar hydrocarbons
Synthesis & Manufacturing Pathways
While industrial scales utilize Ethylene Oxide (EO), the laboratory and "green chemistry" standard has shifted toward Ethylene Carbonate (EC) to avoid handling gaseous, explosive alkylene oxides.
Protocol A: The Ethylene Carbonate Route (Recommended)
This method utilizes the reactivity of cyclic carbonates to alkylate the imidazole nitrogen, releasing CO₂ as the only byproduct.
Melt Mixing: Charge a round-bottom flask with 2-MI (1.0 eq) and EC (1.05 eq). Heat to 70°C until a homogeneous melt is formed.
Reaction: Increase temperature to 130–140°C. Evolution of CO₂ gas indicates reaction progress.
Completion: Stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or HPLC until 2-MI is consumed.[1]
Purification: The crude product is often pure enough for technical applications. For pharmaceutical grade, recrystallize from ethyl acetate or acetone/hexane mixtures.
Yield: Typically >90%.
Protocol B: The Ethylene Oxide Route (Industrial)
Note: Requires pressurized reactors and strict safety controls.
Dissolution: Dissolve 2-MI in water or methanol.
Alkylation: Introduce Ethylene Oxide gas at 40–60°C under slight pressure (2–3 bar).
Workup: Distill off solvent and unreacted EO. Vacuum distill the product.
Visualization: Synthesis Pathway
Figure 1: Synthesis of HEMI via the Ethylene Carbonate route, highlighting the decarboxylation step.[1]
Application: Epoxy Curing Mechanism
HEMI is classified as a Latent Curing Agent .[2][3][4] Unlike aliphatic amines that cure at room temperature, HEMI provides a long pot life (latency) at ambient conditions but triggers rapid polymerization above 100°C.
The Mechanistic Paradox: Why is it Latent?
The latency arises because the neutral imidazole ring is a poor nucleophile at room temperature due to intermolecular hydrogen bonding involving the hydroxyl group and the imidazole nitrogen. Upon heating, these networks break, freeing the N3 nitrogen to attack the epoxy ring.
Curing Workflow
Adduct Formation (Initiation): The pyridine-type nitrogen (N3) attacks the epoxy ring, opening it to form a zwitterionic adduct (imidazolium alkoxide).
Proton Transfer & Etherification: The hydroxyl group on the HEMI side chain facilitates proton transfer, regenerating the neutral imidazole or participating directly in etherification (reacting with another epoxy group).
Cross-linking (Propagation): The alkoxide anions generated propagate the anionic polymerization of the epoxy resin.[2]
Visualization: Curing Mechanism
Figure 2: Mechanism of epoxy curing initiated by HEMI, showing the transition from adduct to network.[1]
Pharmaceutical Context: The Metronidazole Connection
A common misconception in literature is equating HEMI directly with Metronidazole synthesis.
HEMI: 1-(2-hydroxyethyl)-2-methylimidazole (No nitro group).[1]
Scientific Distinction:
While HEMI is the non-nitro analog, the industrial synthesis of Metronidazole typically proceeds by nitrating 2-methylimidazole first to yield 2-methyl-5-nitroimidazole, followed by hydroxyethylation.[1] Hydroxyethylating first (making HEMI) and then nitrating often leads to isomers (4-nitro vs 5-nitro) that are difficult to separate.[1]
However, HEMI is used as:
Impurity Standard: To detect incomplete nitration or side-reactions in drug batches.
Scaffold: For next-generation hypoxic cell radiosensitizers where the nitro group is replaced or modified.
Safety, Toxicology, and Handling
HEMI is an industrial chemical with specific hazards.
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]
Skin Corrosion/Irritation: Category 1C (Causes severe skin burns).
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.
Inhalation: Use local exhaust ventilation. Dust/mist can be extremely irritating to the upper respiratory tract.
Storage: Store in a cool, dry place under nitrogen. Hygroscopic—absorbs moisture which deactivates its catalytic potency in epoxy systems.
References
Synthesis via Ethylene Carbonate: J. Polym. Sci. A, "Reaction of Imidazoles with Cyclic Carbonates," Vol 45, 2010. Link
Epoxy Curing Mechanism: Heise, M. S., & Martin, G. C. (1989). "Curing mechanism and thermal properties of epoxy-imidazole systems." Macromolecules. Link
Metronidazole Synthesis Overview: Pharmaceutical Chemistry Journal, "Synthesis of Metronidazole from Ethylenediamine," Vol 23, 1989. Link
Safety Data Sheet: Sigma-Aldrich, "1-(2-Hydroxyethyl)-2-methylimidazole SDS," 2024.[1] Link
Latent Curing Agents: Journal of Applied Polymer Science, "Imidazoles as Latent Curing Agents for Epoxy Resins," 2015. Link
1-Hydroxyethyl-2-methylimidazole in polymer chemistry
Abstract This technical guide provides an in-depth analysis of 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), commercially known as 2MZ-H . Unlike its parent compound 2-methylimidazole (2MZ), the hydroxyethyl der...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), commercially known as 2MZ-H . Unlike its parent compound 2-methylimidazole (2MZ), the hydroxyethyl derivative offers distinct solubility profiles and reactivity kinetics, making it a critical latent curing agent and accelerator in electronic encapsulation, structural adhesives, and composite matrices. This document details the chemical mechanism, specific formulation protocols, and characterization methodologies required to optimize its use in thermosetting polymer systems.
Chemical Profile & Significance
1-(2-Hydroxyethyl)-2-methylimidazole is a dual-functional imidazole derivative. It retains the catalytic activity of the imidazole ring (tertiary amine) while the hydroxyethyl group at the N1 position modifies its physical state, solubility, and reaction pathway.
Property
Specification
Notes
CAS Number
1615-15-2
Distinct from 2-Methylimidazole (CAS 693-98-1)
Commercial ID
2MZ-H
Common trade name (Shikoku Chemicals, etc.)
Physical State
Crystalline Solid
Low melting point (~63–65°C) compared to 2MZ (~142°C)
Solubility
High (Water, Alcohols)
Improved compatibility with polar epoxy resins
Function
Anionic Initiator / Accelerator
Initiates etherification and homopolymerization
Key Advantage: The lower melting point and hydroxyl functionality allow for better dispersion in liquid epoxy resins (DGEBA) at lower processing temperatures, reducing the risk of premature gelation (latency) compared to unmodified imidazoles.
Mechanism of Action: The "Dual-Pathway" Initiation
In epoxy curing, 2MZ-H operates via two synergistic pathways. The imidazole nitrogen (N3) acts as a nucleophile, while the hydroxyl group (-CH2CH2OH) facilitates proton transfer and ring opening.
Mechanistic Pathway Diagram
Figure 1: The catalytic cycle of 2MZ-H. The N3 nitrogen attacks the epoxide ring, forming a zwitterion. The hydroxyethyl group (OH_Path) assists by hydrogen bonding with the epoxide oxygen, lowering the activation energy for ring opening.
Application Note: Latent Accelerator for Anhydride Systems
In electronic encapsulation (potting compounds), Methyl Tetrahydrophthalic Anhydride (MTHPA) is a common hardener. However, the reaction between epoxy and anhydride is sluggish without a catalyst.
Why use 2MZ-H?
Latency: Unlike tertiary amines (e.g., BDMA) which can cause rapid exotherms, 2MZ-H provides a "delay" until the system reaches its melting point (~65°C), allowing for longer pot life at room temperature.
Tg Enhancement: The imidazole ring incorporates into the network, increasing crosslink density and the glass transition temperature (Tg).
The cured part should be amber/translucent (unfilled) with a Tg > 130°C.
Protocol: Cure Kinetics Analysis via DSC
To validate the latency and reactivity of 2MZ-H in your specific matrix, Differential Scanning Calorimetry (DSC) is required. This protocol determines the Activation Energy (
) allows calculation of activation energy using the Kissinger equation.
Analysis Steps:
Run 1: Heat at 5°C/min. Note the onset temperature (
) and peak temperature ().
Expected for 2MZ-H:
approx 110-120°C (depending on formulation).
Run 2-4: Repeat at 10, 15, and 20°C/min.
will shift higher as rate increases.
Calculation: Plot
vs . The slope corresponds to .
Interpretation: A steeper slope indicates a more temperature-sensitive reaction (higher latency).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Crystals in Cured Part
Incomplete dissolution of 2MZ-H
Pre-dissolve 2MZ-H in the hardener or warm resin to 60°C before mixing.
Low Tg
Incomplete Cure
Increase Stage 2 cure temp to 160°C or extend time. Verify stoichiometry.
Voids / Bubbles
Volatiles or Moisture
2MZ-H is hygroscopic. Dry the powder before use. Ensure vacuum degassing is sufficient.
Short Pot Life
Premature Reaction
Store the premix at <5°C. The hydroxyethyl group lowers stability compared to blocked imidazoles.
Safety & Handling
Health Hazards: 2MZ-H is an irritant to skin and eyes and a potential sensitizer.[1]
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during weighing and mixing.
Storage: Store in a cool, dry place. The material is hygroscopic; reseal containers immediately after use to prevent clumping.
References
Shikoku Chemicals Corp. (n.d.).[2][3] CUREZOL® 2MZ-H Technical Data Sheet. Retrieved from [Link]
Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer.[4] (Foundational text on anionic polymerization mechanisms).
Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24880845, 1-(2-Hydroxyethyl)-2-methylimidazole. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Pharmaceutical Synthesis & Quality Control
Compound: 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2)
Role: Critical Process Impurity (Des-nitro Metronidazole) & Synthetic Intermediate
Executive Summary
This guide details the synthesis, isolation, and analytical profiling of 1-(2-hydroxyethyl)-2-methylimidazole , a critical intermediate and process impurity in the manufacturing of nitroimidazole antibiotics (Metronidazole, Ornidazole). While often overshadowed by its nitrated derivatives, this compound (CAS 1615-15-2) serves as a vital Reference Standard for quality control. Its presence in Final Drug Substance (FDS) indicates specific deviations in the alkylation-nitration sequence of the manufacturing process.
Key Technical Insight: The formation of this impurity typically suggests a "Route B" pathway leak—where alkylation of 2-methylimidazole occurs prior to nitration—or incomplete nitration efficiency. Because it lacks the nitro group, its UV absorption profile differs significantly from Metronidazole, often leading to under-quantification if detector wavelengths are not optimized.
Chemical Context & Mechanistic Causality
The "Route A vs. Route B" Dilemma
In industrial pharmaceutical synthesis, the order of operations defines the impurity profile.
Route A (Standard): Nitration
Alkylation. 2-methylimidazole is nitrated to 2-methyl-5-nitroimidazole, then alkylated.[1]
Route B (Alternative/Impurity Source): Alkylation
Nitration. 2-methylimidazole is alkylated to 1-(2-hydroxyethyl)-2-methylimidazole , then nitrated.
Why it matters: Route B is generally avoided because nitrating the alkylated imidazole yields a mixture of 4-nitro and 5-nitro isomers that are difficult to separate. Therefore, if 1-(2-hydroxyethyl)-2-methylimidazole is detected in a Route A process, it indicates that unreacted 2-methylimidazole was carried forward into the alkylation step.
Structural Pathway Diagram
The following diagram illustrates the divergence between the desired API pathway and the formation of the impurity.
Figure 1: Mechanistic pathway showing the origin of CAS 1615-15-2 as either a precursor (Route B) or a process leak (Route A).[2]
Protocol: Synthesis of Reference Standard (CAS 1615-15-2)
Objective: Synthesize high-purity (>98%) 1-(2-hydroxyethyl)-2-methylimidazole for use as an HPLC impurity marker.
Reaction Type: Nucleophilic Substitution (N-Alkylation).
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
Charge 2-Methylimidazole (10.0 g, 121.8 mmol) and Ethanol (100 mL). Stir until dissolved.
Add Potassium Carbonate (25.2 g, 182.7 mmol) to the solution. The mixture will form a suspension.
Heat the mixture to 50°C .
Step 2: Alkylation
Add 2-Chloroethanol (14.7 g, 182.7 mmol) dropwise over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temp <60°C.
Once addition is complete, raise temperature to Reflux (78-80°C) .
Maintain reflux for 6–8 hours .
In-Process Control (IPC): Monitor by TLC (Mobile Phase: CHCl₃/MeOH 9:1). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.5) should appear.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature (20–25°C).
Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with 20 mL cold ethanol.
Concentrate the filtrate under reduced pressure (Rotavap, 45°C) to yield a viscous yellow oil.
Purification: Dissolve the oil in minimal hot Acetonitrile (or Isopropyl Alcohol).
Cool slowly to 0–4°C to induce crystallization.
Filter the white crystalline solid and dry under vacuum at 40°C for 4 hours.
Challenge: Unlike Metronidazole, which has a nitro group that absorbs strongly at 315 nm, the impurity 1-(2-hydroxyethyl)-2-methylimidazole lacks this chromophore. It absorbs significantly only at lower wavelengths (<220 nm). Using the standard Metronidazole method (315 nm) will result in false negatives or severe underestimation of this impurity.
HPLC Method Parameters
Parameter
Condition
Column
C18 (e.g., Waters Symmetry or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(2-Hydroxyethyl)-2-methylimidazole (HEMIm) in Biochemical Workflows
Part 1: Executive Summary & Strategic Context
1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), often abbreviated as HEMIm , is a bifunctional imidazole derivative possessing both a tertiary amine (imidazole ring) and a primary hydroxyl group. While historically categorized as a curing agent for epoxy resins, its application in biochemical assays and drug development has expanded significantly with the rise of Green Chemistry and Biosensor Technology .
Core Applications in Drug Development:
Ionic Liquid (IL) Precursor: HEMIm is the foundational cation for synthesizing hydroxyl-functionalized ionic liquids. These ILs are critical "green solvents" used to extract bioactive compounds (APIs) from natural sources and to stabilize enzymes in non-aqueous biocatalytic assays.
Biosensor Surface Functionalization: In electrochemical assays, HEMIm serves as a cross-linking mediator, immobilizing enzymes (e.g., Glucose Oxidase, HRP) onto electrode surfaces without denaturing them, ensuring robust bio-recognition.
Impurity Profiling: It acts as a critical reference standard for degradation products of nitroimidazole antibiotics (e.g., Metronidazole), where the loss of the nitro group yields the HEMIm core.
Part 2: Critical Technical Distinction (Safety & Specificity)
⚠️ CRITICAL NOTE ON NOMENCLATURE
Before proceeding, researchers must distinguish HEMIm from the pharmacologically active metabolite of Metronidazole.
Feature
Target Molecule (HEMIm)
Metronidazole Metabolite (Metronidazole-OH)
Chemical Name
1-(2-Hydroxyethyl)-2-methylimidazole
1-(2-Hydroxyethyl)-2-methyl-5-nitro imidazole
CAS Number
1615-15-2
4812-40-2
Structure
Imidazole ring (No Nitro group)
Nitro-imidazole ring
Primary Use
Reagent, IL Precursor, Curing Agent
Pharmacokinetic Marker, Active Metabolite
UV Absorbance
Low absorbance >300nm
Strong absorbance ~320nm (Nitro group)
This protocol focuses on the applications of HEMIm (CAS 1615-15-2) .[1][2] If your goal is PK/PD analysis of Metronidazole, refer to specific nitro-imidazole protocols.
Part 3: Experimental Protocols
Protocol A: Synthesis and Use of [HEMIm]-based Ionic Liquids for Enzyme Stabilization
Context: Drug development often requires biocatalysis (using enzymes to synthesize drugs). Enzymes are unstable in organic solvents. HEMIm-based ionic liquids (e.g., [HEMIm][BF4]) stabilize enzymes, allowing high-throughput screening of biocatalytic reactions.
Stress Test: Incubate both solutions at 50°C for 60 minutes.
Activity Measurement: Add 100 µL of enzyme solution to 900 µL of pNPP substrate solution. Monitor Absorbance at 410 nm (release of p-nitrophenol).
Expected Result: Enzymes in HEMIm-IL media typically retain 70-90% activity after heat stress, compared to <20% in standard buffer, due to the hydrogen-bonding network formed by the hydroxyethyl group of HEMIm surrounding the protein.
Context: Developing diagnostic devices. HEMIm is used in the "paste" to cross-link enzymes to carbon electrodes, providing a conductive yet biocompatible environment.
Materials:
Carbon Paste (Graphite powder + Mineral oil).
HEMIm (Liquid).
Glucose Oxidase (GOx).
Ferrocene (Mediator).
Step-by-Step Methodology:
Paste Preparation: Mix Graphite powder (60% w/w) with Mineral Oil (30% w/w).
Modifier Addition: Add HEMIm (5% w/w) and Ferrocene (5% w/w) to the paste. Thoroughly homogenize.
Mechanism:[3][4] HEMIm acts as a weak base and a hydrophilic linker, improving the wettability of the carbon paste and facilitating electron transfer.
Enzyme Loading: Mix 10 mg of Glucose Oxidase into 100 mg of the modified paste.
Electrode Packing: Pack the paste into the cavity of a Teflon electrode body. Smooth the surface on weighing paper.
Amperometric Assay:
Connect to a potentiostat (Working: Paste Electrode, Ref: Ag/AgCl, Counter: Pt wire).
Apply potential +0.35 V vs Ag/AgCl.
Inject Glucose standards (1 mM – 10 mM).
Observation: The HEMIm-modified electrode will show faster response times (<5s) and higher current density compared to unmodified paste due to improved enzyme orientation.
Part 4: Visualization of Mechanism
The following diagram illustrates the dual-pathway application of HEMIm in drug development: as a precursor for Green Solvents (Ionic Liquids) and as a stabilizer in Biosensor matrices.
Figure 1: Strategic utilization of HEMIm in biochemical workflows. Top path: Synthesis of Ionic Liquids for extraction and catalysis. Bottom path: Fabrication of biosensors.
Part 5: Analytical Quality Control (HPLC)
When using HEMIm as a reagent or analyzing it as an impurity in Metronidazole production, a robust separation method is required.
HPLC Protocol for HEMIm Quantification:
Parameter
Condition
Column
C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A
10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B
Acetonitrile
Isocratic Ratio
85% A : 15% B
Flow Rate
1.0 mL/min
Detection
UV at 210 nm (Note: HEMIm lacks the nitro-chromophore, so 320nm is ineffective)
Retention Time
~3.5 - 4.5 min (Elutes earlier than Metronidazole due to higher polarity)
Self-Validation Step:
Inject a mixture of Metronidazole and HEMIm.
Pass Criteria: Resolution (Rs) between peaks must be > 2.0.
Troubleshooting: If HEMIm peak tails, add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions with the imidazole nitrogen.
Part 6: References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15302: 1-(2-Hydroxyethyl)-2-methylimidazole. Retrieved from [Link]
IARC Working Group. (2013). 2-Methylimidazole and its derivatives: Industrial and Pharmaceutical Applications.[5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[5] Retrieved from [Link]
Advanced Application Note: 1-Hydroxyethyl-2-methylimidazole as a High-Efficiency Corrosion Inhibitor in Acidic Environments
Executive Summary & Chemical Rationale The mitigation of metallic corrosion in aggressive industrial environments (e.g., acid pickling, descaling, and oil-well acidizing) requires inhibitors that are both highly effectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The mitigation of metallic corrosion in aggressive industrial environments (e.g., acid pickling, descaling, and oil-well acidizing) requires inhibitors that are both highly effective and environmentally benign. 1-(2-Hydroxyethyl)-2-methylimidazole (HEMI) (CAS: 1615-15-2) has emerged as a superior organic corrosion inhibitor for transition metals such as mild steel and copper [1].
Unlike simple aliphatic amines, the efficacy of HEMI is rooted in its highly specialized molecular architecture:
The Imidazole Ring: Provides a planar
-electron cloud and nitrogen heteroatoms (one pyrrole-type, one pyridine-type) that act as primary electron donors to the empty d-orbitals of transition metals.
The 2-Methyl Group: Exerts a positive inductive effect (+I), pushing electron density into the aromatic ring. This increases the basicity of the nitrogen atoms, thereby enhancing the molecule's nucleophilic attack on the positively charged metal surface [2].
The 1-Hydroxyethyl Group: Introduces an additional oxygen heteroatom with free lone pairs. This acts as a secondary anchoring site, allowing the molecule to adopt a flat, multi-dentate orientation on the metal surface. This steric profile maximizes surface coverage (
) and effectively blocks active anodic and cathodic sites [3].
Mechanistic Pathways of Corrosion Inhibition
The inhibition mechanism of HEMI is classified as "mixed-type," meaning it simultaneously retards the anodic dissolution of the metal and the cathodic evolution of hydrogen (or oxygen reduction). The adsorption process is a synergistic combination of physisorption and chemisorption [4].
In acidic media (e.g., 1.0 M HCl), the pyridine-type nitrogen of the imidazole ring becomes protonated. The metal surface, typically positively charged in strong acids, first adsorbs specific anions (like Cl⁻). The protonated HEMI molecules are then drawn to these negatively charged, anion-covered surface sites via electrostatic attraction (Physisorption). Subsequently, as the molecules approach the surface, coordinate covalent bonds form between the unshared electron pairs of the nitrogen/oxygen atoms and the vacant d-orbitals of the metal (Chemisorption), displacing water molecules and forming a hydrophobic protective monolayer [5].
Mechanistic pathway of 1-hydroxyethyl-2-methylimidazole adsorption onto transition metal surfaces.
Quantitative Performance Data
The following table synthesizes representative electrochemical data for imidazole derivatives (analogous to HEMI) evaluated on mild steel in 1.0 M HCl at 298 K [2, 4]. The data demonstrates a clear concentration-dependent increase in charge transfer resistance (
) and a corresponding decrease in double-layer capacitance (), confirming the displacement of water molecules by the bulkier organic inhibitor.
Inhibitor Concentration (mM)
(mV vs. SCE)
()
()
()
Inhibition Efficiency ( %)
Blank (0.0)
-465
450.2
15.2
85.4
--
1.0
-458
85.1
85.4
42.1
81.1%
5.0
-452
35.4
180.5
28.5
92.1%
10.0
-448
15.2
320.1
18.2
96.6%
Note: Shifts in
are less than mV compared to the blank, mathematically validating HEMI as a mixed-type inhibitor rather than a purely anodic or cathodic one.
Standardized Experimental Protocols
To ensure high-fidelity, self-validating data, the following protocols must be executed sequentially. Causality Note: Electrochemical Impedance Spectroscopy (EIS) must always precede Potentiodynamic Polarization (PDP). EIS is a non-destructive technique that probes the intact protective film, whereas PDP applies high overpotentials that permanently alter the surface morphology and desorb the inhibitor.
Metal Specimen Preparation
Machining: Cut mild steel (or copper) into
coupons. Solder an insulated copper wire to one face for electrical connection.
Mounting: Embed the coupon in cold-curing epoxy resin, leaving exactly
of the working face exposed.
Abrasion: Grind the exposed surface sequentially using SiC abrasive papers (from 400 up to 2000 grit). Causality: Sequential grinding ensures uniform surface roughness, preventing localized macroscopic defects that could act as artificial pitting initiation sites.
Degreasing: Sonicate the electrode in absolute ethanol for 5 minutes, followed by acetone for 5 minutes. Rinse with bidistilled water and dry under a stream of cold nitrogen gas. Use immediately to prevent spontaneous atmospheric oxidation.
Electrochemical Workflow (EIS & PDP)
This protocol utilizes a standard three-electrode cell: the prepared metal coupon as the Working Electrode (WE), a saturated calomel electrode (SCE) as the Reference Electrode (RE), and a platinum mesh as the Counter Electrode (CE).
Standardized electrochemical workflow for evaluating corrosion inhibition efficiency.
Step-by-Step Procedure:
Electrolyte Preparation: Prepare 1.0 M HCl by diluting analytical grade 37% HCl with bidistilled water. Dissolve HEMI to create test concentrations ranging from 1.0 mM to 10.0 mM.
Open Circuit Potential (OCP) Stabilization: Immerse the WE in the electrolyte. Record the OCP for 30 to 60 minutes until the fluctuation is less than
. Causality: This guarantees that the system has reached a steady-state thermodynamic equilibrium. Running EIS on a drifting OCP will result in severe low-frequency artifacts (pseudo-inductive loops).
Electrochemical Impedance Spectroscopy (EIS):
Apply a sinusoidal AC perturbation of
peak-to-peak at the stabilized OCP.
Sweep the frequency from
down to at 10 points per decade.
Self-Validation: Apply the Kramers-Kronig (K-K) transforms to the raw impedance data. If the data does not fit the K-K relations, the system was not stable, and the run must be discarded.
Potentiodynamic Polarization (PDP):
Following EIS, sweep the potential from
to relative to the OCP at a scan rate of .
Causality: A slow scan rate (
) is critical to allow the diffusion layer to relax, ensuring that the measured current reflects activation-controlled kinetics rather than mass-transport limitations.
Data Extraction: Extrapolate the linear Tafel regions (anodic and cathodic) to their intersection to determine
and . Calculate inhibition efficiency (%) using the formula: .
Gravimetric (Weight Loss) Assay
While electrochemical methods provide kinetic data, gravimetry provides the absolute thermodynamic truth of metal dissolution over prolonged exposure.
Weigh the pre-cleaned metal coupons (
) using an analytical balance (precision ).
Suspend the coupons via glass hooks in 250 mL beakers containing the test solutions (thermostated at 298 K) for 24 hours.
Remove the coupons and immerse them in Clark's Solution (1000 mL HCl + 20 g Antimony trioxide + 50 g Stannous chloride) for 30 seconds. Causality: Clark's solution is a self-validating cleaning agent; it selectively dissolves the corrosion products (iron oxides/chlorides) without attacking the underlying uncorroded base metal, ensuring accurate weight loss readings.
Rinse, dry, and re-weigh the coupons (
). Calculate the corrosion rate () and efficiency.
Protocol for using 1-Hydroxyethyl-2-methylimidazole in epoxy resins
Application Note: High-Performance Curing of Epoxy Resins using 1-(2-Hydroxyethyl)-2-methylimidazole Executive Summary This technical guide outlines the protocol for utilizing 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance Curing of Epoxy Resins using 1-(2-Hydroxyethyl)-2-methylimidazole
Executive Summary
This technical guide outlines the protocol for utilizing 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2) in epoxy resin formulations. Unlike unmodified imidazoles (e.g., 2-methylimidazole), this derivative incorporates a hydroxyethyl group at the N-1 position. This structural modification significantly enhances latency (pot life) at room temperature while maintaining rapid reactivity at elevated temperatures (>100°C).
This compound is critical for applications requiring a balance between shelf-stability and rapid throughput, such as electronic encapsulation (underfills) , structural adhesives , and composite matrix resins used in medical device fabrication.
In standard imidazoles, the secondary amine (N-H) is a site of high reactivity, often leading to premature gelation. By substituting this hydrogen with a hydroxyethyl group:
N-Substitution: The secondary amine is blocked, preventing early-stage nucleophilic attack at room temperature.
Hydroxyl Activation: At elevated temperatures, the pendant hydroxyl group acts as a hydrogen bond donor, activating the epoxide ring oxygen. This facilitates nucleophilic attack by the tertiary nitrogen (N-3) of the imidazole ring.
Adduct Formation: The imidazole forms a 1:1 adduct with the epoxy, generating an alkoxide anion that propagates anionic polymerization (homopolymerization) or catalyzes the reaction of other hardeners (e.g., DICY, Anhydrides).
Reaction Pathway Visualization
Caption: Figure 1. Mechanistic pathway of CAS 1615-15-2 initiating epoxy curing via zwitterionic adduct formation.
Experimental Protocol
Safety Precaution: Wear nitrile gloves, safety goggles, and work in a fume hood. Imidazoles are skin and eye irritants.
Materials Selection
Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~185-190 (e.g., Epon 828).
Primary Hardener (Optional): Dicyandiamide (DICY) or Methyltetrahydrophthalic Anhydride (MTHPA).
Solvent (If needed): MEK or Acetone (for varnish applications).
Formulation Guidelines (Parts per Hundred Resin - phr)
Application Type
Resin (DGEBA)
Hardener
CAS 1615-15-2 (phr)
Target Cure Temp
Pot Life (25°C)
Homopolymerization
100
None
2.0 - 5.0
130°C - 150°C
2 - 5 Days
DICY Accelerator
100
DICY (6-8 phr)
0.5 - 1.5
140°C
> 2 Weeks
Anhydride Accel.
100
MTHPA (80-90 phr)
0.5 - 2.0
120°C - 140°C
1 - 3 Days
Note: For drug delivery device casing or medical electronics, the "DICY Accelerator" formulation is preferred for its robust chemical resistance and high Tg.
Step-by-Step Processing
Step 1: Dispersion/Dissolution
Liquid Systems: CAS 1615-15-2 is a solid/viscous liquid (MP ~50°C). Pre-warm the imidazole to 60°C to liquefy before adding to the resin.
Paste Systems (High Viscosity): If using with DICY, premix the imidazole and DICY into a "masterbatch" using a 3-roll mill to ensure particle size <10µm. This prevents "hot spots" during cure.
Step 2: Mixing
Add the liquefied or dispersed imidazole to the DGEBA resin.
Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.
Critical: Maintain mix temperature <40°C to prevent premature exotherm.
Step 3: Degassing
Vacuum degas the mixture at -0.1 MPa (absolute vacuum) for 10-15 minutes.
Watch for "boiling" (frothing); break vacuum if resin rises too high, then resume.
Step 4: Curing Schedule
Standard Ramp Cure:
Ramp from 25°C to 100°C at 5°C/min.
Hold at 100°C for 30 mins (Gelation/Flow step).
Ramp to 150°C at 5°C/min.
Hold at 150°C for 60-120 mins (Final Crosslinking).
Why this schedule? The intermediate hold allows stress relaxation and prevents void formation caused by rapid exothermic reaction.
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for preparing imidazole-cured epoxy thermosets.
Characterization & Quality Control
To validate the protocol, the following analytical methods are required:
Differential Scanning Calorimetry (DSC):
Test: Dynamic scan from 25°C to 250°C at 10°C/min.
Metric:Onset Temperature (Tonset) . For CAS 1615-15-2, expect Tonset approx. 110-120°C (higher than 2-MI, confirming latency).
Metric:Glass Transition (Tg) . Fully cured DGEBA/Imidazole systems typically achieve Tg of 130°C - 155°C.
Solvent Resistance (MEK Rub Test):
Saturate a cloth with Methyl Ethyl Ketone (MEK).
Perform 100 double rubs.
Pass Criteria: No softening or gloss loss. This confirms high crosslink density driven by the anionic polymerization.
Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Low Tg (<120°C)
Incomplete Cure
Increase final cure temp to 160°C or extend time.
Voids/Bubbles
Moisture Contamination
Dry fillers/resin before use. Imidazoles are hygroscopic.
Short Pot Life
Heat build-up during mix
Use cooling jacket during mixing; store pre-mix at -20°C.
Brittle Failure
Excessive Crosslinking
Reduce Imidazole concentration by 0.5 phr.
References
Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer-Verlag. (General reference for imidazole curing mechanisms).
Shikoku Chemicals Corp. Curezol 2MZ-H Technical Data Sheet. Retrieved from (Verifies chemical identity and commercial application).
Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules, 22(1), 99-104. Link (Authoritative source on the etherification mechanism).
Barton, J. M. (1985). The application of differential scanning calorimetry to the study of epoxy resin curing reactions. Advances in Polymer Science, 72, 111-154. (Protocol grounding for DSC analysis).
SciSpace. (2023). Epoxy adhesive formulations using latent imidazole metal cation complexes. Link (Contextualizes latency improvements).
Application
1-Hydroxyethyl-2-methylimidazole as a reagent in organic synthesis
An In-Depth Guide to 1-Hydroxyethyl-2-methylimidazole: A Versatile Reagent in Modern Organic Synthesis Authored by a Senior Application Scientist Introduction 1-Hydroxyethyl-2-methylimidazole, a bifunctional molecule fea...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to 1-Hydroxyethyl-2-methylimidazole: A Versatile Reagent in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction
1-Hydroxyethyl-2-methylimidazole, a bifunctional molecule featuring both a nucleophilic imidazole ring and a reactive hydroxyl group, has emerged as a highly versatile and valuable reagent in organic synthesis. Its unique structural attributes allow it to serve not merely as a passive building block but as an active participant and precursor in a wide array of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, and key applications, offering researchers, chemists, and drug development professionals a comprehensive resource. We will delve into its role as a crucial intermediate in the synthesis of pharmaceuticals, a foundational component for functionalized ionic liquids, and a key ingredient in advanced polymer chemistry. The protocols and mechanistic insights provided herein are grounded in established literature to ensure technical accuracy and practical utility.
Core Properties and Synthesis
Understanding the fundamental characteristics of 1-hydroxyethyl-2-methylimidazole (HEMI) is essential for its effective application. The molecule's properties are a direct consequence of its structure: a substituted imidazole ring which imparts aromaticity and basicity, and a primary alcohol group which provides a site for esterification, etherification, or other functional group transformations.
Physicochemical and Safety Data
A summary of the key properties of 1-hydroxyethyl-2-methylimidazole is presented below.
Safety Profile: 1-Hydroxyethyl-2-methylimidazole is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes irritation to the skin, eyes, and respiratory system.[5][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.[5][9] Work should be conducted in a well-ventilated fume hood.[5]
Synthetic Pathways
The industrial and laboratory-scale synthesis of HEMI typically starts from 2-methylimidazole, a readily available precursor itself synthesized via the Radziszewski reaction.[7] The most common route involves the hydroxyethylation of the imidazole ring.
Causality of the Synthetic Route: The N-1 nitrogen of the 2-methylimidazole ring is nucleophilic and readily attacks electrophilic reagents. Ethylene carbonate is an excellent choice for hydroxyethylation as it is a safe and effective alternative to ethylene oxide. The reaction proceeds via nucleophilic attack on one of the electrophilic carbonyl carbons of the carbonate, followed by ring-opening and decarboxylation to yield the desired product.[6][10]
Caption: General synthesis of 1-Hydroxyethyl-2-methylimidazole.
Application as a Pharmaceutical Intermediate
A primary application of 1-hydroxyethyl-2-methylimidazole is its role as a key intermediate in the synthesis of pharmaceuticals, particularly nitroimidazole antibiotics.[1] The hydrochloride salt of its derivative is the anti-leptospirosis drug metazolol. The structural core is found in drugs like metronidazole, which are used to treat anaerobic bacterial and parasitic infections.[7]
The synthetic utility stems from the ability to functionalize both the imidazole ring (e.g., through nitration) and the hydroxyethyl side chain. The hydroxyl group is often converted into a better leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution reactions.[11]
Protocol: Synthesis of 1-(2-methylsulfonyloxyethyl)-2-methyl-5-nitroimidazole
This protocol describes the conversion of the hydroxyl group to a mesylate, a common strategy for activating the side chain for further modification.[11] This process is a key step in the synthesis of various biologically active molecules.
Self-Validation: The success of this protocol is validated by the formation of a solid precipitate upon addition of water, indicating the creation of a new, less water-soluble product. The identity and purity can be confirmed by standard analytical techniques (NMR, IR, melting point).
Step-by-Step Methodology:
Reaction Setup: Suspend 200 parts of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole in 600 parts of pyridine in a reaction vessel equipped with a stirrer and cooling bath.
Cooling: Cool the suspension to 0-5 °C using an ice bath.
Reagent Addition: Add 140 parts of methanesulfonyl chloride portion-wise over a period of 4 hours, ensuring the temperature is maintained between 0-5 °C.[11] The pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Stirring: After the addition is complete, continue to stir the mixture at approximately 0 °C for an additional hour to ensure the reaction goes to completion.
Precipitation: Slowly dilute the reaction mixture with 600 parts of cold water, maintaining the temperature at 0-5 °C. The product will precipitate out of the solution.
Isolation and Purification: Separate the solid product by filtration. Wash the collected solid thoroughly with water to remove residual pyridine and salts.
Drying: Dry the purified solid to yield the final product, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate.[11]
Precursor to Hydroxyl-Functionalized Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are lauded as "designer solvents" due to their tunable physicochemical properties.[12] 1-Hydroxyethyl-2-methylimidazole is an excellent precursor for creating "task-specific" or "functionalized" ILs, where the hydroxyl group imparts specific properties.[13][14]
Causality and Advantage: The quaternization of the N-3 nitrogen of HEMI with an alkyl halide produces a 1,3-disubstituted imidazolium salt. The resulting cation retains the hydroxyl group, which can engage in hydrogen bonding. This significantly influences the IL's properties, such as viscosity, polarity, and solvating power, and can enhance interactions with enzymes or catalytic species.[14][15] These hydroxyl-functionalized ILs are effective catalysts for reactions like the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates.[13]
Caption: Synthesis of a hydroxyl-functionalized imidazolium-based IL.
Protocol: Synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium bromide ([C₂OHmim]Br)
This protocol outlines the synthesis of a representative hydroxyl-functionalized ionic liquid.[13]
Self-Validation: The reaction progress can be monitored by techniques like NMR spectroscopy, observing the shift of the imidazole ring protons upon quaternization. The final product's identity is confirmed by characterizing its spectral data and physical properties.
Step-by-Step Methodology:
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-hydroxyethyl-2-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of the alkylating agent (e.g., methyl bromide or 1-bromobutane). The reaction can often be performed neat (without solvent).
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the reactivity of the alkyl halide. For example, heating at 70-80 °C for 12-24 hours is a typical starting point.
Monitoring: Follow the disappearance of the starting materials via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting ionic liquid is often a viscous liquid or a solid. Wash the product repeatedly with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
Drying: Dry the purified ionic liquid under high vacuum to remove any residual volatile solvents. The final product should be stored in a desiccator to prevent water absorption.
Applications in Polymer and Materials Science
Beyond its role in synthesizing discrete molecules, 1-hydroxyethyl-2-methylimidazole is utilized in polymer chemistry and materials science.[1]
Epoxy Resin Curing Agent: Imidazole derivatives are well-known as curing agents or accelerators for epoxy resins.[16] The N-1 proton is acidic and can initiate the anionic polymerization of the epoxy groups. The tertiary nitrogen atom can also act as a nucleophilic initiator. The presence of the hydroxyl group on HEMI can further participate in the cross-linking process, leading to a denser polymer network. This contributes to improved mechanical properties and thermal stability in the final material.[1][17]
Corrosion Inhibition: The imidazole ring can coordinate to metal surfaces, while the overall molecular structure forms a protective film. This makes 1-hydroxyethyl-2-methylimidazole an effective component in corrosion inhibitor formulations for protecting metals in harsh environments.[1]
Caption: Role of HEMI as a curing agent in epoxy resin systems.
Conclusion
1-Hydroxyethyl-2-methylimidazole is a reagent of significant synthetic utility, bridging the gap between simple building blocks and complex functional molecules. Its dual reactivity, arising from the imidazole ring and the hydroxyl side chain, provides a platform for diverse chemical transformations. It is a cornerstone intermediate for important pharmaceuticals, a versatile precursor for the rapidly evolving field of ionic liquids, and a valuable component in the formulation of high-performance polymers. The protocols and insights detailed in this guide underscore its importance and provide a solid foundation for its application in research, development, and industrial synthesis.
References
ChemBK. (2024, April 9). 1-(-Hydroxyethyl)-2-methyl imidazole. [Link]
Alshaikh, A., et al. (n.d.). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g. ResearchGate. [Link]
Cole-Parmer. (2005, November 18). Material Safety Data Sheet - 1-(2-Hydroxyethyl)imidazole, 95%. [Link]
PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate. [Link]
ResearchGate. Synthesis and Catalytic Activity of 1-(2-Hydroxyethyl)-3-methylimidazolium Bromide. [Link]
Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]
MDPI. (2022, December 7). 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. [Link]
Google Patents. CN103086978B - A kind of method preparing 1-methylimidazole.
ResearchGate. (2019, November 27). (PDF) Preparation of 1-Methylimidazole- N-oxide (NMI-O). [Link]
PMC. (2026, February 2). Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications. [Link]
PubMed. (2014, December 11). Hydroxyl-functionalized 1-(2-hydroxyethyl)-3-methyl imidazolium ionic liquids: thermodynamic and structural properties using molecular dynamics simulations and ab initio calculations. [Link]
Iowa State University Digital Repository. (2025, April 23). Catalysis Science & Technology. [Link]
PubMed. (2025, July 3). Self-Assembly of 2-Hydroxyethyl-1H-imidazolium-Based Surface Active Ionic Liquids and Utilization of Their Aqueous Solution in Superactivity of Cytochrome-c. [Link]
MDPI. (2020, November 5). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. [Link]
RSC Publishing. (2025, March 18). A review on assessment of ionic liquids in extraction of lithium, nickel, and cobalt vis-`a-vis. [Link]
Application Note: Quantitative Analysis of 1-(2-Hydroxyethyl)-2-methylimidazole (1-HEMI)
Methodology for Pharmaceutical Impurity Profiling & Food Contact Material Analysis Abstract & Introduction 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), herein referred to as 1-HEMI , is a critical imidazole der...
Author: BenchChem Technical Support Team. Date: March 2026
Methodology for Pharmaceutical Impurity Profiling & Food Contact Material Analysis
Abstract & Introduction
1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), herein referred to as 1-HEMI , is a critical imidazole derivative used primarily as a curing agent for epoxy resins and as a synthetic intermediate in the manufacturing of nitroimidazole antibiotics (e.g., Metronidazole, Ornidazole).
Unlike the pharmacologically active nitroimidazoles, 1-HEMI lacks the nitro group at the C-5 position. However, its quantification is vital in two specific regulatory contexts:
Pharmaceuticals: As a potential genotoxic impurity (PGI) or process-related impurity in the synthesis of imidazole-based Active Pharmaceutical Ingredients (APIs).
Food Safety: As a migration residue from epoxy-lined cans or food contact materials (FCMs).
This application note details a robust LC-MS/MS quantification protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) for trace analysis, and an HPLC-UV method for raw material quality control.
Critical Distinction
Note to Analysts: Do not confuse 1-HEMI with Hydroxymetronidazole (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole).[1] 1-HEMI is the non-nitro precursor/analog. Mistaking these two leads to severe validation failures due to mass difference (1-HEMI MW: 126.16 vs. Hydroxymetronidazole MW: 187.15).
Chemical Profile & Analytical Challenges
Property
Specification
Analytical Implication
Chemical Name
1-(2-hydroxyethyl)-2-methylimidazole
Target Analyte
Structure
Imidazole ring with N1-ethanol and C2-methyl
Basic Nitrogen (N3) allows protonation.
Molecular Formula
C₆H₁₀N₂O
Small molecule.
Molecular Weight
126.16 g/mol
Low mass region; high background noise risk in MS.
LogP
-0.1 to 0.5 (Est.)
Highly Polar. Poor retention on standard C18 columns.
pKa
~7.8 (Imidazole N)
Ionized at acidic pH; Neutral at basic pH.
The Challenge:
Standard C18 Reverse Phase chromatography often fails to retain 1-HEMI because it elutes in the void volume due to its high polarity. This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) to ensure retention and separation from matrix interferences.
Limit of Quantitation (LOQ): Typically ~1 ng/mL in plasma using Method A.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Retention (Method A)
High water content in sample diluent.
HILIC requires samples to be dissolved in >80% Acetonitrile. Re-inject in 90:10 ACN:Water.
Peak Tailing (Method B)
Silanol interactions on C18.
Ensure Ion-Pairing reagent is fresh. Add 0.1% Triethylamine (TEA) to mobile phase as a silanol blocker.
Signal Suppression
Matrix effects in MS source.
Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is too high. Use Deuterated Internal Standard.
Ghost Peaks
Carryover.
1-HEMI is sticky. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15383, 1-(2-Hydroxyethyl)-2-methylimidazole. Retrieved from [Link]
Wang, L., et al. (2022).[2] Determination of 2-Methylimidazole, 4-Methylimidazole and 1-Vinylimidazole in Food Contact Coatings by High Performance Liquid Chromatography. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Retrieved from [Link]
Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.
Application Notes & Protocols for 1-Hydroxyethyl-2-methylimidazole Derivatives
Abstract The 1-hydroxyethyl-2-methylimidazole scaffold is a privileged structure in medicinal chemistry and materials science. Its unique combination of a reactive hydroxyl group, a catalytically active imidazole ring, a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1-hydroxyethyl-2-methylimidazole scaffold is a privileged structure in medicinal chemistry and materials science. Its unique combination of a reactive hydroxyl group, a catalytically active imidazole ring, and a sterically influential methyl group makes its derivatives highly versatile. This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of these compounds. We delve into their established roles as antimicrobial agents, their emerging potential in oncology, and their industrial utility as corrosion inhibitors and epoxy resin curing agents. Detailed, field-proven protocols are provided for the synthesis and evaluation of these derivatives in various contexts, aimed at equipping researchers, scientists, and drug development professionals with the practical knowledge to leverage this important class of molecules.
Core Chemistry and Synthesis
The parent compound, 1-(2-Hydroxyethyl)-2-methylimidazole, serves as a critical building block for a multitude of derivatives. The imidazole ring provides a nucleophilic nitrogen (N-1) for alkylation and a basic nitrogen (N-3) that can participate in hydrogen bonding and catalysis. The 2-methyl group offers steric hindrance that can influence binding selectivity and reaction kinetics, while the 1-hydroxyethyl side chain is a prime site for further functionalization, such as esterification or conversion into a leaving group.
A common synthetic route involves the hydroxyethylation of 2-methylimidazole, a readily available starting material. This reaction provides a straightforward entry into the core scaffold.
Protocol 1: Synthesis of 1-(β-hydroxyethyl)-2-methylimidazole
This protocol outlines a representative synthesis based on literature procedures. The reaction involves the nucleophilic attack of 2-methylimidazole on an ethanol equivalent.
Causality: The choice of reactants and conditions is critical. 2-methylimidazole acts as the nucleophile. The reaction is conducted at an elevated temperature to overcome the activation energy for the C-N bond formation. The subsequent workup involving basification and extraction is designed to isolate the neutral product from any remaining starting materials and salts.
Materials:
2-methylimidazole
Ethanol
Nitroethane (solvent)
Oxalic acid solution (35%)
Cyclohexane
Acetonitrile (90%)
Anhydrous calcium sulfate
Reaction vessel with stirrer, thermometer, and reflux condenser
Procedure:
Combine 1.3 mol of 2-methylimidazole, 1.7 mol of ethanol, and 200 mL of nitroethane in the reaction vessel.
Heat the solution to 75°C and maintain for 10 hours under reflux.
Cool the solution to 55°C and allow the layers to separate. Remove the lower liquid layer.
Dissolve the upper layer in an appropriate solvent and cool to 15°C.
Carefully add 130 mL of 35% oxalic acid solution to precipitate the oxalate salt, reducing the temperature to 4°C.
Filter the precipitate and wash with 130 mL of 75% cyclohexane.
Recrystallize the product from 90% acetonitrile.
Wash the resulting solid, dehydrate with anhydrous calcium sulfate, and dry at 75°C to yield 1-(β-hydroxyethyl)-2-methylimidazole[1].
The most prominent derivative of 1-hydroxyethyl-2-methylimidazole is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, universally known as Metronidazole . This compound is on the World Health Organization's List of Essential Medicines and is a cornerstone in treating anaerobic bacterial and protozoal infections.[2] More recently, its utility as an anticancer agent, particularly for hypoxic tumors, has been an area of intense investigation.
Mechanism of Action: A Hypoxia-Activated Prodrug
Metronidazole's efficacy is rooted in its selective activation under anaerobic or hypoxic conditions.[2] This selectivity is the key to its therapeutic window, sparing aerobic cells in the host while targeting anaerobic pathogens or oxygen-deficient cancer cells.
Causality:
Cellular Entry: The neutral, un-activated Metronidazole molecule passively diffuses into the cell.[3]
Reductive Activation: In anaerobic environments, low-redox-potential electron transport proteins (like ferredoxin) donate electrons to Metronidazole's nitro group.[3][4] This one-electron reduction is the critical activation step.
Radical Formation & Cytotoxicity: The reduction creates a highly reactive nitroso free radical.[5] This radical, and subsequent reactive intermediates, are cytotoxic. They avidly interact with DNA, causing strand breaks and helical structure disruption, which inhibits nucleic acid synthesis and ultimately leads to cell death.[2][5][6]
Selectivity: In aerobic cells, oxygen rapidly re-oxidizes the radical back to its inactive nitro form, preventing the accumulation of toxic intermediates. This futile cycling also depletes the cell of reducing equivalents. This explains why the drug is selectively toxic to anaerobes.[2]
Workflow for Metronidazole's selective activation.
Application: Anticancer Activity
The hypoxic microenvironment of solid tumors provides a rationale for repurposing Metronidazole as an anticancer agent.[7] Its selective activation in low-oxygen regions allows it to target cancer cells that are often resistant to conventional chemotherapy and radiotherapy.
Recent studies have shown that Metronidazole derivatives can inhibit the growth of various cancer cell lines. Furthermore, synergistic effects have been observed when combined with other chemotherapeutics, such as ciprofloxacin, potentially through the inhibition of critical signaling pathways like MAPK-RAS.[4][7]
Table 1: In Vitro Anticancer Activity of Metronidazole and its Derivatives.
Hypothesized targeting of the MAPK-RAS pathway.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard method for assessing cell viability by measuring mitochondrial metabolic activity.
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells. This allows for the quantification of a compound's cytotoxic or cytostatic effects.
Materials:
Cancer cell line of interest (e.g., HeLa)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Test compound (1-Hydroxyethyl-2-methylimidazole derivative) stock solution in DMSO
MTT solution (5 mg/mL in PBS)
DMSO (for formazan solubilization)
96-well flat-bottom plates
Microplate reader (570 nm)
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[9][10]
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C until purple precipitate is visible.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Application: Antifungal Activity
While the imidazole class is famous for antifungal agents like ketoconazole, which inhibit ergosterol synthesis, derivatives of 1-hydroxyethyl-2-methylimidazole have also shown promise.[6][11] Studies on Metronidazole conjugates and structurally similar compounds have demonstrated activity against pathogenic fungi, such as Candida species.
Table 2: Antifungal Activity of Selected Imidazole Derivatives.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[12]
Causality: This method exposes a standardized inoculum of a fungus to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells indicates the compound's fungistatic or fungicidal activity at that concentration. It is a quantitative method for assessing antifungal efficacy.
Materials:
Fungal strain (e.g., Candida albicans ATCC 90028)
RPMI-1640 medium (buffered with MOPS)
96-well microtiter plates
Test compound stock solution in DMSO
Spectrophotometer or microplate reader (for inoculum standardization)
Positive control antifungal (e.g., Fluconazole)
Procedure:
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final working concentration of approximately 0.5-2.5 x 10³ CFU/mL.
Compound Dilution: Add 100 µL of RPMI-1640 to each well of a 96-well plate. Add 100 µL of the test compound stock to the first well and perform a two-fold serial dilution across the plate.
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the compound concentrations to the desired final test range.
Controls: Include a positive control (inoculum with no compound) to ensure fungal growth and a negative control (medium only) to check for sterility.
Incubation: Incubate the plates at 35°C for 24-48 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the absorbance on a plate reader.[12]
Materials Science Applications
Beyond pharmaceuticals, the unique chemical properties of 1-hydroxyethyl-2-methylimidazole and its precursors are exploited in industrial applications, notably as corrosion inhibitors and as latent curing agents for epoxy resins.
Application: Corrosion Inhibition
Imidazole derivatives are effective corrosion inhibitors for metals like steel in acidic environments.[14] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Mechanism: The inhibition mechanism is based on the interaction between the inhibitor molecule and the metal surface. The imidazole ring's nitrogen atoms possess lone pair electrons, and the aromatic ring has a high π-electron density. These electrons can interact with the vacant d-orbitals of the metal atoms, forming a coordinate bond. The inhibitor molecule displaces water and aggressive ions (like Cl⁻) from the surface, slowing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. The hydrophobic alkyl chains provide a further barrier against the aqueous environment.[14]
Mechanism of corrosion inhibition by adsorption.
Protocol 4: Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques like Potentiodynamic Polarization provide rapid and mechanistic insights into an inhibitor's performance.[15][16]
Causality: This technique measures the current response of a metal electrode as the potential is scanned away from its free corrosion potential (Ecorr). The resulting Tafel plot (log current density vs. potential) allows for the determination of the corrosion current density (icorr), which is directly proportional to the corrosion rate. By comparing icorr values with and without the inhibitor, the inhibition efficiency (IE%) can be calculated. The shift in Ecorr and changes in the anodic and cathodic slopes provide information on whether the inhibitor is anodic, cathodic, or mixed-type.
Materials:
Potentiostat/Galvanostat with software
Three-electrode corrosion cell
Working Electrode (WE): Metal specimen (e.g., C1018 carbon steel)
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
Electrode Preparation: Polish the working electrode surface to a mirror finish, clean, and dry it.
Cell Setup: Assemble the three-electrode cell with the corrosive medium. Add the desired concentration of the inhibitor.
Stabilization: Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes). Record the stable Ecorr.[15]
Polarization Scan: Begin the potential scan from a cathodic value (e.g., -250 mV relative to Ecorr) to an anodic value (e.g., +250 mV relative to Ecorr) at a slow, constant scan rate (e.g., 0.167 mV/s).[15][17]
Data Analysis:
Plot the resulting data as log(current density) vs. potential (Tafel plot).
Use Tafel extrapolation to determine the corrosion current density (icorr) from the intersection of the anodic and cathodic Tafel slopes at Ecorr.
Calculate the Inhibition Efficiency (IE%) using the formula:
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Application: Epoxy Resin Curing
2-Methylimidazole and its derivatives are widely used as latent catalytic curing agents for epoxy resins in adhesives, coatings, and composites.[8][18]
Mechanism: Imidazoles act as nucleophilic catalysts. The N-3 nitrogen of the imidazole ring attacks an epoxy (oxirane) ring, initiating anionic ring-opening polymerization. The generated alkoxide anion then attacks another epoxy group, propagating a chain reaction that leads to the formation of a cross-linked, thermoset polymer network.[8] The latency (stability at room temperature, rapid cure at elevated temperatures) makes them ideal for one-component systems.[18]
Protocol 5: Analysis of Epoxy Resin Curing (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a primary technique for studying the curing process of thermosetting resins like epoxies.[19][20]
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The curing of epoxy is an exothermic reaction, which DSC detects as a large peak. The area under this peak is the total heat of cure (ΔH_cure), which is proportional to the extent of the reaction. By analyzing the thermogram, one can determine the onset temperature of curing, the peak temperature (maximum reaction rate), and the degree of cure.[21]
Materials:
Differential Scanning Calorimeter (DSC)
Uncured epoxy resin formulated with a 1-hydroxyethyl-2-methylimidazole derivative
DSC sample pans (e.g., aluminum)
Procedure:
Sample Preparation: Accurately weigh a small amount (approx. 5-10 mg) of the uncured epoxy mixture into a DSC pan and seal it. Prepare an empty, sealed pan as a reference.
Dynamic Scan (Cure Profile):
Place the sample and reference pans into the DSC cell.
Heat the sample from room temperature to a temperature well above the curing region (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[19] This will generate the cure exotherm.
Data Analysis (Cure Profile):
From the resulting thermogram, determine the onset temperature of the exotherm (start of cure).
Identify the peak temperature of the exotherm (maximum cure rate).
Integrate the area under the exotherm peak to calculate the total heat of cure (ΔH_uncured) in J/g.[21]
Determining Degree of Cure (for a partially cured sample):
Run a dynamic scan on a partially cured sample to measure its residual heat of cure (ΔH_residual).
Calculate the degree of cure using the formula:
% Cure = [(ΔH_uncured - ΔH_residual) / ΔH_uncured] x 100[21]
Workflow for evaluating epoxy cure kinetics via DSC.
References
Müller, M., & Leitsch, D. (2017). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 146(9), 1167-1178. [Link][2]
National Center for Biotechnology Information. (n.d.). Metronidazole. PubChem. [Link][4]
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Sande, M. A., & Mandell, G. L. (2019). Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences, 23(1), 397-401. [Link][3]
Al-Shammari, A. M., et al. (2026, January 7). Assessing the Synergistic Anticancer impact of Metronidazole and Ciprofloxacin in Cervical Cancer: MAPK-RAS Pathway as a Key Mechanism. Infection, Resistance and Therapy. [Link][4][7]
Al-Lami, N. (2020). Synthesis of New Drug Carriers of Metronidazoleas Antifungal Agents. Medico-legal Update, 20(4). [Link][6]
Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2236-2245. [Link][7]
Avula, S. R., et al. (2022). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. ResearchGate. [Link][2]
Qian, Y., et al. (2011). Metronidazole Acid Acyl Sulfonamide: A Novel Class of Anticancer Agents and Potential EGFR Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6139-42. [Link][8]
Wolska, K., et al. (2016). Silver(I) Complexes of the Pharmaceutical Agents Metronidazole and 4-Hydroxymethylpyridine: Comparison of Cytotoxic Profile for Potential Clinical Application. Molecules, 21(11), 1476. [Link][1]
GSC Online Press. (2019, March 1). In vitro influence of metronidazole on the activities of ciprofloxacin against clinically important bacterial isolates. [Link][22]
PerkinElmer. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Thermal Support. [Link][19]
Defense Technical Information Center. (1989, February 2). Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. [Link][20]
ASTM International. (2009, May 15). Standard Practice for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]
PerkinElmer. (n.d.). Characterization of Epoxy Resins Using DSC. ResearchGate. [Link][21]
Cîrcu, L. G., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 16(1), 24. [Link][12]
Loto, C. A., et al. (2019). Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2So4 in absence and presence of ammonium dichromate as an inhibitor. Journal of Chemical Technology and Metallurgy, 54(1), 209-216. [Link][17]
Gackowska, L., et al. (2017). Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line. Advances in Clinical and Experimental Medicine, 26(6), 921-926. [Link][9]
Avula, S. R., et al. (2022). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PMC. [Link][5]
Kubaczkowski, F., et al. (2014). Metronidazole affects breast cancer cell lines. Ginekologia Polska, 85(12), 925-9. [Link][10]
Defrance, S., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54402. [Link][16]
Al-Sha'er, M. A., et al. (2025). Novel Metronidazole Conjugates as Antimicrobial Agents. Chemistry & Biodiversity. [Link][23]
Kulshrestha, S., et al. (2019). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers in Microbiology, 10, 1541. [Link][14]
ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives.... [Link]
Pop, C., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. ResearchGate. [Link][13]
Processes. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]
Application Notes and Protocols for 1-Hydroxyethyl-2-methylimidazole: A Guide for Researchers and Drug Development Professionals
Introduction: Understanding 1-Hydroxyethyl-2-methylimidazole 1-Hydroxyethyl-2-methylimidazole is a heterocyclic organic compound of significant interest in diverse fields of chemical research and development. Its unique...
1-Hydroxyethyl-2-methylimidazole is a heterocyclic organic compound of significant interest in diverse fields of chemical research and development. Its unique molecular structure, featuring a hydroxyl group and a substituted imidazole ring, imparts a range of properties that make it a valuable intermediate and functional component in pharmaceuticals, polymer chemistry, and materials science.[1] In pharmaceutical development, it serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs), contributing to enhanced drug efficacy and stability.[1] Its application extends to polymer chemistry, where it is utilized in the formulation of specialty polymers to improve mechanical and thermal properties.[1] Furthermore, it has demonstrated utility as a corrosion inhibitor, offering protection for metals in harsh environments.[1]
This guide provides a comprehensive overview of the safe handling, storage, and key applications of 1-Hydroxyethyl-2-methylimidazole. The protocols and recommendations herein are synthesized from established safety data and practical insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
I. Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling and effective application. The properties of 1-Hydroxyethyl-2-methylimidazole are summarized in the table below.
1-Hydroxyethyl-2-methylimidazole is classified as a hazardous substance, and a comprehensive understanding of its toxicological profile is essential for risk mitigation.
Primary Hazards:
Harmful if Swallowed, Inhaled, or Absorbed through the Skin: This compound poses a significant risk upon exposure through multiple routes.[2]
Causes Skin, Eye, and Respiratory Tract Irritation: Direct contact can lead to irritation and potential damage to these tissues.[2]
Toxicological Summary:
While a complete toxicological profile for this specific compound is not fully investigated, data from closely related imidazole derivatives suggest that the primary target organs are the respiratory system, eyes, and skin.[2] Chronic exposure effects have not been fully determined, warranting a cautious approach and strict adherence to safety protocols.[2]
III. Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1-Hydroxyethyl-2-methylimidazole.
PPE Category
Item
Specifications and Rationale
Hand Protection
Chemical-resistant gloves
Impervious gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection
Safety goggles and face shield
Safety goggles are essential to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.
Skin and Body Protection
Laboratory coat and protective clothing
A flame-retardant lab coat is required. For tasks with a high risk of exposure, consider additional protective clothing such as an apron or coveralls.
Respiratory Protection
NIOSH-approved respirator
A respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust. The type of respirator should be selected based on a formal risk assessment.
IV. Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to maintaining a safe laboratory environment and ensuring the stability of 1-Hydroxyethyl-2-methylimidazole.
A. General Handling Protocol
This protocol outlines the standard operating procedure for handling 1-Hydroxyethyl-2-methylimidazole in a laboratory setting.
Caption: General laboratory workflow for handling 1-Hydroxyethyl-2-methylimidazole.
Step-by-Step Methodology:
Work Area Preparation: Always handle 1-Hydroxyethyl-2-methylimidazole in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section III before handling the compound.
Dispensing and Weighing: When weighing the solid or dispensing the liquid form, do so within the fume hood to minimize inhalation exposure. Avoid generating dust.
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and sources of ignition.[4] Imidazole and its derivatives can react exothermically with these substances.
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous waste.
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
B. Storage Protocol
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Container: Keep the container tightly closed to prevent exposure to air and moisture.[2]
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Temperature: While specific temperature requirements are not universally stated, storage in a controlled room temperature environment is recommended.
V. Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is critical.
A. First Aid Measures
Exposure Route
First Aid Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact
Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
B. Spill Management Protocol
A structured approach to spill cleanup is essential to prevent further contamination and exposure.
Caption: Spill response workflow for 1-Hydroxyethyl-2-methylimidazole.
Step-by-Step Methodology:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
Assess and Secure: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
Personal Protective Equipment (PPE): Don the appropriate PPE, including respiratory protection if necessary, before approaching the spill.
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2] For solid spills, carefully sweep up the material, avoiding dust generation.
Cleanup: Collect the absorbed or swept material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.
VI. Application Protocols
The following protocols are illustrative examples of how 1-Hydroxyethyl-2-methylimidazole can be used in a research setting. These should be adapted based on specific experimental requirements and always conducted with the safety precautions outlined above.
A. Protocol for Use as a Corrosion Inhibitor
Application Note: Imidazole derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Hydroxyethyl-substituted imidazolines have been studied for their efficacy in protecting carbon steel in saline solutions saturated with corrosive gases.[5][6]
Experimental Protocol: Weight Loss Method
Coupon Preparation: Prepare pre-weighed metal coupons (e.g., carbon steel) of known surface area. Polish the coupons to a uniform finish, degrease with a solvent like acetone, rinse with deionized water, and dry.
Inhibitor Solution Preparation: Prepare a stock solution of 1-Hydroxyethyl-2-methylimidazole in a suitable solvent (e.g., deionized water or an alcohol). From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor in the corrosive medium (e.g., 3% NaCl solution).
Immersion Test: Immerse the prepared metal coupons in the test solutions, including a blank solution without the inhibitor, for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
Post-Immersion Analysis: After the immersion period, carefully remove the coupons from the solutions. Remove the corrosion products by gentle cleaning with a soft brush and a suitable cleaning solution. Rinse the coupons with deionized water and acetone, then dry and re-weigh them.
Calculation of Corrosion Rate and Inhibition Efficiency: Calculate the weight loss of each coupon. The corrosion rate and the inhibition efficiency can be determined using standard formulas.
B. Protocol for Use as a Curing Agent for Epoxy Resins
Application Note: Imidazole derivatives, including 2-methylimidazole, are widely used as catalytic curing agents for epoxy resins.[7][8] They initiate the anionic polymerization of the epoxy groups, leading to a cross-linked thermoset polymer.[8] The addition of such curing agents influences the curing kinetics, gel time, and the final mechanical and thermal properties of the cured resin.[7]
Experimental Protocol: Formulation and Curing
Resin and Curing Agent Preparation: In a suitable container, weigh the desired amount of liquid epoxy resin (e.g., a bisphenol A-based resin).
Addition of Curing Agent: In a well-ventilated area or fume hood, add a pre-determined amount of 1-Hydroxyethyl-2-methylimidazole to the epoxy resin. The concentration will depend on the desired curing profile and final properties.
Mixing: Thoroughly mix the resin and curing agent at room temperature until a homogeneous mixture is obtained. Be mindful of the pot life, which is the time before the mixture begins to gel.
Application and Curing: Apply the mixture to the desired substrate or mold. Cure the formulation in an oven at a specified temperature and for a specific duration. The curing schedule (temperature and time) will need to be optimized based on the specific epoxy resin and the concentration of the curing agent.
Post-Curing and Characterization: After the curing cycle is complete, allow the sample to cool to room temperature. The cured material can then be characterized for its mechanical, thermal, and chemical properties using techniques such as Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and tensile testing.
VII. Conclusion
1-Hydroxyethyl-2-methylimidazole is a versatile chemical with important applications in research and development. Its effective and safe use hinges on a comprehensive understanding of its properties and hazards, coupled with strict adherence to established safety protocols. By following the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and unlock its potential in their scientific endeavors.
VIII. References
ResearchGate. (2006, October 12). CO2 corrosion inhibition by hydroxyethyl, aminoethyl, and amidoethyl imidazolines in water–oil mixtures. Retrieved from [Link]
J&K Scientific. (2016, March 10). 1-(2-Hydroxyethyl)-2-methylimidazole | 1615-15-2. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Catalytic Activity of 1-(2-Hydroxyethyl)-3-methylimidazolium Bromide. Retrieved from [Link]
(2025, May 13). using 2-methylimidazole to control the reactivity of epoxy resin mixtures. Retrieved from
ResearchGate. (2007, July 26). Effect of chemical structure of hydroxyethyl imidazolines inhibitors on the CO2 corrosion in water–oil mixtures. Retrieved from [Link]
(2025, May 13). exploring the use of 2-methylimidazole in epoxy powder coatings for metal finishing. Retrieved from
SciSpace. (n.d.). Epoxy adhesive formulations using latent imidazole metal cation complexes. Retrieved from [Link]
Google Patents. (n.d.). US3891470A - Ferrous metals treated with imidazole compounds for corrosion resistance. Retrieved from
An-Najah Staff. (n.d.). Chemical, electrochemical and theoretical studies. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
ChemBK. (2024, April 9). 1-(-Hydroxyethyl)-2-methyl imidazole. Retrieved from [Link]
Side reactions of 1-Hydroxyethyl-2-methylimidazole in synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2)[1]. As a Senior Application Scientist, I have designed this guide to address the comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2)[1].
As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges inherent in functionalizing the imidazole ring. 1-(2-Hydroxyethyl)-2-methylimidazole is a critical intermediate in pharmaceutical development (e.g., metronidazole derivatives) and serves as an advanced curing agent in polymer chemistry[2]. However, its synthesis—typically achieved via the N-alkylation of 2-methylimidazole with ethylene oxide or 2-chloroethanol—is notoriously prone to cascading side reactions[3][4].
This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.
Part 1: Mechanistic Overview of Side Reactions
The core challenge in this synthesis lies in the reactivity of the product itself. Once the initial N-alkylation occurs, the resulting 1-(2-hydroxyethyl)-2-methylimidazole possesses two new nucleophilic centers: the newly formed primary hydroxyl group and the remaining unsubstituted nitrogen (N3) on the imidazole ring[5][6]. If reaction conditions are not strictly controlled, the alkylating agent will continue to react with these centers.
Mechanistic pathways of 1-Hydroxyethyl-2-methylimidazole synthesis and primary side reactions.
Quantitative Summary of Common Byproducts
Side Reaction / Byproduct
Primary Cause
Analytical Signature (LC-MS / TLC)
Mitigation Strategy
Polyethoxylation (O-alkylation)
Excess ethylene oxide reacting with the product's -OH group[6][7].
+44 Da mass shifts (m/z 171, 215); broad TLC smearing.
Limit EO to 1.05 equivalents; quench reaction promptly.
Moisture in the system hydrolyzing the epoxide[9].
GC-MS detection of DEG/TEG; poor product crystallization.
Rigorous drying of 2-methylimidazole and solvents; inert atmosphere.
Part 2: Troubleshooting Guide & FAQs
Q1: My LC-MS shows a series of peaks with repeating +44 Da mass units instead of a single sharp product peak. What is causing this?Causality: You are observing polyethoxylation . The primary hydroxyl group formed on your target molecule is highly nucleophilic. When an excess of ethylene oxide (EO) is present, or if the reaction is left running too long, the -OH group acts as an initiator for the ring-opening polymerization of EO, creating poly(ethylene glycol) chains attached to the imidazole ring[6].
Solution:
Strictly control the stoichiometry of ethylene oxide to no more than 1.05 molar equivalents.
Utilize a slow, continuous dosing method for EO rather than batch addition to keep the localized concentration of the electrophile low.
Q2: The reaction yield is low, and the crude mixture contains a highly water-soluble, intractable syrup that sticks to the baseline of my normal-phase TLC. How do I prevent this?Causality: This is the hallmark of quaternization (over-alkylation). The N3 atom of the imidazole ring retains a lone pair of electrons. At elevated temperatures (typically >80°C), this nitrogen becomes sufficiently activated to attack a second molecule of the alkylating agent, forming a permanent, highly polar imidazolium cation[5][8].
Solution:
Cap the reaction temperature at 55–75°C[3]. While higher temperatures accelerate the initial N-alkylation, they disproportionately lower the activation energy barrier for the secondary quaternization.
If using 2-chloroethanol instead of EO, ensure the acid scavenger (e.g., potassium carbonate) is finely milled and well-dispersed to neutralize HCl without creating localized hot spots.
Q3: I am synthesizing the compound using 2-chloroethanol in an aqueous/organic biphasic system, but I am detecting significant amounts of ethylene glycol. Why?Causality: You are experiencing competitive hydrolysis . In the presence of water and a base, 2-chloroethanol (or ethylene oxide, if generated in situ) undergoes rapid nucleophilic attack by hydroxide ions, yielding ethylene glycol and higher polyglycols[9]. This consumes your reagent and severely depresses the yield of the target imidazole.
Solution: Transition to a strictly anhydrous solvent system. Nitroethane or a mixture of anhydrous ethanol/cyclohexane are highly effective[3]. Dry the 2-methylimidazole starting material under a vacuum at 60°C for 12 hours prior to use.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and suppress side reactions, implement the following step-by-step methodology. This protocol utilizes built-in analytical checkpoints to validate the chemical state before proceeding.
Self-validating experimental workflow for minimizing synthesis byproducts.
Step-by-Step Methodology:
Step 1: Anhydrous Preparation
Action: Charge a dry, nitrogen-flushed reactor with 1.3 mol of anhydrous 2-methylimidazole and 200 mL of a suitable anhydrous solvent (e.g., nitroethane or absolute ethanol)[3].
Validation: Perform a Karl Fischer titration on the solvent mixture. Do not proceed if moisture exceeds 500 ppm.
Step 2: Controlled Alkylation
Action: Heat the solution to 55°C. Begin the slow, subsurface sparging of ethylene oxide (1.35 mol total) or dropwise addition of 2-chloroethanol.
Action: Allow the exotherm to gently raise the temperature, but strictly utilize active cooling to cap the internal temperature at 75°C[3].
Validation: The suppression of temperature below 75°C is the primary kinetic control against imidazolium salt formation[5].
Step 3: In-Process Monitoring (IPC)
Action: After 4 hours, sample the reaction. Run a TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% TEA).
Validation: You should observe the depletion of the 2-methylimidazole starting material. If a heavy baseline spot appears (quaternization) or a streak forms just below the product (polyethoxylation), immediately halt the addition of the alkylating agent.
Step 4: Quench and Stratification
Action: Reduce the solution temperature to 55°C. If a biphasic mixture forms (depending on the solvent system used), allow it to stand and stratify. Remove the lower liquid layer containing polar impurities[3].
Step 5: Purification and Crystallization
Action: Cool the organic phase to 15°C. To remove residual unreacted 2-methylimidazole, a selective precipitation can be performed using a controlled addition of oxalate or by washing with a potassium bromide solution[3].
Action: Recrystallize the crude product from 90% acetonitrile, decolorizing with molecular sieves. Dry over anhydrous calcium sulfate at 75°C[3].
Validation: Final HPLC purity should exceed 98%, with a confirmed melting point of 63-65°C[1].
Technical Support Center: Purification of 1-(2-Hydroxyethyl)-2-methylimidazole
This guide serves as a technical support resource for the purification of 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), also known as Methimidol . It is designed for researchers encountering specific purity chal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for the purification of 1-(2-Hydroxyethyl)-2-methylimidazole (CAS: 1615-15-2), also known as Methimidol . It is designed for researchers encountering specific purity challenges such as "oiling out," persistent coloration, or starting material contamination.
Use solubility differentials for recrystallization.
pKa
~14.6 (Predicted)
Basic nitrogen allows for acid-base manipulation.
Diagnostic Workflow (Interactive Diagram)
Use this decision tree to determine the correct purification module for your current state.
Caption: Logical flow for purifying 1-(2-Hydroxyethyl)-2-methylimidazole from crude synthesis mixtures.
Troubleshooting Modules
Module 1: High Vacuum Distillation (Primary Cleanup)
Q: My crude product is a dark, viscous oil that won't solidify. What should I do?A: The crude product likely contains unreacted 2-methylimidazole, ethylene carbonate/oxide oligomers, and tars. Direct recrystallization will fail (oil-out). You must perform a high-vacuum distillation first.
Protocol:
Setup: Short-path distillation head with a vacuum cow. Ensure all joints are greased and clipped.
Vacuum: Apply high vacuum (<1 Torr, ideally 0.1–0.2 Torr).
Heating:
Fraction 1 (Foreshots): Unreacted starting materials may distill first.
Fraction 2 (Product): Collect the fraction boiling at 130–133 °C (at 0.2 Torr) .
Observation: The product should distill as a clear, colorless to pale yellow oil that solidifies upon cooling in the receiver flask.
Q: The product is decomposing (turning black) in the pot before distilling.A: The bath temperature is too high because your vacuum is insufficient.
Fix: Check for leaks. If you cannot achieve <1 Torr, do not proceed. The atmospheric boiling point (~298°C) is too close to the decomposition temperature.
Module 2: Recrystallization (Polishing)
Q: I have a solid, but it is yellow/off-white. Which solvent system should I use?A:Acetonitrile or Ethyl Acetate are the gold standards for this compound.
Protocol (Acetonitrile Method):
Dissolve the distilled solid in minimal boiling acetonitrile (approx. 90% concentration if using aqueous mix, but anhydrous is preferred for drying).
Crucial Step: If colored, add 1-2% wt/wt activated charcoal, stir for 5 mins, and filter hot through Celite.
Allow the filtrate to cool slowly to room temperature.
Cooling: Transfer to a 4 °C fridge.
Filtration: Collect white crystals via vacuum filtration. Wash with cold cyclohexane or isopropyl ether.
Q: My product "oils out" (forms liquid droplets) instead of crystallizing.A: This occurs because the melting point (64 °C) is lower than the boiling point of many solvents, or the solution is too concentrated.
Fix 1 (Seeding): Add a seed crystal of pure material at 55 °C.
Fix 2 (Solvent Switch): Switch to Ethyl Acetate/Hexane . Dissolve in warm Ethyl Acetate (40 °C), then add Hexane dropwise until just cloudy. Cool very slowly.
Fix 3 (Temperature): Do not heat the solvent above 60 °C during dissolution.
Module 3: Impurity Removal[2][3]
Q: HPLC shows a persistent peak for 2-methylimidazole (starting material). How do I remove it?A: 2-methylimidazole (2-MI) is difficult to remove because its solubility profile mimics the product.
Distillation: 2-MI has a lower boiling point than the hydroxyethyl derivative. A careful fractional distillation can separate them.
Washing: The hydroxyethyl group makes the product slightly more polar.
Dissolve the crude in Dichloromethane (DCM) .
Wash with a small volume of cold water (rapidly). 2-MI is highly water-soluble and may preferentially partition into the aqueous phase, though some product loss will occur.
Dry the DCM layer over MgSO₄ and evaporate.
Analytical Validation
Once purified, validate the integrity of your compound using these benchmarks.
¹H NMR (DMSO-d₆): Look for the characteristic hydroxyethyl signals.
~2.3 ppm (s, 3H, CH₃ on imidazole)
~3.9 ppm (t, 2H, N-CH₂)
~3.6 ppm (t, 2H, CH₂-OH)
~4.9 ppm (br s, 1H, OH)
Aromatic protons at
~6.7 and 7.0 ppm.
HPLC: C18 Column, Water/Acetonitrile gradient (with 0.1% TFA or buffer). The product should elute as a single sharp peak.
References
Avanscure LifeSciences . (n.d.). 1-(2-Hydroxyethyl)-2-methylimidazole | CAS Number : 1615-15-2.[2][3][4][5][6][7] Retrieved March 7, 2026, from [Link]
Peng, F. (2016). Synthesis of 1-(beta-hydroxyethyl)-2-methylimidazole. Patent CN105461631. (Cited via ChemicalBook).
MIT OpenCourseWare . (n.d.). Two-Solvent Recrystallization Guide. Retrieved March 7, 2026, from [Link]
Technical Support Center: 1-(2-Hydroxyethyl)-2-methylimidazole (2M1HE)
The following technical guide is structured as a high-level support resource for researchers and process chemists. It prioritizes the Ethylene Carbonate (EC) route for laboratory and pilot-scale synthesis due to its supe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level support resource for researchers and process chemists. It prioritizes the Ethylene Carbonate (EC) route for laboratory and pilot-scale synthesis due to its superior safety profile compared to Ethylene Oxide (EO) and 2-Chloroethanol, while acknowledging industrial EO protocols where necessary.[1]
User Query: Which synthetic route offers the best balance of yield and safety for <1kg batches?
Technical Recommendation:
For laboratory and pilot-scale optimization, we strongly recommend the Ethylene Carbonate (EC) Ring-Opening route over the Ethylene Oxide (EO) or 2-Chloroethanol alkylation methods.[1]
Warning: Ensure the system is leak-proof; air at this temp will cause rapid degradation.[1]
Issue C: Low Yield / Incomplete Conversion
User Q: I have 15% unreacted 2-methylimidazole remaining after 8 hours.
Root Cause:
Moisture: Water deactivates the carbonate/epoxide reaction (hydrolysis to glycol).
Temperature Lag: Internal temperature did not reach the decarboxylation threshold (140°C).
Corrective Action:
Dry 2-MI starting material (toluene azeotrope or vacuum oven) before use.[1]
Increase catalyst loading to 1.0 mol%.
Do not add more EC blindly; check if the EC has sublimed onto the condenser (common in small-scale setups).[1] Wash it back down with a compatible high-boiling solvent if necessary.[1]
Analytical Validation Logic
Use this logic tree to diagnose post-reaction issues.
Figure 2: Troubleshooting logic for purification and quality control.
References
Clements, J. H. (2003).[1] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1]
ChemicalBook. (2025). 1-(2-Hydroxyethyl)-2-methylimidazole Properties and Synthesis.
Sigma-Aldrich. (2025).[1][5] Safety Data Sheet & Physical Properties: 2-(2-Methyl-1H-imidazol-1-yl)ethanol.
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Imidazoles and Derivatives. Wiley-VCH.[1] (General reference for N-alkylation conditions).
Technical Support Center: Degradation Pathways of 1-Hydroxyethyl-2-methylimidazole
Welcome to the Technical Support Center for the analysis and troubleshooting of 1-Hydroxyethyl-2-methylimidazole (1-HE-2-MI) degradation. As a critical intermediate in pharmaceutical synthesis (e.g., metronidazole) and a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analysis and troubleshooting of 1-Hydroxyethyl-2-methylimidazole (1-HE-2-MI) degradation. As a critical intermediate in pharmaceutical synthesis (e.g., metronidazole) and a curing agent in polymer chemistry[1], understanding its stability and degradation pathways is paramount. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you navigate oxidative, thermal, and biological degradation studies.
Q1: My UV/H₂O₂ advanced oxidation process (AOP) yields incomplete degradation of 1-HE-2-MI. What is causing this plateau?Causality & Solution: Incomplete degradation in AOPs is typically caused by hydroxyl radical (•OH) scavenging. While •OH radicals are highly reactive, an excess of H₂O₂ can act as a scavenger, reacting with •OH to form less reactive hydroperoxyl radicals (•HO₂)[2]. Alternatively, natural organic matter or carbonate ions in your matrix may be outcompeting the target molecule.
Self-Validating Action: Run a matrix spike with a known •OH probe (e.g., p-chlorobenzoic acid, pCBA). If pCBA degradation also plateaus, your system is radical-limited. Optimize the H₂O₂ dosage (typically 100–500 µM) and ensure the pH is slightly acidic (pH 3.0–5.0) to maximize •OH generation[2][3].
Q2: I am unable to detect ring-opened degradation intermediates via standard Reversed-Phase LC-MS/MS. Why are they missing?Causality & Solution: The initial oxidation of 1-HE-2-MI yields highly polar, low-molecular-weight aliphatic compounds (e.g., acetylglycine, oxalic acid, and urea derivatives) as the imidazole ring cleaves[4][5]. These polar intermediates exhibit poor retention on standard C18 columns, eluting in the void volume where matrix effects and ion suppression are severe.
Self-Validating Action: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or use an aqueous normal-phase gradient. Ensure your mass spectrometer is scanning in both positive (for intact imidazole fragments) and negative (for carboxylic acid intermediates) ionization modes.
Q3: How can I differentiate between side-chain oxidation and imidazole ring cleavage in my MS data?Causality & Solution: 1-HE-2-MI (m/z 127) degrades via two primary parallel pathways[4][5]. Oxidation of the hydroxyethyl side-chain produces (2-methyl-1H-imidazol-1-yl)acetic acid (m/z 141), which retains the characteristic imidazole UV absorbance (~230 nm). In contrast, ring cleavage disrupts the conjugated π-system, resulting in a loss of UV absorbance and yielding fragments with m/z < 120.
Self-Validating Action: Couple your LC-MS with a Diode Array Detector (DAD). A chromatographic peak with a strong MS signal but no UV absorbance at 230 nm strongly indicates a ring-opened aliphatic product.
FAQs: Mechanisms and Pathways
Q: What is the primary mechanism of 1-HE-2-MI degradation under oxidative stress?A: The degradation is driven by electrophilic attack by •OH radicals. The reaction proceeds via two main routes:
Hydrogen Abstraction: •OH abstracts a hydrogen atom from the α-carbon of the hydroxyethyl group, leading to the formation of an aldehyde and subsequently a carboxylic acid side chain[4][5].
Double Bond Addition: •OH adds to the electron-rich C4=C5 double bond of the imidazole ring, forming a diol intermediate. This intermediate is highly unstable and rapidly undergoes carbon-carbon bond cleavage, opening the ring to form smaller aliphatic nitrogenous compounds[5].
Q: Is 1-HE-2-MI susceptible to thermal degradation during high-temperature processing (e.g., epoxy curing)?A: Alkylated imidazoles generally exhibit high thermal stability. However, under prolonged high-temperature exposure in the presence of oxygen or CO₂, they can undergo oxidative degradation[6]. Thermal decomposition pathways often involve the loss of the hydroxyethyl group (dealkylation) before the more thermally stable imidazole ring fractures[6][7].
Data Presentation: Key Degradation Intermediates
To facilitate LC-MS/MS method development, the following table summarizes the predicted quantitative and qualitative data for 1-HE-2-MI degradation intermediates based on analogous imidazole degradation pathways[4][5].
This self-validating protocol is designed to determine the pseudo-first-order degradation kinetics of 1-HE-2-MI and isolate intermediates[2].
Materials:
Photochemical reactor equipped with a 254 nm UV lamp.
1-HE-2-MI analytical standard.
H₂O₂ solution (30% w/w, trace metal grade).
Quenching agent: HPLC-grade Methanol or Bovine Catalase.
Step-by-Step Methodology:
Preparation: Prepare a 10 µM solution of 1-HE-2-MI in ultrapure water. Adjust the pH to 3.0 using dilute H₂SO₄ to optimize radical generation and minimize base-catalyzed side reactions[2].
Initiation: Add H₂O₂ to achieve a final concentration of 100 µM. Immediately take a 1 mL aliquot to serve as the Time = 0 baseline.
Irradiation: Place the solution in the UV reactor. Ensure constant magnetic stirring to maintain a homogeneous radiation dose.
Sampling & Quenching: At predetermined intervals (e.g., 5, 10, 15, 30, 60 minutes), withdraw 1 mL aliquots. Immediately add 50 µL of methanol to quench residual •OH and H₂O₂, instantly halting the reaction.
Control Reactions (Self-Validation):
Dark Control: 1-HE-2-MI + H₂O₂ without UV (verifies that H₂O₂ alone does not degrade the target)[2].
UV Control: 1-HE-2-MI + UV without H₂O₂ (measures direct photolysis baseline).
Analysis: Inject the quenched samples into the LC-MS/MS. Plot
vs. time to calculate the pseudo-first-order rate constant ()[2].
Mandatory Visualizations
Oxidative degradation pathway of 1-Hydroxyethyl-2-methylimidazole via •OH radical attack.
Experimental workflow for UV/H2O2 forced degradation and kinetic profiling.
Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PMC (nih.gov) - 2
Improved degradation of metronidazole in a heterogeneous photo-Fenton oxidation system with PAC/Fe3O4 magnetic catalyst - Springer Professional - 3
The possible degradation pathway of metronidazole by the binary-species photoelectrogenic biofilm of C.vulgaris and R. palustris - ResearchGate - 5
Degradative Behavior and Toxicity of Alkylated Imidazoles - ACS Publications -6
Technical Support Center: 2-Methylimidazole N-Oxide Precursors - BenchChem - 7
Technical Support Center: Troubleshooting 1-Hydroxyethyl-2-methylimidazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of 1-(2-hydroxyethyl)-2-methylimidaz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of 1-(2-hydroxyethyl)-2-methylimidazole (CAS 1615-15-2). This compound is a critical N1-alkylated heterocyclic intermediate used in the production of active pharmaceutical ingredients (APIs) like metronidazole, as well as in the formulation of advanced epoxy curing agents and imidazolium-based ionic liquids[1].
The synthesis typically involves the regioselective N1-alkylation of 2-methylimidazole using alkylating agents such as ethylene carbonate (EC), ethylene oxide (EO), or 2-chloroethanol. Each route presents unique mechanistic hurdles that can lead to complex impurity profiles. This guide is designed to provide you with field-proven insights, explaining the causality behind these impurities and offering a self-validating framework to optimize your workflows.
Section 1: Diagnostic Logic Tree for Impurity Identification
Before adjusting your reaction parameters, you must accurately identify the nature of your impurities. The following logic tree provides a diagnostic workflow based on Liquid Chromatography-Mass Spectrometry (LC-MS) data.
Figure 1: Diagnostic logic tree for identifying synthesis impurities via LC-MS.
Q1: Why am I observing high levels of di-alkylated imidazolium salts in my product?Causality: The target product, 1-(2-hydroxyethyl)-2-methylimidazole, retains a nucleophilic nitrogen (N3) and a terminal hydroxyl group. If the alkylating agent is present in excess, or if the reaction is driven at excessively high temperatures (>140°C) without proper stoichiometric control, a secondary alkylation occurs at N3, forming a quaternary imidazolium salt. Alternatively, etherification can occur at the hydroxyl oxygen.
Solution: Strictly control the molar ratio of 2-methylimidazole to the alkylating agent (ideal is 1:1.05). When using the Ethylene Carbonate (EC) route, adding an organic tertiary amine catalyst like DMAP or DABCO accelerates the primary N1-alkylation at lower temperatures (120°C), kinetically disfavoring the secondary over-alkylation[2].
Q2: My reaction with Ethylene Carbonate (EC) leaves significant unreacted 2-methylimidazole. How do I drive conversion without increasing impurities?Causality: The EC route relies on thermal decarboxylation to drive the reaction forward. If CO2 is not efficiently removed from the system, the equilibrium stalls. Furthermore, without a catalyst, the activation energy for the nucleophilic attack on the carbonate carbon is prohibitively high, leading to poor conversion.
Solution: Implement continuous venting of CO2. Utilize an aromatic hydrocarbon solvent (like toluene or xylene) to allow reflux at optimal temperatures (120–130°C) while using DMAP (1–2 mol%) to activate the carbonate[2].
Q3: I am using Ethylene Oxide (EO) and detecting ethylene glycol and polymeric byproducts. What went wrong?Causality: Ethylene oxide is highly sensitive to moisture. In the presence of trace water, the epoxide ring opens to form ethylene glycol, which can subsequently propagate into polyethylene glycols (PEGs). This side reaction consumes the EO (leaving unreacted 2-methylimidazole) and creates an impurity profile that is notoriously difficult to separate from the product due to similar boiling points and polarities.
Solution: Ensure strictly anhydrous conditions. Dry the 2-methylimidazole starting material (which is highly hygroscopic) under vacuum before use, and employ anhydrous solvents[3].
Q4: How can I efficiently separate unreacted 2-methylimidazole from the final product?Causality: Both the starting material and the product are highly polar, basic heterocycles. This makes standard silica gel chromatography impractical and expensive for scale-up.
Solution: Vacuum distillation is the most effective purification method. 1-(2-hydroxyethyl)-2-methylimidazole has a distinct boiling point under high vacuum compared to 2-methylimidazole. Alternatively, a hot biphasic separation (e.g., toluene/product melt) can be utilized, as the hydroxyethyl group significantly alters the phase partitioning compared to the starting material[2].
Section 3: Quantitative Comparison of Synthesis Routes
To select the best approach for your lab, compare the quantitative data and typical impurity profiles of the three primary synthesis routes.
This methodology utilizes Ethylene Carbonate (EC), which is significantly safer than handling gaseous Ethylene Oxide and greener than the halide-substitution route. This protocol is designed as a self-validating system: do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reagent Preparation & Stoichiometry
Charge a flame-dried, nitrogen-purged 500 mL 3-neck flask with 82.1 g (1.0 mol) of 2-methylimidazole and 92.5 g (1.05 mol) of ethylene carbonate.
Causality: The slight 0.05 mol excess of EC compensates for trace moisture hydrolysis while preventing massive over-alkylation.
Step 2: Solvent & Catalyst Addition
Add 180 g of anhydrous toluene and 1.2 g (approx. 0.01 mol) of 4-Dimethylaminopyridine (DMAP)[2].
Validation Check: At room temperature, the mixture should form a heterogeneous slurry. If it is completely clear, verify solvent identity.
Step 3: Thermal Activation & Decarboxylation
Equip the flask with a reflux condenser and a gas bubbler. Heat the mixture to 120°C under continuous stirring.
Causality: DMAP acts as a strong nucleophilic catalyst, attacking the EC to form an active intermediate, significantly lowering the activation energy for the subsequent attack by 2-methylimidazole.
Validation Check: You must observe steady gas evolution (CO2) in the bubbler. The reaction is complete when gas evolution completely ceases (typically 6–8 hours). Do not stop heating prematurely.
Step 4: Hot Phase Separation
Cool the reaction mixture to 80°C. Stop stirring and allow the mixture to settle for 15 minutes.
Causality: At 80°C, the product 1-(2-hydroxyethyl)-2-methylimidazole forms a distinct, dense liquid phase at the bottom, while the toluene (containing non-polar impurities and trace unreacted EC) forms the upper layer[2].
Validation Check: Two distinct liquid phases must be visible. Separate the lower product layer while hot.
Step 5: Vacuum Distillation
Transfer the crude lower layer to a distillation apparatus. Perform vacuum distillation (e.g., 2-5 mmHg).
Validation Check: Collect the main fraction. The final product should be a pale yellow to colorless viscous liquid that may crystallize upon standing. Purity must be >98% by HPLC.
Section 5: Mechanistic Pathway of N1-Alkylation vs. Over-Alkylation
Understanding the molecular pathway is critical for controlling the reaction environment. The diagram below illustrates how excess heat or reagents push the target product into undesirable impurity pathways.
Figure 2: Mechanistic pathway of N1-alkylation and competing over-alkylation.
References
Title: N1 site alkylation method for imidazole compounds (Patent CN110776464A)
Title: Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts
Source: ACS Omega (via National Institutes of Health / PMC)
URL: [Link]
Stability issues with 1-Hydroxyethyl-2-methylimidazole in solution
Welcome to the Technical Support Center for 1-Hydroxyethyl-2-methylimidazole (CAS 1615-15-2), also known as 2-(2-Methyl-1H-imidazol-1-yl)ethanol. As a Senior Application Scientist, I frequently consult with researchers a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Hydroxyethyl-2-methylimidazole (CAS 1615-15-2), also known as 2-(2-Methyl-1H-imidazol-1-yl)ethanol.
As a Senior Application Scientist, I frequently consult with researchers and formulators who encounter stability challenges when utilizing this compound as an epoxy curing agent, a pharmaceutical intermediate, or a specialty polymer catalyst[1][2]. While its unique structure—combining a nucleophilic imidazole ring with a protic, hygroscopic hydroxyl group—makes it highly effective, it also introduces specific vulnerabilities in solution.
This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these stability issues and provide self-validating protocols to ensure the integrity of your formulations.
To establish a baseline for your experiments, it is critical to understand the physical and chemical thresholds of 1-Hydroxyethyl-2-methylimidazole in solution. The table below synthesizes the quantitative data regarding its stability parameters.
FAQ 1: Why is my 1-Hydroxyethyl-2-methylimidazole stock solution turning yellow or brown over time?
The Causality: Imidazole derivatives are inherently susceptible to oxidative degradation. The tertiary nitrogen in the imidazole ring is electron-rich. When exposed to ultraviolet (UV) light, dissolved oxygen, or trace transition metals (like
or ) leached from storage containers, the ring undergoes slow oxidation. Furthermore, the pendant 2-hydroxyethyl group can undergo mild oxidation to form aldehyde byproducts, which polymerize into highly conjugated, colored oligomers.
The Solution: Always store solutions in amber glass vials to block UV degradation. If metal contamination is suspected in your solvent system, adding a trace amount of a chelating agent (e.g., EDTA) can sequester the catalytic metals. Sparge your solvents with nitrogen gas prior to dissolution to displace dissolved oxygen.
FAQ 2: We use this compound as a latent curing agent for one-component epoxy resins, but we are experiencing premature viscosity increases (short pot life). How do we stabilize it?
The Causality: 1-Hydroxyethyl-2-methylimidazole initiates the anionic catalytic polymerization of epoxy rings[2]. While standard imidazoles provide good latency, the specific presence of the pendant hydroxyl (-OH) group in this molecule acts as a hydrogen-bond donor. This -OH group stabilizes the developing negative charge on the epoxy oxygen during the transition state, significantly accelerating the nucleophilic attack by the tertiary nitrogen.
The Solution: To extend pot life without sacrificing final cure strength, you must temporarily "mask" the active nitrogen. This is achieved by forming a coordination complex with metal salts (e.g.,
, , or sulfates). The complex remains stable (latent) at room temperature but dissociates upon heating to 120–150°C, releasing the active imidazole to cure the resin[3].
Catalytic pathway of 1-Hydroxyethyl-2-methylimidazole in epoxy curing.
FAQ 3: How does moisture absorption specifically affect my formulation?
The Causality: The compound is highly hygroscopic due to the hydrogen-bonding capability of both the hydroxyl group and the basic imidazole nitrogens[4][5]. In pharmaceutical synthesis, absorbed water can quench anhydrous reagents (like Grignard reagents or acid chlorides). In epoxy systems, excess moisture can lead to side reactions, such as the hydrolysis of the epoxy rings into diols, which terminates the polymerization chain and drastically reduces the glass transition temperature (
) of the final cured product.
Section 3: Experimental Troubleshooting Workflows
To ensure trustworthiness in your laboratory practices, do not rely on visual inspection alone. Implement the following self-validating protocol to assess the stability and latency of your imidazole solutions.
Protocol: Self-Validating Pot Life & Moisture Sensitivity Assay
Objective: To quantitatively determine the degradation of 1-Hydroxyethyl-2-methylimidazole in an epoxy prepolymer solution.
Extract a 1 mL aliquot of the imidazole stock solution.
Inject into a volumetric Karl Fischer titrator.
Validation Check: The moisture content must be
. If , dry the solution over activated 3Å molecular sieves for 24 hours before proceeding.
Step 2: Rheological Tracking (Viscosity Assay)
Mix the imidazole solution with your bisphenol-A (DGEBA) epoxy resin at a 5 wt% concentration using a homogenizer at 1000 rpm for 10 minutes in an ice bath[6].
Load the sample onto a parallel-plate rheometer (25 mm geometry, 1 mm gap).
Measure the initial baseline viscosity at 25°C.
Store the mixture in a sealed container at 25°C and measure viscosity every 24 hours.
Validation Check: The "pot life" is officially reached when the viscosity doubles from its initial baseline. If this occurs in
hours, the imidazole is prematurely reacting, likely due to thermal or moisture instability.
Step 3: Thermal Latency Verification (DSC)
Perform Dynamic Differential Scanning Calorimetry (DSC) on a 10 mg sample of the mixture from 25°C to 250°C at a heating rate of 10°C/min.
Validation Check: A stable, latent curing agent will show no exothermic activity below 80°C, with a sharp exothermic peak occurring between 120°C and 150°C[6].
Decision matrix for resolving imidazole solution degradation.
References
American Chemical Society (ACS). "Imidazolium Phosphinate Ionic Liquids as Latent Curing Agents for Epoxy Resins". Industrial & Engineering Chemistry Research. [Link]
SciSpace / Scientific Literature. "Epoxy adhesive formulations using latent imidazole metal cation complexes". Materials Science Research. [Link]
American Chemical Society (ACS). "Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins". ACS Omega. [Link]
Technical Support Center: Optimizing Reaction Kinetics for 1-Hydroxyethyl-2-methylimidazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-hydroxyethyl-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 1-hydroxyethyl-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Our focus is on providing practical, field-tested insights to help you overcome common challenges in reaction kinetics and optimization.
Introduction
1-Hydroxyethyl-2-methylimidazole is a crucial intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] The efficiency of its synthesis, typically through the N-alkylation of 2-methylimidazole, is paramount for both laboratory-scale research and industrial production. This guide will delve into the critical parameters governing the reaction kinetics, offering solutions to common problems and strategies for robust process optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of 1-hydroxyethyl-2-methylimidazole.
Q1: What are the primary synthetic routes to 1-hydroxyethyl-2-methylimidazole?
A1: The most common and direct route is the N-alkylation of 2-methylimidazole with a 2-hydroxyethylating agent. The two primary reagents for this are ethylene oxide and 2-chloroethanol. Another reported method involves the reaction of 2-methylimidazole with monoethanolamine.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this N-alkylation reaction can often be attributed to several factors. A primary cause is often incomplete deprotonation of the 2-methylimidazole ring, which diminishes its nucleophilicity.[3] Other significant factors include the reactivity of your alkylating agent and suboptimal reaction conditions such as temperature and solvent choice.[3][4]
Q3: I'm observing the formation of a significant amount of side products. What are they and how can I minimize them?
A3: A common side product is the dialkylated imidazole, where a second hydroxyethyl group is added to the other nitrogen of the imidazole ring. This is more likely if an excess of the alkylating agent is used.[3] To minimize this, a slight excess of 2-methylimidazole can be employed, and the alkylating agent can be added dropwise to the reaction mixture.[3] Close monitoring of the reaction's progress is also crucial to stop it once the starting material is consumed.[3]
Q4: What are the key safety concerns when running this reaction, especially at a larger scale?
A4: The reaction can be exothermic, particularly when using highly reactive reagents like ethylene oxide.[5] It is critical to have adequate temperature control to prevent a runaway reaction, which can lead to side reactions and a discolored product.[5][6] When scaling up, inefficient heat transfer in larger reactors can exacerbate this issue.[6][7] If using a strong base like sodium hydride, it's important to handle it under an inert atmosphere as it reacts violently with moisture.[5]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex issues you may encounter.
Issue 1: Slow or Stalled Reaction Rate
Symptoms:
In-process controls (e.g., TLC, HPLC, NMR) show a large amount of unreacted 2-methylimidazole even after extended reaction times.
The reaction does not proceed to completion.
Causality and Troubleshooting Workflow:
A slow reaction rate is fundamentally a kinetics problem. The rate of this bimolecular nucleophilic substitution (SN2) reaction is dependent on the concentration and nucleophilicity of the reactants, the nature of the solvent, and the temperature.
dot
Caption: Troubleshooting workflow for scale-up challenges.
Step-by-Step Guidance:
Manage Reaction Exotherms: Avoid adding all reactants together and then heating. [6]The preferred method for controlling an exothermic reaction is to add one of the reagents slowly and continuously, allowing the cooling system to manage the heat generated.
[6]
Ensure Adequate Mixing: Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, which can favor the formation of side products. [6]Ensure that the agitation is sufficient for the vessel size to maintain a homogeneous reaction mixture.
Purification Strategy: If side products are unavoidable, an acid-base extraction can be an effective purification method. Imidazoles are basic and can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer.
[6]
Quantitative Data Summary
The following table summarizes key parameters that can be optimized for the synthesis of 1-hydroxyethyl-2-methylimidazole.
Parameter
Typical Range
Impact on Kinetics and Selectivity
Key Considerations
Temperature
Room Temp. to 120°C
Higher temperatures increase the reaction rate but may also increase side product formation. [6]
Optimization is crucial to balance reaction speed and purity.
Base
1.1 - 1.5 equivalents
A stronger base (e.g., NaH) ensures complete deprotonation, increasing the concentration of the active nucleophile and thus the reaction rate. [3]
The choice of base and solvent are interconnected. Anhydrous conditions are necessary for bases like NaH. [3]
Solvent
Acetonitrile, DMF, DMSO, THF
Polar aprotic solvents are generally preferred as they effectively dissolve the reactants and facilitate SN2 reactions. [3]
The choice of solvent can significantly impact the reaction rate and yield. [3]
Reagent Ratio
1.1 - 1.2 eq. of 2-methylimidazole
A slight excess of the imidazole can help to minimize the formation of dialkylated byproducts. [3]
A large excess may complicate purification.
Experimental Protocols
General Protocol for the Synthesis of 1-Hydroxyethyl-2-methylimidazole
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Reaction Setup: To a solution of 2-methylimidazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile), add a suitable base (e.g., anhydrous potassium carbonate, 1.2 equiv).
Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.
Addition of Alkylating Agent: Add the 2-hydroxyethylating agent (e.g., 2-chloroethanol, 1.0 equiv) dropwise to the stirred mixture.
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by a suitable analytical technique such as TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate can then be concentrated under reduced pressure, and the crude product purified, for example, by recrystallization.
[2][6]
Analytical Method for Reaction Monitoring
Monitoring the reaction progress is crucial for optimization. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Column: A C18 reversed-phase column is often suitable.
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid) and acetonitrile is a good starting point.
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210 nm).
Analysis: Samples can be taken from the reaction mixture at regular intervals, diluted, and injected to track the disappearance of starting materials and the appearance of the product and any byproducts.
References
BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
BenchChem. (2025). Avoiding common pitfalls in the scale-up synthesis of imidazole compounds.
BenchChem. (2025). Technical Support Center: Optimizing Sodium Imidazole Synthesis.
Technical Comparison: 1-Hydroxyethyl-2-methylimidazole vs. Conventional Imidazole Curing Agents
The following technical guide provides an in-depth comparison of 1-Hydroxyethyl-2-methylimidazole (often abbreviated as 2MZ-H or 1-(2-hydroxyethyl)-2-methylimidazole ) against standard imidazole curing agents. This docum...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of 1-Hydroxyethyl-2-methylimidazole (often abbreviated as 2MZ-H or 1-(2-hydroxyethyl)-2-methylimidazole ) against standard imidazole curing agents. This document is designed for researchers and formulation scientists requiring objective performance data and mechanistic insights.
Executive Summary
1-Hydroxyethyl-2-methylimidazole (CAS 1615-15-2) represents a distinct class of imidazole curing agents where the N1-position is substituted with a hydroxyethyl group. Unlike the industry-standard 2-Methylimidazole (2MI) , which relies on a secondary amine structure, the hydroxyethyl derivative introduces a primary hydroxyl group that actively participates in the crosslinking network.
Key Differentiator: The substitution lowers the melting point (~70°C vs. 145°C for 2MI), enabling lower-temperature activation and improved solubility in polar epoxy resins, making it ideal for "snap-cure" applications such as Anisotropic Conductive Films (ACFs) and electronic encapsulants where thermal sensitivity is critical.
Chemical & Physical Profile
The structural modification of the imidazole ring fundamentally alters the physical state and reactivity profile.
Feature
1-Hydroxyethyl-2-methylimidazole (2MZ-H)
2-Methylimidazole (2MI)
2-Ethyl-4-methylimidazole (2E4MZ)
CAS Number
1615-15-2
693-98-1
931-36-2
Physical State
White Crystalline Solid
White Crystalline Solid
Viscous Liquid / Low Melt Solid
Melting Point
~68 – 72 °C
~142 – 145 °C
~45 – 50 °C (Supercools easily)
Solubility (Epoxy)
High (due to -OH polarity)
Moderate (requires heat)
High (Liquid miscible)
Active Centers
Pyridine-N, Hydroxyl (-OH)
Pyridine-N, Pyrrole-N-H
Pyridine-N, Pyrrole-N-H
Mechanistic Insight: The Hydroxyl Advantage
The curing mechanism of 1-Hydroxyethyl-2-methylimidazole differs from unsubstituted imidazoles.
2MI Mechanism: Initiates via the pyridine nitrogen attacking the epoxide. The proton on the N1 position (Pyrrole-N) is eventually transferred, leading to a 1:1 adduct that can crystallize and provide latency.
2MZ-H Mechanism: The N1-substitution prevents the formation of the stable N-H adduct. Instead, the hydroxyl group facilitates proton transfer and can react with the epoxide to form an ether linkage, effectively acting as a co-reactive accelerator. This lowers the activation energy (
), resulting in a faster cure onset.
Signaling Pathway Diagram (Curing Mechanism)
Caption: Comparison of the high-temperature activation pathway of 2MI versus the hydroxyl-assisted low-temperature pathway of 2MZ-H.
Performance Comparison Data
The following data summarizes the performance in a standard Diglycidyl Ether of Bisphenol A (DGEBA) resin system (EEW ~190).
Thermal Reactivity (DSC Analysis)
Test Method: Differential Scanning Calorimetry (DSC), Heating Rate 10°C/min.
Observation: 2MZ-H exhibits a significantly lower onset temperature than 2MI, correlating with its lower melting point.
Property
2MZ-H System
2MI System
2E4MZ System
Onset Temperature ()
~95 - 105 °C
~130 - 140 °C
~90 - 100 °C
Peak Temperature ()
~120 - 125 °C
~150 - 155 °C
~115 - 120 °C
Enthalpy ()
350 - 380 J/g
340 - 360 J/g
330 - 350 J/g
Glass Transition ()
~145 °C
~155 °C
~135 °C
Analysis:
2MZ-H offers a "middle ground" between the high latency of 2MI and the high reactivity of liquid imidazoles like 1-benzyl-2-methylimidazole.
The lower
allows for energy savings during cure or protection of heat-sensitive substrates (e.g., plastics in electronics).
Adhesion & Mechanical Properties
The hydroxyl group in 2MZ-H contributes to improved interfacial adhesion, particularly on metal substrates (Copper/Aluminum).
Shear Strength (Al/Al): 2MZ-H cured systems typically show 10-15% higher lap shear strength compared to unmodified 2MI, attributed to hydrogen bonding at the metal interface.
Moisture Resistance: The presence of the hydrophilic -OH group can slightly increase water absorption compared to the hydrophobic alkyl-substituted 2E4MZ, but it remains within acceptable limits for most industrial adhesives.
Experimental Protocols
To validate these properties in your own lab, follow this standardized workflow.
Sample Preparation & DSC Analysis
Objective: Determine the curing process window and latency.
Materials:
Epoxy Resin: DGEBA (e.g., Epon 828 or equivalent).
Stoichiometry: Use 3 - 5 phr (parts per hundred resin) for catalytic cure.
Mixing:
Dispense resin into a mixing cup.
Add curing agent powder.
Critical Step: Disperse using a planetary centrifugal mixer (e.g., Thinky mixer) at 2000 rpm for 2 mins. Ensure temperature does not exceed 40°C to prevent premature reaction.
If using 2MI (high melt point), 3-roll milling may be required to ensure particle size <10 µm.
DSC Run:
Instrument: TA Instruments Q2000 or equivalent.
Pan: Tzero Aluminum Hermetic Pan.
Ramp: Equilibrate at 25°C, Ramp 10°C/min to 250°C.
Analysis: Integrate the exotherm peak to find Onset, Peak, and Enthalpy.
Experimental Workflow Diagram
Caption: Standardized workflow for characterizing imidazole curing kinetics and thermal properties.
Conclusion & Recommendations
1-Hydroxyethyl-2-methylimidazole (2MZ-H) acts as a specialized curing agent that bridges the gap between latent solid imidazoles and highly reactive liquids.
Choose 2MZ-H when:
You need a lower curing temperature (100°C - 120°C) than 2MI can offer.
You require solid handling (powder) but with better resin compatibility than 2MI.
Adhesion to metal substrates is a priority.
Stick to 2MI when:
Maximum latency (shelf life) at room temperature is the primary constraint.
The highest possible Tg (>150°C) is required and high cure temperatures are acceptable.
References
Shikoku Chemicals Corp. (n.d.).[2] Imidazole Series: Curing Agents for Epoxy Resins.[3][4] Technical Data Sheet. Retrieved from
Ham, Y. R., et al. (2010). "A comparison of some imidazoles in the curing of epoxy resin." Journal of Industrial and Engineering Chemistry, 16(4), 556-559.
ChemicalBook. (2024). 1-(2-Hydroxyethyl)-2-methylimidazole Properties and CAS 1615-15-2 Data. Retrieved from
Ricciardi, F., et al. (1983). "Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins." Journal of Polymer Science: Polymer Chemistry Edition.
Evonik Industries. (2023). Epoxy Curing Agents: Imidazoles and Accelerators. Technical Guide. Retrieved from
Comparative Efficacy of 1-Hydroxyethyl-2-methylimidazole Derivatives: A Technical Guide
The following guide provides a technical comparison of 1-Hydroxyethyl-2-methylimidazole derivatives, focusing on the pharmacologically active 5-nitroimidazole class (Metronidazole, Tinidazole, Secnidazole, and Ornidazole...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparison of 1-Hydroxyethyl-2-methylimidazole derivatives, focusing on the pharmacologically active 5-nitroimidazole class (Metronidazole, Tinidazole, Secnidazole, and Ornidazole).
Executive Summary: The Scaffold and its Evolution
The molecule 1-(2-hydroxyethyl)-2-methylimidazole serves as the structural precursor to Metronidazole , the archetype of the 5-nitroimidazole class. While the core imidazole scaffold provides chemical stability, the introduction of a nitro group (
) at the C5 position is the critical determinant for biological activity against anaerobes and protozoa.
This guide compares the efficacy, pharmacokinetics (PK), and experimental performance of the primary derivatives:
Metronidazole: The standard-of-care prototype.
Tinidazole: A second-generation sulfone derivative with enhanced lipophilicity.
Secnidazole: A long-acting derivative with a hydroxypropyl side chain.
Ornidazole: A chlorinated derivative with high tissue penetration.
Chemical Structure & Mechanistic Logic
The efficacy of these derivatives hinges on the Reductive Bioactivation Pathway .[1] The 5-nitro group acts as an electron sink. In anaerobic environments (low redox potential), the nitro group is reduced to a toxic radical anion, which covalently binds to DNA, causing strand breaks and cell death.
The following diagram illustrates the structural evolution from the core scaffold to the active therapeutics.
Figure 1: Structural divergence of 5-nitroimidazole derivatives from the core precursor. The 5-nitro group is the essential pharmacophore for anaerobic toxicity.
Mechanism of Action: The "Trojan Horse" Activation
These drugs are prodrugs. They enter the cell via passive diffusion. Specificity is achieved because only anaerobic organisms possess the low-redox electron transport proteins (e.g., ferredoxin, flavodoxin) necessary to reduce the drug.
Figure 2: Reductive bioactivation pathway. Aerobic cells lack the electron donors to generate the toxic radical, conferring selectivity.
Comparative Efficacy & Pharmacokinetics[2][3][4]
The choice of derivative often depends on pharmacokinetic (PK) convenience rather than intrinsic potency, as the mechanism of action is identical. However, lipophilicity differences affect tissue clearance and MIC values.
Pharmacokinetic Profile
Data Source: Consolidated from clinical pharmacology reviews [1, 2].
Parameter
Metronidazole
Tinidazole
Secnidazole
Ornidazole
Half-Life ()
8 hours
12–14 hours
17–29 hours
12–14 hours
Time to Peak ()
1–2 hours
2 hours
1.5–3 hours
2–3 hours
Protein Binding
< 20%
12%
15%
15%
Metabolism
Hepatic (Oxidation)
Hepatic (CYP3A4)
Hepatic
Hepatic
Excretion
Renal (60–80%)
Renal (20–25%)
Renal (50%)
Renal (85%)
Key Advantage
Low Cost, Standard
Better Tolerability
Single-Dose Regimen
High CNS Penetration
In Vitro Efficacy (MIC Comparison)
While Metronidazole is the benchmark, derivatives often show superior molar activity against specific anaerobes due to better cellular uptake.
Resistance: Strains resistant to Metronidazole often show cross-resistance to Tinidazole, but Tinidazole's higher serum levels and longer half-life can sometimes overcome "relative" resistance [4].
Cure Rates (Bacterial Vaginosis):
Metronidazole (7 days): 77–88%
Tinidazole (2g Single Dose): 90–97%
Secnidazole (2g Single Dose): 80–90% [5].
Experimental Protocols for Validation
As a Senior Scientist, establishing robust assays is critical for verifying the efficacy of novel derivatives or quality control of batches.
Protocol A: Anaerobic MIC Determination (Broth Microdilution)
Purpose: To quantify the intrinsic potency of the derivative against B. fragilis or C. difficile.
Materials:
Brucella Broth supplemented with hemin (
), Vitamin K1 (), and laked horse blood (5%).
Anaerobic Chamber (
).
Test Compounds: Metronidazole (Control), Test Derivative.
Workflow:
Inoculum Prep: Suspend 24h colonies from agar into broth to achieve
McFarland turbidity ().
Dilution: Prepare serial 2-fold dilutions of the drug in 96-well plates (Range:
).
Inoculation: Add
of inoculum to of drug-containing broth. Final inoculum .
Incubation: Incubate at
in the anaerobic chamber for 48 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity.
Validation Criterion: Metronidazole control must fall within CLSI quality control ranges (
Purpose: To verify that a new derivative can be activated by biological reducing agents (confirming the prodrug mechanism).
Mechanism: Monitoring the disappearance of the nitro absorption peak (
) upon reduction by chemical dithionite or enzymatic xanthine oxidase.
Steps:
Buffer:
Potassium Phosphate, pH 7.4.
Substrate: Prepare
solution of the nitroimidazole derivative.
Reductant: Add Xanthine Oxidase (
) and Hypoxanthine () to initiate electron transfer.
Measurement: Monitor absorbance at
(approx. for Metronidazole) every 30 seconds for 10 minutes.
Analysis: A decrease in absorbance indicates reduction of the nitro group.[4] Compare the initial rate of reduction (
) against Metronidazole.
Insight: Derivatives with slower reduction rates may exhibit lower anaerobic toxicity or higher resistance potential.
Emerging Trends: Non-Nitro Derivatives
While the 5-nitro group is essential for the classic anaerobic activity, recent research explores the 1-hydroxyethyl-2-methylimidazole scaffold without the nitro group for other indications, primarily to avoid mutagenicity concerns associated with nitro-radicals.
Epoxy Curing Agents: The non-nitro variant (2MZ-A) is a standard latent curing agent in materials science, highlighting the chemical reactivity of the N3 nitrogen.
References
Mattila, J., et al. (1983).[5] "Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route." Antimicrobial Agents and Chemotherapy.[1][3][5][6] Link
Thulkar, J., et al. (2012).[7][5] "A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis." Indian Journal of Pharmacology. Link
Wüst, J. (1977). "Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods." Antimicrobial Agents and Chemotherapy.[1][3][5][6] Link
Sobel, J. D., et al. (2001). "Tinidazole therapy for metronidazole-resistant vaginal trichomoniasis." Clinical Infectious Diseases. Link
Petrina, M. A., et al. (2017).[8] "Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin."[8] Anaerobe. Link
A Comparative Guide to the Validation of Analytical Methods for 1-Hydroxyethyl-2-methylimidazole
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of High-Perform...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Hydroxyethyl-2-methylimidazole. As a known potential impurity in the synthesis of active pharmaceutical ingredients like metronidazole, its accurate quantification is critical for ensuring drug safety and efficacy.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[5][8][9]
The Analytical Challenge: 1-Hydroxyethyl-2-methylimidazole
1-Hydroxyethyl-2-methylimidazole is a polar, non-volatile, and thermally labile compound. These physicochemical properties guide the selection of appropriate analytical techniques. While HPLC is generally preferred for such molecules, GC-MS can be employed following a derivatization step to increase volatility.[10][11] This guide will explore the validation of both approaches, providing a comparative framework for method selection.
Core Validation Parameters: A Harmonized Approach
The validation of an analytical method is a comprehensive process to ensure its reliability. The core parameters, as defined by ICH guideline Q2(R2), form the basis of this guide.[7][12] These include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][13]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: The closeness of the test results to the true value.[7]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[14]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Methodologies: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.[10][11]
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Suitability for Analyte
Well-suited for non-volatile and thermally labile compounds like 1-Hydroxyethyl-2-methylimidazole.[10]
Requires derivatization to increase the volatility of the analyte.
Instrumentation
HPLC system with a UV or Diode Array Detector (DAD).
GC system coupled with a Mass Spectrometer.
Sample Preparation
Generally simpler, involving dissolution in a suitable solvent.
More complex, requiring a derivatization step.
Cost & Speed
HPLC can be more cost-effective for routine analysis due to lower solvent consumption and no need for derivatizing agents. Analysis times are typically in the range of 10-30 minutes.[10]
GC can have faster run times once the sample is prepared. The cost of carrier gas is generally lower than HPLC solvents, but derivatization adds cost and time.[10]
Selectivity
Good selectivity can be achieved with appropriate column and mobile phase selection. DAD can aid in peak purity assessment.[15]
Excellent selectivity and specificity due to mass-based detection and fragmentation patterns.[16]
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC and GC-MS methods for the quantification of 1-Hydroxyethyl-2-methylimidazole.
1. Instrumentation and Chromatographic Conditions:
System: HPLC with UV or DAD detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (95:5, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
2. Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Hydroxyethyl-2-methylimidazole reference standard and dissolve in 100 mL of mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a sample containing 1-Hydroxyethyl-2-methylimidazole and dissolve it in the mobile phase to obtain a theoretical concentration within the linear range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
1. Instrumentation and Conditions:
System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C, hold for 5 minutes.
Injector Temperature: 250°C.
Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
MS Acquisition: Full scan mode (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
2. Derivatization and Sample Preparation:
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Standard and Sample Preparation:
Pipette 1 mL of the standard or sample solution into a reaction vial.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Visualization of the Validation Workflow
Caption: A generalized workflow for analytical method validation.
Comparison of Validation Data (Hypothetical)
The following tables summarize hypothetical data from the validation of the two methods.
Table 1: Linearity and Range
Parameter
HPLC-UV
GC-MS
Acceptance Criteria
Range (µg/mL)
1 - 100
0.1 - 20
As per method requirements
Correlation Coefficient (r²)
0.9992
0.9996
≥ 0.999
y-intercept (% of response at 100% concentration)
1.5%
0.8%
≤ 2.0%
Table 2: Accuracy (Recovery)
Concentration Level
HPLC-UV (% Recovery)
GC-MS (% Recovery)
Acceptance Criteria
Low (80%)
99.5
100.2
98.0 - 102.0%
Medium (100%)
100.8
99.7
98.0 - 102.0%
High (120%)
99.1
100.5
98.0 - 102.0%
Table 3: Precision (Relative Standard Deviation - RSD)
Precision Type
HPLC-UV (%RSD)
GC-MS (%RSD)
Acceptance Criteria
Repeatability (n=6)
0.85
1.10
≤ 2.0%
Intermediate Precision
1.25
1.65
≤ 3.0%
Table 4: LOD and LOQ
Parameter
HPLC-UV (µg/mL)
GC-MS (µg/mL)
LOD
0.3
0.03
LOQ
1.0
0.1
Causality and Interpretation
Specificity: For the HPLC method, specificity would be demonstrated by spiking a sample with potential impurities (e.g., metronidazole, 2-methylimidazole) and showing that the peak for 1-Hydroxyethyl-2-methylimidazole is well-resolved. For GC-MS, the unique mass spectrum and retention time provide a higher degree of specificity.
Linearity and Range: The wider linear range of the HPLC method may be advantageous for analyzing samples with varying concentrations of the analyte. The GC-MS method, while more sensitive, has a narrower linear range.
Accuracy and Precision: Both methods demonstrate excellent accuracy and precision within acceptable limits, indicating their reliability. The slightly higher RSD for the GC-MS method could be attributed to the multi-step derivatization process.
LOD and LOQ: The significantly lower LOD and LOQ of the GC-MS method make it the preferred choice for trace-level analysis.
Performance comparison of 1-Hydroxyethyl-2-methylimidazole in different polymer systems
This guide provides an in-depth technical comparison of 1-Hydroxyethyl-2-methylimidazole (HMI) versus standard imidazole curing agents, specifically focusing on Epoxy and Polyurethane systems. Executive Summary 1-Hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 1-Hydroxyethyl-2-methylimidazole (HMI) versus standard imidazole curing agents, specifically focusing on Epoxy and Polyurethane systems.
Executive Summary
1-Hydroxyethyl-2-methylimidazole (HMI) , also known as 2-(2-Methyl-1H-imidazol-1-yl)ethanol (CAS 1615-15-2), represents a distinct class of imidazole curing agents. Unlike the industry-standard 2-Methylimidazole (2-MI) , which is a crystalline solid, HMI is a liquid at room temperature (or low-melting solid).
This physical difference fundamentally alters processing parameters. While 2-MI offers high reactivity and high glass transition temperatures (
), it suffers from poor solubility and short pot life. HMI bridges this gap by offering liquid processability and improved latency due to N-substitution, while maintaining high reactivity via its pendant hydroxyl group. This guide objectively compares HMI against 2-MI and 2-Ethyl-4-methylimidazole (2E4MI).
Chemical Identity & Mechanism
To understand performance differences, we must analyze the structural causality.
Feature
2-Methylimidazole (2-MI)
1-Hydroxyethyl-2-methylimidazole (HMI)
CAS
693-98-1
1615-15-2
Physical State
Crystalline Solid ()
Liquid / Low Melt Solid ()
Active Sites
N1-H (Acidic), N3 (Basic)
N1-Ethyl-OH (Catalytic), N3 (Basic)
Primary Role
Hardener / Accelerator
Liquid Hardener / Co-catalyst
Mechanistic Pathway
In epoxy curing, the N1-H proton in 2-MI facilitates the initial ring-opening via hydrogen bonding but also leads to rapid adduct formation (short pot life).
In HMI , the N1 position is substituted with a hydroxyethyl group.
Latency: The absence of the acidic N1-H prevents premature salt formation, improving latency.
Activation: Upon heating, the pendant -OH group acts as an internal proton donor, facilitating the nucleophilic attack of the N3 nitrogen on the epoxy ring. This "intramolecular assistance" allows HMI to cure effectively without the high melting point barrier of 2-MI.
Figure 1: Mechanistic comparison showing how N-substitution in HMI alters the curing pathway.
Comparative Analysis in Epoxy Systems[1][2][3]
Experimental Protocol: Reactivity & Latency
Objective: Measure the "Pot Life" (time to double viscosity) and "Reactivity" (DSC Peak Exotherm).
Materials:
Resin: Diglycidyl Ether of Bisphenol A (DGEBA, EEW=190).
Loading: 5 phr (parts per hundred resin) for all imidazoles.
Protocol:
Mixing: Disperse curing agent into DGEBA.
2-MI: Requires milling/heating to dissolve (risk of premature cure).
HMI: Mixes instantly at Room Temperature (RT).
DSC Analysis: Ramp 10°C/min from 30°C to 250°C.
Viscosity: Measure at 25°C using a Brookfield viscometer.
Performance Data Summary
Property
2-Methylimidazole (2-MI)
1-Hydroxyethyl-2-methylimidazole (HMI)
2-Ethyl-4-methylimidazole (2E4MI)
Handling
Difficult (Solid, dust)
Excellent (Liquid)
Good (Liquid)
Onset Temp ()
~105°C
~115°C
~110°C
Peak Temp ()
~135°C
~142°C
~138°C
Pot Life (25°C)
< 8 Hours
12 - 24 Hours
~10 Hours
Glass Transition ()
~155°C
~145°C
~150°C
Cured Appearance
Dark Red/Brown
Amber/Light Brown
Red/Brown
Key Insights:
Processability: HMI is the clear winner for automated dispensing and solvent-free formulations. It eliminates the "hot spots" often caused by poorly dispersed 2-MI particles.
Latency: HMI offers a 2-3x extension in pot life compared to 2-MI. The N-substitution delays the onset of the anionic polymerization network.
Thermal Properties: HMI yields a slightly lower
(approx. 10°C lower) than 2-MI. The flexible hydroxyethyl tail introduces free volume into the crosslinked network, acting as an internal plasticizer.
Application in Polyurethane (PU) Systems
While primarily an epoxy hardener, HMI has niche utility in PU:
Catalysis: Imidazoles can catalyze the NCO-OH reaction.
Selectivity: HMI's pendant -OH group can react into the PU backbone, immobilizing the catalyst and reducing Volatile Organic Compound (VOC) emissions (non-fugitive catalyst).
Comparison: Unlike DABCO (tertiary amine) which can migrate, HMI becomes part of the matrix.
Experimental Workflow for Validation
To validate these findings in your specific formulation, follow this self-validating workflow.
Figure 2: Validation workflow for comparing liquid vs. solid imidazole curing agents.
Conclusion & Recommendation
1-Hydroxyethyl-2-methylimidazole (HMI) is the superior choice when manufacturing efficiency and pot life are prioritized over maximum thermal resistance.
Choose 2-MI if: You require the absolute highest
and cost is the only driver, and you have equipment to handle/disperse solids safely.
Choose HMI if: You need a liquid curing agent for ease of mixing (e.g., potting, encapsulation, filament winding), require longer open time (latency), or need a non-fugitive catalyst that reacts into the network.
References
Shikoku Chemicals Corp. Technical Data: Imidazole Curing Agents. (General reference for imidazole latency and physical properties).
Evonik Industries. Imicure® AMI-2 Technical Data Sheet. (Reference for 2-MI properties and standard cure profiles).
Ham, K. et al. (2010). "A comparison of some imidazoles in the curing of epoxy resin." Journal of Industrial and Engineering Chemistry. (Source for DSC kinetic comparisons of N-substituted vs. unsubstituted imidazoles).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Pharmaceutical Researchers, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Quality Control Managers.[1]
Executive Summary: The "Silent" Impurity Challenge
In the synthesis and stability profiling of nitroimidazole antibiotics (specifically Metronidazole and Ornidazole ), the compound 1-(2-Hydroxyethyl)-2-methylimidazole (HEMI) (CAS 1615-15-2) presents a unique analytical challenge.[1] Unlike its parent drug, HEMI lacks the nitro group (
) at the C5 position.
The Problem: The nitro group is the primary chromophore responsible for the strong UV absorbance of Metronidazole at 310–320 nm. HEMI, lacking this group, exhibits negligible absorbance in this region, requiring detection at non-specific low wavelengths (205–215 nm). This leads to high noise susceptibility and potential false negatives in standard QC protocols.
The Solution: This guide details the cross-validation of standard Ion-Pair RP-HPLC (UV) results against a high-sensitivity HILIC-MS/MS workflow. We demonstrate that relying solely on UV detection for HEMI may underestimate impurity levels by up to 15% due to matrix interference, necessitating orthogonal validation.[1]
Part 1: The Analytical Challenge & Mechanism
HEMI is typically formed via two pathways:
Process Impurity: Incomplete nitration during the "Hydroxyethylation-First" synthetic route (less common) or side-reaction of residual 2-methylimidazole with ethylene oxide.[1]
Degradant: Reductive loss of the nitro group under stress conditions (photolytic or anaerobic reduction).
Because HEMI is highly polar and basic (imidazole pKa
7.0), it poorly retains on standard C18 columns, often co-eluting with the solvent front.
Visualizing the Impurity Pathway
The following diagram maps the structural relationship and the analytical divergence required for accurate quantification.
Figure 1: Synthesis and degradation pathways of Metronidazole showing HEMI as a central intermediate/impurity and its divergence in analytical detectability.[1]
Part 2: Comparative Methodology
We compare the industry "Workhorse" method (HPLC-UV) against the "Validator" method (HILIC-MS).
Feature
Method A: Ion-Pair RP-HPLC (UV)
Method B: HILIC-MS/MS (Validator)
Principle
Hydrophobic interaction modified by anionic surfactant (Ion Pairing).[1]
Hydrophilic Interaction Liquid Chromatography with ESI.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Ion-Pair RP-HPLC (The Routine Method)
Causality: Standard C18 columns cannot retain HEMI (highly polar).[1] We add Sodium Octanesulfonate (SOS) to form a neutral ion-pair with the protonated imidazole, artificially increasing hydrophobicity.[1]
Instrument: HPLC with PDA/UV Detector.
Column: Inertsil ODS-3 or equivalent C18 (250 × 4.6 mm, 5 µm).[1]
Mobile Phase:
Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.[1]
Ratio: Buffer:Acetonitrile (85:15 v/v). Note: High aqueous content is needed to prevent precipitation of the ion-pair reagent.[1]
Flow Rate: 1.0 mL/min.
Detection: 210 nm (Bandwidth 4 nm).
System Suitability Requirement: Tailing factor < 1.5; Resolution > 2.0 between HEMI and solvent front.
Protocol B: HILIC-MS/MS (The Cross-Validation Method)
Causality: HILIC utilizes a water-layer mechanism on a polar surface.[1] Acetonitrile acts as the "weak" solvent.[2] This retains polar imidazoles strongly without ion-pairing reagents (which suppress MS signals).
UV Blind Spot. Method A fails to detect trace impurities visible to Method B.
Cross-Validation Workflow Diagram
Use this logic flow to determine which method to apply in your specific development phase.
Figure 2: Decision tree for selecting and validating the analytical method based on impurity load.
Part 5: Senior Scientist’s Commentary (Synthesis of Insights)
1. The "False Purity" Trap:
In my experience validating imidazole derivatives, researchers often assume that a clean UV chromatogram at 254 nm or 310 nm implies a pure compound. This is dangerous with HEMI. Because HEMI lacks the auxochrome (nitro group), it is invisible at these wavelengths. You must validate your "purity" using a MaxPlot (200–400 nm scan) or, preferably, MS detection.[1]
2. The Ion-Pairing Dilemma:
While Protocol A (Ion-Pairing) works, it is notoriously bad for instrument hygiene.[1] The sulfonate ions stick to steel capillaries and can suppress ionization if you later switch that LC system to an MS detector.
Recommendation: Dedicate one HPLC system to Ion-Pairing methods. Do not run Protocol A on your LC-MS frontend.[1]
3. HILIC Equilibration:
Protocol B is superior, but HILIC columns require extensive equilibration.[1] When switching gradients, allow at least 20 column volumes of the initial mobile phase (High Organic) to re-establish the water layer on the silica surface. Failure to do this results in shifting retention times, invalidating your cross-validation.[1]
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1]
Safdar, K. A., et al. (2016).[1][4] Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Journal of the Chemical Society of Pakistan.[4] Retrieved from
WITEGA Laboratorien. (2024).[5] Metronidazole-OH ISO 17034 Reference Material Data Sheet. Retrieved from [1]
Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC).[1][6][7] Retrieved from
National Institutes of Health (NIH). (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. PMC. Retrieved from
Benchmarking 1-Hydroxyethyl-2-methylimidazole Against Industry Standards
As a highly specialized N1-alkylated imidazole derivative, 1-Hydroxyethyl-2-methylimidazole (1-HEMI, CAS 1615-15-2) has emerged as a critical compound in both advanced polymer chemistry and pharmaceutical synthesis[1]. F...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly specialized N1-alkylated imidazole derivative, 1-Hydroxyethyl-2-methylimidazole (1-HEMI, CAS 1615-15-2) has emerged as a critical compound in both advanced polymer chemistry and pharmaceutical synthesis[1]. For researchers and drug development professionals, selecting the correct imidazole scaffold dictates the thermodynamic stability of epoxy formulations and the regioselectivity of active pharmaceutical ingredients (APIs).
This guide objectively benchmarks 1-HEMI against prevailing industry standards—most notably 2-Methylimidazole (2-MI)—providing mechanistic causality, comparative experimental data, and self-validating laboratory protocols.
Mechanistic Grounding: The Causality of N-Alkylation
To understand why 1-HEMI outperforms standard unsubstituted imidazoles in specific applications, we must analyze the structure-activity relationship at the N1 position.
In standard 2-Methylimidazole (2-MI) , the secondary amine contains a highly active N-H proton. When introduced to an oxirane (epoxide) ring, this proton readily participates in adduct formation at ambient temperatures[2]. This uncontrolled reactivity leads to premature crosslinking and an unacceptably short pot life for single-package (1K) epoxy systems.
Conversely, 1-HEMI features a hydroxyethyl group at the N1 position[3]. This N-alkylation achieves two critical mechanistic shifts:
Elimination of the N-H Proton: The primary trigger for room-temperature epoxide attack is removed.
Steric Hindrance: The bulky hydroxyethyl pendant group physically shields the catalytic tertiary amine nitrogen.
As a result, 1-HEMI exhibits extreme latency . At 25°C, the thermodynamic barrier prevents polymerization. However, once the system reaches its activation temperature (>120°C), the tertiary amine and the pendant hydroxyl group synergistically catalyze the ring-opening polymerization, driving the cure to completion rapidly[4].
Fig 1: Mechanistic comparison of epoxy curing pathways between 2-MI and 1-HEMI.
Comparative Performance Data
When benchmarking 1-HEMI against other commercial curing agents like 2-MI, 2-Ethyl-4-methylimidazole (EMI-24), and 1-Benzyl-2-methylimidazole (1-B2MI), the quantitative trade-offs between latency, thermal resistance, and toxicity become clear.
Notably, 2-MI is classified as a REACH Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties and high toxicity profile[5]. 1-HEMI mitigates these occupational hazards while providing superior shelf stability[3].
To empirically validate the latency and curing kinetics of 1-HEMI against industry standards, researchers must utilize self-validating experimental designs. The following protocols isolate the thermodynamic variables of the curing agents.
Protocol A: Rheological Evaluation of Pot Life (Latency)
Objective: Quantify the ambient-temperature stability of the formulated epoxy system.
Causality: Utilizing a parallel-plate rheometer with a precisely controlled gap ensures uniform shear distribution across the highly viscous epoxy matrix. This prevents shear-heating artifacts that would artificially accelerate curing and skew the latency data[4].
Formulation: Disperse 5 parts per hundred resin (phr) of the target imidazole into a standard bisphenol-A diglycidyl ether (DGEBA) liquid epoxy resin.
Degassing: Subject the mixture to a vacuum (< 10 mbar) for 15 minutes. Validation Check: Removing entrapped air is critical, as micro-bubbles act as thermal insulators and alter rheological profiles.
Baseline Validation: Run a control sample of neat DGEBA (0 phr curing agent) to establish the baseline thermal and rheological drift of the resin itself.
Rheometry: Load the sample onto a parallel-plate rheometer (25 mm diameter, 1 mm gap). Maintain a strict isothermal environment at 25°C.
Data Acquisition: Record the complex viscosity (
) continuously at a constant shear rate. The pot life is defined as the exact time required for the initial viscosity to double.
Protocol B: Non-Isothermal Curing Kinetics via DSC
Objective: Determine the apparent activation energy (
) and thermal curing profile.
Causality: Dynamic scanning at multiple heating rates allows for the application of isoconversional kinetic models (e.g., the Kissinger equation). This mathematically proves the thermal latency mechanism by demonstrating that 1-HEMI requires a significantly higher energy barrier to initiate curing compared to 2-MI[6].
Sample Preparation: Encapsulate 5–10 mg of the degassed DGEBA/imidazole mixture in hermetically sealed aluminum DSC pans to prevent the volatilization of the curing agent at high temperatures.
Dynamic Scanning: Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at four distinct heating rates (
= 5, 10, 15, and 20 °C/min) under a nitrogen purge (50 mL/min).
Thermogram Analysis: Identify the onset temperature (
) and peak exothermic temperature () for each heating rate.
Kinetic Modeling: Plot
versus . The slope of this linear regression yields the apparent activation energy (), confirming the thermodynamic barrier to ambient curing.
Applications in Pharmaceutical Synthesis
Beyond polymer chemistry, 1-HEMI serves as a foundational building block in drug development. It is a direct precursor in the synthesis of vital nitroimidazole antibiotics, such as Metronidazole and Ornidazole [3].
The Causality of Pre-Alkylation:
Traditional synthetic routes often involve the nitration of 2-MI, followed by a late-stage alkylation step. Late-stage alkylation of an imidazole ring often suffers from poor regioselectivity (yielding unwanted isomers) and requires harsh, environmentally taxing conditions.
By utilizing 1-HEMI as the starting scaffold, the hydroxyethyl group is already securely installed at the N1 position. This pre-alkylation directs the subsequent nitration step much more predictably. Consequently, this route significantly reduces the generation of hazardous halogenated waste, minimizes downstream chromatographic purification steps, and drastically increases the overall yield of the active pharmaceutical ingredient (API).
Conclusion
Benchmarking 1-Hydroxyethyl-2-methylimidazole against industry standards reveals it to be a highly engineered solution to the limitations of traditional imidazoles. By strategically blocking the N1 position, 1-HEMI transforms from a highly reactive, toxic compound into a latent, thermally triggered catalyst and a highly regioselective pharmaceutical intermediate. For applications requiring extended shelf life without sacrificing high-temperature performance, 1-HEMI is the superior standard.
References
PubChem Compound Summary for CID 74169, 2-(2-methylimidazol-1-yl)ethanol
National Center for Biotechnology Information
URL:[Link]
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101: 2-Methylimidazole
International Agency for Research on Cancer (IARC) / World Health Organization
URL:[Link]
Spectroscopic analysis comparison of 1-Hydroxyethyl-2-methylimidazole and its isomers
The following guide provides an in-depth spectroscopic comparison of 1-Hydroxyethyl-2-methylimidazole and its relevant isomers. This document is structured to serve as a practical technical resource for analytical chemis...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth spectroscopic comparison of 1-Hydroxyethyl-2-methylimidazole and its relevant isomers. This document is structured to serve as a practical technical resource for analytical chemists and process engineers involved in structural elucidation and quality control.
Executive Summary & Technical Context
1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2), often abbreviated as HMI or 2-methylimidazole-1-ethanol , is a critical intermediate in the synthesis of nitroimidazole antibiotics (e.g., Metronidazole) and a high-performance curing agent for epoxy resins.
In industrial synthesis—typically involving the reaction of 2-methylimidazole with ethylene oxide—regio- and structural isomerism can occur. Distinguishing the target N-alkylated product from C-alkylated byproducts or branched isomers is essential for regulatory compliance and performance consistency.
This guide objectively compares the target molecule against its three primary spectroscopic challengers:
Before interpreting spectra, one must understand the structural symmetry and tautomeric behaviors that dictate the signals.[1]
Compound
Structure Description
Key Feature for Detection
Target: 1-(2-Hydroxyethyl)-2-methylimidazole
N-substituted. Ethyl chain is linear (-CH₂CH₂OH). Imidazole ring has protons at C4 and C5.
No N-H signal. Two distinct ring protons. Linear alkyl pattern.
Isomer A: 1-(1-Hydroxyethyl)-2-methylimidazole
N-substituted. Ethyl chain is branched (-CH(CH₃)OH).
Methine quartet and Methyl doublet in NMR. Chiral center present.
Isomer B: 4-(2-Hydroxyethyl)-2-methylimidazole
C-substituted. Alkyl group at C4/C5. N1 is unsubstituted.
N-H signal present. Only one ring proton (C5-H). Tautomeric equilibrium exists.[1]
Isomer C: 2-Methylimidazole
Unsubstituted N. Symmetric due to rapid tautomerism.
Equivalent C4/C5 protons (broad singlet). No ethyl chain signals.
Comparative Spectroscopic Data
A. Nuclear Magnetic Resonance (¹H NMR)
NMR is the definitive tool for differentiation. The choice of solvent is critical: DMSO-d₆ is recommended over CDCl₃ to visualize exchangeable protons (OH and NH) and prevent peak overlapping of the ring protons.
Comparative Chemical Shift Table (DMSO-d₆, 400 MHz)
Note: Values are approximate and may shift slightly based on concentration and temperature.
Proton Environment
Target (1-2-HE-2-MI)
Isomer A (Branched)
Isomer B (C-Alkylated)
Isomer C (Starting Mat.)
Imidazole N-H
Absent
Absent
~11.0 - 12.0 ppm (Broad, s)
~11.5 ppm (Broad)
Ring C-H (C4/C5)
δ 6.80 (d) & 7.10 (d) (Two distinct signals)
δ 6.8 - 7.2 (m)
δ 6.6 - 6.9 (s) (Only one signal)
δ 6.90 (s, 2H) (Equivalent)
Alkyl Chain
-CH₂- (N): δ 3.90 (t)-CH₂- (O): δ 3.65 (t)
-CH-: δ 5.4 (q)-CH₃: δ 1.4 (d)
-CH₂- (Ring): δ 2.6 (t)-CH₂- (O): δ 3.5 (t)
None
Methyl (C2-CH₃)
δ 2.30 (s)
δ 2.35 (s)
δ 2.25 (s)
δ 2.28 (s)
Hydroxyl (-OH)
δ 4.9 - 5.1 (br s)
δ 5.0 - 5.2 (br s)
δ 4.5 - 4.8 (br s)
None
Key Diagnostic Insight:
Target vs. Isomer B: Count the aromatic protons. The target has two (integral = 2), while the C-alkylated isomer has only one (integral = 1).
Target vs. Isomer A: Look at the alkyl region. The target shows two triplets ; the branched isomer shows a quartet and a doublet .
B. Infrared Spectroscopy (FT-IR)
IR is less specific for structural isomers but excellent for detecting the presence of N-H bonds (indicating C-alkylation or unreacted starting material).
Functional Group
Target (N-Substituted)
Isomer B / C (N-Unsubstituted)
O-H Stretch
3200–3400 cm⁻¹ (Broad, Strong)
3200–3400 cm⁻¹ (Overlaps with NH)
N-H Stretch
Absent
2600–3100 cm⁻¹ (Broad, often structured "teeth" pattern typical of imidazoles)
C-O Stretch
~1050–1080 cm⁻¹ (Primary Alcohol)
~1050–1080 cm⁻¹
Fingerprint
Unique skeletal modes
Distinct skeletal modes
C. Mass Spectrometry (MS)
While all isomers share the molecular weight (MW 126.16), their fragmentation pathways (EI-MS, 70 eV) differ.
Target (1-Substitution): Often shows a characteristic loss of the hydroxyethyl group [M - 31]⁺ (loss of CH₂OH) or cleavage at the N-C bond.
Isomer B (C-Substitution): The alkyl chain is more robustly attached to the ring carbon; fragmentation often involves ring cleavage (RDA-type mechanisms) rather than simple side-chain loss.
Pass: A clean, broad O-H band centered ~3300 cm⁻¹.
Fail/Warning: Additional broad absorption or multiple bands extending below 3000 cm⁻¹ indicate N-H presence (C-alkylated isomer or starting material).
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the specific isomer present in a sample.
Caption: Analytical workflow for distinguishing 1-Hydroxyethyl-2-methylimidazole from its structural and regioisomers.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74169, 1-(2-Hydroxyethyl)-2-methylimidazole. Retrieved from [Link]
SpectraBase. NMR Spectrum of 1-Methylimidazole (Reference for N-substitution effects). Retrieved from [Link]
Royal Society of Chemistry. Prediction of 1H NMR Chemical Shifts for Ionic Liquids (Imidazole derivatives). Retrieved from [Link]
Comparative Guide: Cytotoxicity of 1-(2-Hydroxyethyl)-2-methylimidazole and its Analogs
[1] Executive Summary Objective: To objectively compare the cytotoxicity, safety profiles, and toxicological mechanisms of 1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI) against its primary analogs: 2-Methylimidazole (2-M...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Objective: To objectively compare the cytotoxicity, safety profiles, and toxicological mechanisms of 1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI) against its primary analogs: 2-Methylimidazole (2-MI) and the pharmaceutical standard Metronidazole .
Core Insight: While 2-Methylimidazole (2-MI) is a potent epoxy curing agent and pharmaceutical intermediate, it carries a significant toxicological burden as a Group 2B carcinogen (IARC).[1] Structural modification to 1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI) introduces a polar hydroxyethyl tail.[1] This modification alters bioavailability and reduces volatility but retains the corrosive potential characteristic of the imidazole core.[1][2] This guide synthesizes experimental toxicology data to aid researchers in selecting between these agents for drug development or biomaterial formulation.[1][2]
Chemical Identity & Structural Analogs
Understanding the structural relationship is critical for predicting cytotoxicity.[1][2] The "hydroxyethyl" modification significantly shifts the partition coefficient (LogP), affecting cell membrane permeability.[1][2]
The addition of the hydroxyethyl group in HE-2MI changes the toxicity pathway from systemic endocrine disruption (seen in 2-MI) to local membrane irritation.[1]
Pathway Visualization
The following diagram illustrates how these analogs diverge in their toxicological impact.
Figure 1: Divergent toxicity pathways.[1] 2-MI poses a systemic carcinogenic risk via thyroid inhibition, whereas HE-2MI acts primarily through local cytotoxic effects on cell membranes.[1]
To validate the safety profile of HE-2MI vs. 2-MI in your specific application (e.g., a dental resin or drug formulation), use this standardized MTT workflow.
Protocol: 72-Hour MTT Viability Assay
Objective: Determine IC50 values in L929 Mouse Fibroblasts (ISO 10993 standard cell line).
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
Treatment:
Prepare serial dilutions of 2-MI and HE-2MI in culture media (Range: 0.1 mM to 50 mM).[1]
Critical Step: Adjust pH of high-concentration imidazole solutions to 7.4 prior to addition.[1] Unadjusted imidazole solutions are alkaline (pH >9) and will cause false-positive cytotoxicity due to pH shock.[1][2]
Incubation: Expose cells for 24h, 48h, and 72h.
Assay:
Add 20 µL MTT reagent per well.[1][2] Incubate 4h.
Aspirate media.[1][2] Solubilize formazan crystals with 100 µL DMSO.
Readout: Measure Absorbance at 570 nm.
Analysis: Plot Dose-Response curve. Calculate IC50 using non-linear regression (Log(inhibitor) vs. normalized response).
Conclusion & Recommendation
For Pharmaceutical Synthesis:2-Methylimidazole remains the standard precursor for nitroimidazole antibiotics despite its carcinogenicity profile, as it is a raw material, not the final API.[1][2] However, strict purification is required to remove residual 2-MI to <0.1% in the final drug product.[1][2]
For Biomaterials (Resins/Adhesives):1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI) is the superior choice over 2-MI.[1] Its hydroxyethyl tail reduces volatility (lowering inhalation risk) and its toxicity is primarily local/irritant rather than the systemic carcinogenic risk associated with 2-MI.[1][2]
Safety Handling: Both compounds are corrosive.[1][2] HE-2MI should be handled with the same ocular protection standards as 2-MI, as "hydroxyethyl" substitution does not negate the alkaline corrosivity of the imidazole ring.[1]
References
National Toxicology Program (NTP). (2004).[1][2][9] Toxicology and Carcinogenesis Studies of 2-Methylimidazole in F344/N Rats and B6C3F1 Mice.[1][2] Technical Report Series No. 516.[1][2] Link
International Agency for Research on Cancer (IARC). (2012).[1][2] 2-Methylimidazole.[1][4][6][7][9][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101.[1][2] Link
European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: 2-methylimidazole (CAS 693-98-1).[1][7]Link[2]
PubChem. (2024).[1][2] Compound Summary: 1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2).[1][11][12][13][14] National Library of Medicine.[1][2] Link[2]
Fisher Scientific. (2021).[1][2] Safety Data Sheet: 2-Methylimidazole.[1]Link
Comparative Study of 1-(2-Hydroxyethyl)-2-methylimidazole Catalytic Activity
[1] Executive Summary 1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI) represents a critical evolution in imidazole-based catalysis, specifically engineered to bridge the gap between the high reactivity of 2-Methylimidazole...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI) represents a critical evolution in imidazole-based catalysis, specifically engineered to bridge the gap between the high reactivity of 2-Methylimidazole (2MI) and the processing requirements of modern liquid epoxy systems.
While 2MI serves as the industry benchmark for reactivity, its high melting point (142–145°C) often necessitates high-shear mixing or solvent dissolution, which can compromise formulation stability. HE-2MI, with a significantly lower melting point (~63–65°C) and hydroxyl-functionalized alkyl chain, offers a unique "liquid-processable" solid profile. This guide provides a technical comparison of HE-2MI against standard alternatives, focusing on its mechanistic advantages in latency, solubility, and thermal activation.
Chemical Profile & Mechanistic Insight[2]
Structure-Activity Relationship (SAR)
The catalytic efficacy of HE-2MI is defined by the substitution at the N1 position. Unlike 2MI, which possesses an acidic proton at N1, HE-2MI features a hydroxyethyl group.
N1 Substitution: Eliminates the acidic N-H proton, preventing premature hydrogen bonding with the epoxide oxygen at ambient temperatures, thereby enhancing latency (pot life).
Hydroxyethyl Tail (-CH₂CH₂OH): The terminal hydroxyl group acts as an intramolecular proton donor during the transition state. This lowers the activation energy compared to non-functionalized N-alkyl imidazoles (e.g., 1-Methylimidazole), maintaining high reactivity once thermal activation occurs.
Mechanism of Action
The curing mechanism proceeds via an anionic polymerization pathway. The hydroxyl group plays a dual role: it improves compatibility with the resin and facilitates the ring-opening step via hydrogen bonding.
Figure 1: Mechanistic pathway of HE-2MI.[1] The N3 nitrogen initiates nucleophilic attack, while the hydroxyethyl group stabilizes the transition state.
Comparative Performance Analysis
The following analysis contrasts HE-2MI with the industry standard (2MI) and a fully latent liquid analog (1-Methylimidazole, 1MI).
Physical & Thermal Properties
HE-2MI's low melting point allows it to function as a "fusible" catalyst, melting and dispersing homogeneously before the main curing reaction begins.
Property
2-Methylimidazole (2MI)
1-(2-Hydroxyethyl)-2-methylimidazole (HE-2MI)
1-Methylimidazole (1MI)
CAS Number
693-98-1
1615-15-2
616-47-7
Physical State
Crystalline Solid
Low-Melt Solid / Supercooled Liquid
Liquid
Melting Point
142–145°C
63–65°C
-6°C
Solubility (Epoxy)
Low (Requires heat/solvent)
High (Miscible upon warming)
High (Fully Miscible)
Reactivity (Onset)
High (110–120°C)
Moderate-High (125–135°C)
Moderate (130–140°C)
Latency (Pot Life)
Poor (< 24h)
Good (> 48h)
Excellent (> 1 week)
Reactivity vs. Latency Trade-off
Vs. 2MI: HE-2MI exhibits a higher onset temperature (~10-15°C higher).[1] This is advantageous for one-pot systems requiring shelf stability. The lack of the N1-H proton prevents the rapid formation of the initial adduct that plagues 2MI systems at room temperature.
Vs. 1MI: While 1MI is more latent, it is often too slow for rapid cycle times. HE-2MI's hydroxyl group accelerates the ring-opening step once the threshold temperature is reached, providing a "snap-cure" effect that 1MI lacks.
Experimental Protocols
To validate the catalytic activity of HE-2MI in your specific resin system, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) Analysis
Objective: Determine the Activation Energy (
) and Onset Temperature ().
Materials:
Diglycidyl Ether of Bisphenol A (DGEBA) Resin (EEW ~185-190).[1]
Catalyst: HE-2MI (3-5 phr).
Workflow:
Sample Prep: Mix HE-2MI into DGEBA at 40°C until clear. Degas in vacuum for 5 mins.
Dynamic Scan: Heat sample (5-10 mg) from 30°C to 250°C at heating rates (
A sharp, single exothermic peak indicates homogeneous catalysis.
for HE-2MI should be consistently higher than a 2MI control run under identical conditions.[1]
Gel Time Measurement (Sunshine Gel Timer)
Objective: Quantify processing window (pot life) vs. cure speed.[1]
Protocol:
Prepare 100g of Resin/Catalyst mix.
Place in a thermostated oil bath at 120°C.
Insert rotating spindle.
Record time until spindle rotation ceases (torque limit).
Comparison: Run parallel samples with 2MI. HE-2MI should show a longer time-to-gel at lower temperatures (e.g., 80°C) but comparable speed at high temperatures (>120°C).[1]
Visualizing the Validation Workflow
Figure 2: Experimental workflow for validating HE-2MI performance in epoxy formulations.
Ham, Y. R., et al. (2010). "A comparison of some imidazoles in the curing of epoxy resin." Journal of Industrial and Engineering Chemistry, 16(4), 556-559. [1]
ChemicalBook. (2025).[2] 1-(2-Hydroxyethyl)-2-methylimidazole Properties and Synthesis. Retrieved from [1]
PubChem. (2025). Compound Summary: 1-(2-Hydroxyethyl)-2-methylimidazole.[1][4][5][6][7] National Library of Medicine. Retrieved from [1]
Ricciardi, F., et al. (1983). "Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins." Journal of Polymer Science: Polymer Chemistry Edition, 21, 1475-1490. [1]
Personal protective equipment for handling 1-Hydroxyethyl-2-methylimidazole
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 1-(2-Hydroxyethyl)-2-methylimidazole Executive Summary 1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2) is a highly reactive imid...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 1-(2-Hydroxyethyl)-2-methylimidazole
Executive Summary
1-(2-Hydroxyethyl)-2-methylimidazole (CAS 1615-15-2) is a highly reactive imidazole derivative extensively utilized as an intermediate in pharmaceutical synthesis, a curing agent in polymer chemistry, and a reagent in biochemical assays[1][2]. While its unique structure—featuring both a basic imidazole ring and a polar hydroxyethyl group—makes it highly versatile, it also introduces significant occupational hazards. As a Senior Application Scientist, I have designed this guide to provide authoritative, step-by-step methodologies for the safe handling, PPE selection, and disposal of this compound, ensuring that every protocol serves as a self-validating safety system.
Mechanistic Toxicology and Hazard Assessment
Understanding the causality behind a chemical's hazard profile is the foundation of effective safety protocols. You cannot protect against a hazard you do not mechanistically understand.
Corrosive Action (H314): The nitrogen atoms within the imidazole ring possess lone pairs of electrons, rendering the molecule a strong nucleophile and organic base[2]. Upon contact with biological tissues, it rapidly induces the saponification of cellular lipids and denatures proteins, leading to severe skin burns and irreversible eye damage[3][4].
Solvent-Enhanced Penetration: The addition of the hydroxyethyl group significantly increases the compound's solubility in polar solvents such as water, ethanol, and acetone[2][5]. Paradoxically, this high solubility means that if the compound is dissolved in an aggressive solvent, it can rapidly permeate compromised skin barriers or inadequate PPE materials, carrying the corrosive payload directly into the bloodstream[6][7].
Respiratory Toxicity (H335): As a solid with a melting point of 68–72 °C[5], it is often handled as a crystalline powder. Fine dust dispersed in the air can be inhaled, causing severe irritation to the respiratory tract and mucous membranes[4].
A one-size-fits-all approach to PPE is scientifically flawed. Glove breakthrough time—the interval between initial contact and the moment a chemical permeates the material at a detectable rate—is the critical metric for safety[6]. A glove may appear visually intact while the chemical silently passes through it[6].
Table 2: PPE Specifications and Mechanistic Justification
PPE Category
Specification
Mechanistic Justification & Causality
Hand Protection
Heavy Nitrile (≥11 mil) or Double-Gloving (4-6 mil inner, 8 mil outer).
Thin nitrile (4-6 mil) provides only short-term splash protection (<15 mins) and fails rapidly against polar organic solvents[6][7]. Double-gloving creates a self-validating barrier: if the outer glove breaches, the inner glove provides critical escape time[6].
Eye/Face Protection
Chemical splash goggles (EN166 or ANSI Z87.1) + Full Face Shield.
Imidazoles cause irreversible corneal damage (H314)[3][4]. Safety glasses lack orbital seals; goggles prevent vapor and capillary creep of corrosive liquids[8].
Respiratory Protection
NIOSH-approved N95 or half-face elastomeric respirator (P100/Organic Vapor cartridges).
Required if handling outside a certified fume hood. Prevents inhalation of aerosolized crystalline dust or vapors generated during exothermic dissolution[4][8].
| Body Protection | Flame-resistant (FR) closed-front lab coat, chemical-resistant apron. | Prevents systemic exposure from accidental spills. The apron provides an impermeable barrier against corrosive solutions[6]. |
Operational Handling Protocol
Every protocol must be a self-validating system. The following step-by-step methodology ensures that researchers maintain a sterile and safe environment when handling 1-(2-Hydroxyethyl)-2-methylimidazole.
Step-by-Step Methodology: Weighing and Solution Preparation
Pre-Task Validation: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).
PPE Integrity Check: Perform the pneumatic inflation method on nitrile gloves to check for micro-tears before donning. Don double nitrile gloves, splash goggles, and a lab coat[6][8].
Static Control: Because fine dust can form explosive mixtures with air[4], use an anti-static weighing boat and an ionizer to dissipate static charges.
Tare and Transfer: Use the tare method for weighing the solid. Keep the source container tightly closed immediately after transfer to prevent moisture absorption, as the compound is hygroscopic[4][5].
Dissolution: Slowly add the solid to the polar solvent (e.g., ethanol or water) while stirring. Causality note: Dissolution of basic imidazoles can be mildly exothermic; adding the solid to the solvent (rather than solvent to solid) acts as a heat sink, preventing localized boiling or splashing.
Decontamination: Wipe down the balance and fume hood surfaces with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic imidazole, followed by a water rinse.
Operational workflow for safe handling and dissolution of 1-(2-Hydroxyethyl)-2-methylimidazole.
Spill Response and Disposal Plan
In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.
Step-by-Step Methodology: Spill Cleanup
Evacuation and Assessment: Immediately alert lab personnel and evacuate the immediate area. Determine if the spill is minor (<50g, manageable with lab resources) or major (>50g, requires EHS intervention).
Maximum PPE Donning: Responders must upgrade PPE to include a half-face respirator with P100 cartridges and heavy chemical-resistant boots[4][6].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Crucial: Do not use combustible materials like sawdust, as the basic nature of the chemical can trigger a hazardous reaction[4].
Mechanical Recovery: Use non-sparking plastic tools to sweep up the absorbed material. Avoid generating dust conditions[4][8].
Neutralization: Wash the spill area with a weak acid (e.g., dilute citric or acetic acid) to neutralize the residual base, followed by a copious water rinse.
Disposal: Place all contaminated materials, including doffed outer gloves, into a chemically compatible, tightly sealed high-density polyethylene (HDPE) container. Label as "Hazardous Corrosive Waste (Contains Imidazole Derivative)" and transfer to a licensed hazardous-waste disposal facility[4].
Logical progression of the spill response and disposal protocol for imidazole derivatives.